9,10-Anthracenedipropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHANASDXMZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991700 | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71367-28-7 | |
| Record name | 9,10-Anthracenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Anthracenedipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9,10-Anthracenedipropanoic acid chemical structure and formula.
An In-Depth Technical Guide to 9,10-Anthracenedipropanoic Acid for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (ADPA), a pivotal molecule in contemporary chemical and biological research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of ADPA's structure, mechanism, and practical applications, with a focus on its role as a premier probe for singlet oxygen detection.
Core Chemical Identity and Molecular Structure
This compound is an aromatic carboxylic acid built upon a central anthracene scaffold. The defining feature of its structure is the presence of two propanoic acid chains covalently bonded to the C9 and C10 positions of the anthracene ring system. This substitution pattern is critical to its function, as the 9,10-positions of anthracene are highly susceptible to cycloaddition reactions, a characteristic that is expertly exploited in its primary application.
The molecule is most frequently utilized in its water-soluble disodium salt form, which enhances its utility in aqueous and biological systems.
Chemical Structure of this compound: (Image of the chemical structure would be placed here in a formal whitepaper)
Key Identifiers and Properties:
| Identifier | Value | Source(s) |
| IUPAC Name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | [1] |
| Common Synonyms | ADPA, Anthracene-9,10-dipropionic acid | [2] |
| CAS Number | 82767-90-6 (for Disodium Salt) | [2][3] |
| Molecular Formula | C₂₀H₁₈O₄ (Acid form) C₂₀H₁₆Na₂O₄ (Disodium salt) | [1][2] |
| Molecular Weight | 338.36 g/mol (Acid form) 366.32 g/mol (Disodium salt) | [1][2] |
Physicochemical Characteristics
The physical and chemical properties of ADPA are fundamental to its handling, storage, and application in experimental settings.
| Property | Description | Source(s) |
| Appearance | Typically supplied as yellow needles or a solid powder. | [4][5] |
| Solubility | The disodium salt is soluble in methanol and slightly soluble in water. | [4][5][6] |
| Purity | Commercially available in high purity, often ≥95% or >98% as determined by HPLC. | [4][7] |
| Storage | Store under desiccating conditions, protected from light and moisture. Stable for at least two years when stored at -20°C. | [4][5][8] |
Synthetic Strategy Overview
While specific industrial synthesis routes for ADPA are proprietary, a general and plausible manufacturing workflow can be conceptualized based on established organometallic chemistry. A common and efficient method for creating carbon-carbon bonds on aromatic rings is the Heck reaction. This approach offers a reliable pathway to functionalize the 9,10-positions of an anthracene precursor.
A potential synthesis could involve the following key steps:
-
Starting Material : 9,10-Dibromoanthracene serves as a robust starting scaffold.
-
Coupling Reaction : The dibromoanthracene is reacted with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a suitable base. This Heck coupling reaction forms the di-ester derivative.
-
Hydrolysis : The resulting ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide) to cleave the ester groups, yielding the disodium salt of this compound. Subsequent acidification would produce the free acid form if desired.
Caption: Generalized workflow for the synthesis of ADPA via a Heck reaction pathway.
The Core Mechanism: A Probe for Singlet Oxygen
The primary utility of ADPA in research, particularly in photobiology and drug development, is its function as a highly specific chemical trap for singlet molecular oxygen (¹O₂), a reactive oxygen species (ROS).[9][10]
The Causality of Detection: The detection mechanism is not based on a catalytic process but on an irreversible stoichiometric reaction. The anthracene core of ADPA undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with ¹O₂.[10] This reaction transforms the planar, aromatic anthracene system into a non-aromatic, non-fluorescent endoperoxide derivative.
The consequences of this transformation are twofold and experimentally measurable:
-
Fluorescence Quenching : The disruption of the extensive π-conjugated system of the anthracene core results in a complete loss of its characteristic fluorescence.
-
Absorbance Bleaching : The reaction also leads to a quantifiable decrease in the UV-Visible absorbance peaks characteristic of the anthracene moiety (typically around 360-400 nm).[9]
This predictable and specific reaction allows researchers to monitor the production of ¹O₂ in real-time by tracking the rate of ADPA consumption via spectrophotometry or spectrofluorometry.
Caption: Mechanism of singlet oxygen generation and its subsequent detection by ADPA.
Experimental Protocol: Quantifying Singlet Oxygen Production
This protocol provides a self-validating system for determining the singlet oxygen quantum yield (ΦΔ) of a photosensitizer (PS), a critical parameter in the development of photodynamic therapy (PDT) agents.
Objective: To quantify the efficiency of ¹O₂ generation by a novel PS using ADPA as a chemical probe and a reference PS with a known ΦΔ.
Materials:
-
ADPA (disodium salt)
-
Test Photosensitizer (Test-PS)
-
Reference Photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)
-
Spectrophotometrically pure solvent (e.g., Methanol, Ethanol, or buffered aqueous solution)
-
Quartz cuvettes (1 cm path length)
-
Monochromatic light source with a defined wavelength and power output
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare stock solutions of ADPA, Test-PS, and the Reference-PS in the chosen solvent. Expertise Insight: The solvent must be chosen carefully to ensure solubility of all components and to minimize solvent-analyte interactions that could quench the reaction.
-
Prepare two experimental solutions in separate cuvettes:
-
Cuvette 1 (Test): Contains ADPA and the Test-PS.
-
Cuvette 2 (Reference): Contains ADPA and the Reference-PS.
-
-
The concentration of the PS should be adjusted to yield an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The ADPA concentration should be sufficient to show a strong initial absorbance (~1.0) at its λ_max (e.g., ~378 nm).
-
-
Irradiation and Data Acquisition:
-
Place the "Test" cuvette in the spectrophotometer and record an initial full spectrum (time t=0).
-
Remove the cuvette and irradiate it with the monochromatic light source for a set period (e.g., 30 seconds). The irradiation wavelength should be one where the PS absorbs strongly but ADPA absorbs minimally.
-
Immediately after irradiation, place the cuvette back in the spectrophotometer and record another full spectrum.
-
Repeat the irradiate-measure cycle for a total duration that results in a significant decrease in ADPA absorbance.
-
Repeat the entire process (steps 2-4) for the "Reference" cuvette under identical irradiation conditions.
-
-
Data Analysis:
-
For both the Test and Reference experiments, plot the absorbance of ADPA at its maximum absorption wavelength against the total irradiation time.
-
Determine the initial rate of ADPA decomposition (k_test and k_ref) from the slope of the linear portion of these plots.
-
The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) can be calculated using the following equation:
ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test)
Where:
-
ΦΔ_ref is the known quantum yield of the reference PS.
-
k_test and k_ref are the rates of ADPA photobleaching.
-
I_abs_test and I_abs_ref are the rates of light absorption by the Test-PS and Reference-PS, respectively, which can be calculated from the absorbance at the irradiation wavelength.
-
-
Trustworthiness through Self-Validation: The use of a well-characterized reference standard under identical conditions provides an internal control, correcting for fluctuations in lamp intensity or environmental variables, thus ensuring the trustworthiness of the calculated quantum yield for the new compound.
Analytical Characterization
Verifying the identity and purity of ADPA is paramount. The following spectroscopic data are characteristic of the molecule.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the anthracene core, as well as distinct triplets for the methylene (CH₂) groups of the propanoic acid chains. |
| ¹³C NMR | Resonances for the quaternary carbons at the 9 and 10 positions, aromatic CH carbons, and the carbons of the propanoic acid side chains, including the characteristic carboxyl carbon signal. |
| FT-IR | Strong carbonyl (C=O) stretching vibration from the carboxylic acid groups. Aromatic C-H and C=C stretching bands. |
| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. |
| UV-Vis | Characteristic structured absorbance spectrum of the anthracene chromophore with maxima typically in the range of 350-400 nm. |
Note: Specific chemical shifts and peak positions can be found in spectral databases.[11]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Transport: The disodium salt is classified as a Dangerous Good for transport, which may require special shipping and handling procedures.[2]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
-
Authoritative Grounding: Crucially, always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The SDS contains detailed information on hazards, handling, and emergency procedures.
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for quantitative science. Its well-defined structure, predictable reactivity with singlet oxygen, and convenient spectroscopic properties make it an indispensable probe in fields ranging from materials science to photodynamic therapy. Understanding its core mechanism and applying rigorous, well-controlled experimental protocols allows researchers to gain critical insights into photochemical and photobiological processes, accelerating innovation and discovery.
References
- 1. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate | C20H16Na2O4 | CID 88171498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemodex.com [chemodex.com]
- 5. adipogen.com [adipogen.com]
- 6. Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6 | Chemodex | Biomol.com [biomol.com]
- 7. Anthracene-9,10-dipropionic acid disodium salt [myskinrecipes.com]
- 8. chemodex.com [chemodex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ANTHRACENE-9,10-DIPROPIONIC ACID, DISODIUM SALT(82767-90-6) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Reaction of 9,10-Anthracenedipropanoic Acid with Singlet Oxygen
Introduction: The Imperative for Accurate Singlet Oxygen Detection
Singlet oxygen (¹O₂), the lowest electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) of significant scientific interest.[1][2] Its dual nature underpins its importance; it is a key cytotoxic agent in photodynamic therapy (PDT) for cancer treatment and antimicrobial applications, yet it is also a mediator of cellular damage and photo-oxidative degradation of materials.[3][4] Given these critical roles, the ability to accurately detect and quantify ¹O₂ is paramount for researchers in fields ranging from oncology and microbiology to materials science.
This guide focuses on 9,10-Anthracenedipropanoic acid (ADPA), a widely utilized water-soluble chemical probe for the detection of singlet oxygen.[3] We will provide an in-depth exploration of the core reaction mechanism, detail robust experimental protocols for its application, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential analytical technique.
ADPA as a Selective Probe for Singlet Oxygen
The utility of a chemical probe hinges on its sensitivity and selectivity. ADPA has emerged as a reliable tool for ¹O₂ detection primarily due to its:
-
High Reactivity: ADPA reacts rapidly and efficiently with singlet oxygen.[3]
-
Specificity: The reaction mechanism is highly specific to ¹O₂, with minimal interference from other common ROS such as superoxide or hydroxyl radicals under typical experimental conditions.[5]
-
Clear Spectroscopic Signature: The reaction results in a quantifiable change in ADPA's absorbance and fluorescence spectra, providing a clear signal for monitoring the reaction progress.[3][6]
-
Water Solubility: The dipropanoic acid moieties render the molecule soluble in aqueous buffers, making it suitable for biological and physiological studies.[3][7]
The Core Mechanism: A [4+2] Cycloaddition Reaction
The fundamental reaction between ADPA and singlet oxygen is a [4+2] cycloaddition, also known as a Diels-Alder reaction.[8] In this process, the anthracene core of ADPA acts as the diene, and singlet oxygen acts as the dienophile. The reaction proceeds across the 9 and 10 positions of the anthracene ring system.
This cycloaddition breaks the aromaticity of the central ring, leading to the formation of a stable 9,10-endoperoxide derivative (ADPA-O₂).[3][5][9] This structural transformation is the key to its use as a probe, as the endoperoxide product does not share the same electronic and photophysical properties as the parent ADPA molecule. Specifically, the characteristic UV-Vis absorbance and fluorescence of the anthracene chromophore are lost.[3][10][11]
Caption: Reaction of ADPA with singlet oxygen via [4+2] cycloaddition.
The reaction is essentially irreversible under most experimental conditions, making it an excellent method for cumulative ¹O₂ quantification.[3] The rate of this reaction is directly proportional to the concentration of singlet oxygen, allowing for kinetic studies of ¹O₂ generation.[12]
Kinetics and Quantitative Analysis
The efficiency of a photosensitizer (PS) in generating singlet oxygen is defined by its singlet oxygen quantum yield (ΦΔ). This value represents the ratio of ¹O₂ molecules generated to the number of photons absorbed by the PS.[4][5][13] ADPA is commonly used to determine ΦΔ values by comparing the rate of its consumption to that of a reference photosensitizer with a known quantum yield.
The reaction between ADPA and ¹O₂ is typically monitored by observing the decrease in ADPA's absorbance, most prominently around 378 nm.[3][5][6] The rate of this "photobleaching" is a direct measure of the rate of singlet oxygen production.[10]
| Parameter | Typical Value / Observation | Significance for Researchers |
| Reaction Type | [4+2] Cycloaddition | Highly specific for ¹O₂, ensuring low cross-reactivity with other ROS. |
| Monitoring Wavelength | ~378 nm (Absorbance) | A distinct peak that disappears upon reaction, providing a clear and easily measurable signal.[3][6] |
| Product | Stable Endoperoxide | The irreversible nature of the product allows for reliable cumulative measurement of ¹O₂.[3][5] |
| Solvent Effects | ¹O₂ lifetime varies significantly | The choice of solvent (e.g., H₂O vs. D₂O) dramatically impacts ¹O₂ lifetime and must be controlled.[4] |
| Rate Constant (k_r) | Varies by solvent and conditions | High reaction rate constant ensures sensitive detection. |
Experimental Workflow for Singlet Oxygen Detection Using ADPA
This section provides a generalized, field-proven protocol for quantifying singlet oxygen generation from a photosensitizer in an aqueous solution.
5.1. Reagent and Sample Preparation
-
ADPA Stock Solution: Prepare a stock solution of ADPA (disodium salt) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deuterated water (D₂O) for enhanced ¹O₂ lifetime. A typical concentration is 1-10 mM. Protect the solution from light to prevent degradation.
-
Photosensitizer (PS) Stock Solution: Prepare a stock solution of the photosensitizer under investigation in a solvent that ensures its solubility before dilution into the final aqueous buffer.
-
Reference Standard: Prepare a solution of a well-characterized photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, Methylene Blue) for relative quantum yield measurements.[14]
-
Working Solution: In a quartz cuvette, prepare the final reaction mixture containing ADPA (final concentration typically 10-50 µM), the photosensitizer (concentration adjusted to have an absorbance of ~0.1 at the irradiation wavelength), and buffer to the final volume. Prepare a separate cuvette for the reference standard.
5.2. Experimental Procedure
The core of the experiment involves irradiating the sample and monitoring the change in ADPA's absorbance over time.
Caption: Experimental workflow for ¹O₂ detection using ADPA.
-
Initial Measurement (t=0): Place the cuvette in a spectrophotometer and record the full absorbance spectrum or the absorbance at the monitoring wavelength (~378 nm) before irradiation.
-
Irradiation: Irradiate the sample with a light source (e.g., a laser or filtered lamp) at a wavelength corresponding to the absorbance maximum of the photosensitizer. Ensure the light path and intensity are consistent for all samples. The solution should be stirred continuously to ensure homogeneity.[13]
-
Time-course Monitoring: At fixed time intervals, stop the irradiation and record the absorbance of ADPA at ~378 nm.[6]
-
Controls: As a self-validating measure, run parallel experiments:
-
No PS Control: Irradiate a solution of ADPA without the photosensitizer to confirm that the probe itself is not photobleached by the light source.
-
No Light Control: Keep a sample of ADPA and the photosensitizer in the dark to check for any non-photochemical degradation.
-
Quencher Control: Add a known ¹O₂ quencher, such as sodium azide (NaN₃), to the reaction mixture. A significant reduction in the rate of ADPA bleaching confirms that the process is mediated by singlet oxygen.
-
5.3. Data Analysis and Interpretation
-
Plotting: Plot the absorbance of ADPA at ~378 nm as a function of irradiation time.
-
Rate Calculation: The initial part of the decay curve is typically linear. The slope of this line represents the initial rate of ADPA consumption, which is proportional to the rate of ¹O₂ generation.
-
Quantum Yield (ΦΔ) Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the reference standard (ΦΔ_std) using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
k is the slope (rate) obtained from the absorbance vs. time plot.
-
I_abs is the photon flux absorbed by the photosensitizer, which can be calculated from the absorbance of the photosensitizer at the irradiation wavelength.
-
Considerations and Limitations
While ADPA is a robust probe, researchers must be aware of potential confounding factors:
-
Inner Filter Effects: At high concentrations, the photosensitizer or ADPA itself can absorb the excitation or emission light, leading to inaccurate measurements. Keeping absorbance values low (typically < 0.2) is crucial.
-
Probe-Photosensitizer Interactions: In some specific cases, ADPA has been shown to bind directly to certain photosensitizers (e.g., the protein miniSOG), leading to an alternative oxidation mechanism. Using a different probe or modifying the probe to prevent binding may be necessary in such instances.[13]
-
Endoperoxide Stability: While generally stable, the ADPA endoperoxide can, in some cases, thermally decompose to regenerate the parent anthracene, especially in certain solvent environments or over long time scales.[15][16]
Conclusion
This compound (ADPA) remains a cornerstone tool for the detection and quantification of singlet oxygen in aqueous environments. Its specific [4+2] cycloaddition reaction with ¹O₂, resulting in a readily measurable loss of its characteristic absorbance and fluorescence, provides a reliable and sensitive method for probing this critical reactive oxygen species. By understanding the core mechanism and implementing the robust, self-validating experimental protocols outlined in this guide, researchers in drug development and other scientific fields can confidently assess the generation of singlet oxygen, advancing our understanding and application of photodynamic processes.
References
- 1. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. Singlet Oxygen in Photodynamic Therapy | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. iris.cnr.it [iris.cnr.it]
- 12. mdpi.com [mdpi.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Aromatic Endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 9,10-Anthracenedipropanoic Acid: Properties, Synthesis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 9,10-Anthracenedipropanoic acid (ADPA), a versatile molecule widely utilized in various scientific disciplines. From its fundamental physicochemical properties to its critical role as a singlet oxygen probe, this document serves as a core technical resource for researchers and professionals in drug development and related fields.
Core Compound Identification and Properties
This compound, commonly abbreviated as ADPA, is a derivative of anthracene. For practical applications, particularly in aqueous media, its water-soluble disodium salt is frequently used.
A summary of the key identifiers and physicochemical properties for both the acid and its disodium salt is presented below:
| Property | This compound | This compound Disodium Salt |
| Synonyms | ADPA, 3,3'-(9,10-Anthracenediyl)dipropanoic acid | Disodium Anthracene-9,10-dipropionate, ADPA-disodium salt |
| CAS Number | 156152 | 82767-90-6[1] |
| Molecular Formula | C₂₀H₁₈O₄ | C₂₀H₁₆Na₂O₄[1] |
| Molecular Weight | 322.36 g/mol | 366.32 g/mol [1] |
| Appearance | - | Yellow needles[1] |
| Solubility | - | Soluble in methanol[1] |
| Purity | - | Typically >98% |
Synthesis of this compound
While various substituted anthracene derivatives can be synthesized through methods like the Suzuki-Miyura cross-coupling reaction, a common approach for preparing 9,10-disubstituted anthracenes involves the use of 9,10-dibromoanthracene as a starting material. The synthesis of ADPA can be approached through a Heck reaction, which is a versatile method for carbon-carbon bond formation.
A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound.
Mechanism of Action as a Singlet Oxygen Probe
The primary application of ADPA in research is as a chemical trap for singlet molecular oxygen (¹O₂). Singlet oxygen is a highly reactive oxygen species (ROS) that plays a significant role in various chemical and biological processes, including photodynamic therapy (PDT).
The mechanism of detection relies on the reaction of singlet oxygen with the anthracene core of ADPA. This reaction is a [4+2] cycloaddition, which results in the formation of a stable endoperoxide. This structural change disrupts the conjugated π-system of the anthracene moiety, leading to a decrease in its characteristic UV-Vis absorbance, typically monitored around 400 nm.[2][3] The rate of this absorbance decrease is directly proportional to the amount of singlet oxygen generated in the system.
Caption: Mechanism of singlet oxygen detection using ADPA.
Experimental Protocol: Quantification of Singlet Oxygen Generation
This protocol provides a general framework for using ADPA to quantify singlet oxygen production, for instance, from a photosensitizer upon light irradiation.
Materials:
-
This compound disodium salt
-
Photosensitizer of interest
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for aqueous systems, or other suitable organic solvents)
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength for exciting the photosensitizer
-
Cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ADPA disodium salt in the desired solvent (e.g., 10 mM in PBS). Protect from light to prevent degradation.
-
Prepare a stock solution of the photosensitizer in a suitable solvent.
-
-
Reaction Setup:
-
In a quartz cuvette, prepare the reaction mixture containing the photosensitizer at the desired concentration and ADPA at a concentration sufficient to trap the generated singlet oxygen (e.g., 50 µM). The final volume should be suitable for the spectrophotometer (e.g., 3 mL).
-
Include a control cuvette containing only ADPA in the same solvent to account for any photobleaching of ADPA itself.
-
-
Measurement:
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum, focusing on the characteristic peaks of ADPA (around 360-400 nm).
-
Irradiate the sample with the light source at the excitation wavelength of the photosensitizer for a defined period.
-
After irradiation, immediately record the absorbance spectrum of the sample again.
-
Repeat the irradiation and measurement steps at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance of ADPA at its maximum wavelength against the irradiation time.
-
The rate of decrease in absorbance is indicative of the rate of singlet oxygen generation.
-
The quantum yield of singlet oxygen generation can be calculated by comparing the rate of ADPA bleaching to that of a standard photosensitizer with a known quantum yield under identical conditions.
-
Applications in Drug Development and Research
The ability of ADPA to reliably detect singlet oxygen makes it an invaluable tool in several areas of drug development and research, particularly in the field of Photodynamic Therapy (PDT) .[4] PDT is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, primarily singlet oxygen, to destroy cancer cells and other diseased tissues.
ADPA is employed in the preclinical development of new photosensitizers to:
-
Determine the singlet oxygen quantum yield: This is a critical parameter for assessing the efficacy of a potential photosensitizer.
-
Optimize irradiation conditions: By measuring singlet oxygen generation under different light fluences and fluence rates, researchers can determine the optimal conditions for PDT.
-
Investigate the mechanism of action: ADPA can be used to confirm that the therapeutic effect of a new photosensitizer is indeed mediated by singlet oxygen.
Beyond PDT, ADPA is also utilized in studies of oxidative stress, phototoxicity, and other biological processes involving singlet oxygen. Its water solubility makes it particularly suitable for use in biological systems.
Conclusion
This compound is a robust and reliable chemical probe for the detection and quantification of singlet oxygen. Its well-defined mechanism of action and ease of use make it an essential tool for researchers in photochemistry, photobiology, and drug development. The insights gained from experiments utilizing ADPA are crucial for advancing our understanding of singlet oxygen-mediated processes and for the development of new therapeutic strategies such as photodynamic therapy.
References
Solubility and Stability of 9,10-Anthracenedipropanoic Acid in Buffers: A Comprehensive Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
9,10-Anthracenedipropanoic acid (ADPA) is a crucial tool in biomedical research, primarily utilized as a chemical probe for the detection of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in both cellular signaling and pathology. The accuracy and reproducibility of experiments involving ADPA are fundamentally dependent on its proper handling, specifically its dissolution and stability in aqueous buffer systems. This technical guide provides a detailed examination of the physicochemical properties of ADPA, offering field-proven protocols and in-depth explanations to ensure its effective use in research and drug development settings. We will explore the critical role of pH in ADPA solubility, outline robust methods for solution preparation, and discuss the key factors influencing its stability, including light exposure and reaction with its target analyte, singlet oxygen.
Introduction: The Role of ADPA in Scientific Research
This compound is an anthracene derivative functionalized with two propanoic acid side chains. This structure confers specific chemical properties that make it an invaluable probe for detecting singlet oxygen. The core anthracene moiety is fluorescent and reacts specifically with ¹O₂ in a [4+2] cycloaddition reaction to form a stable, non-fluorescent endoperoxide.[1][2] This reaction leads to a measurable decrease in the characteristic absorbance and fluorescence of the anthracene core, allowing for the quantification of singlet oxygen generation.[1][3]
Given its application in complex biological and chemical systems, understanding how to prepare stable, aqueous solutions of ADPA is paramount. Improper solubilization can lead to aggregation and precipitation, while degradation can result in inaccurate measurements. This guide serves as an authoritative resource for researchers to navigate these challenges effectively.
Core Physicochemical Properties of ADPA
The behavior of ADPA in solution is dictated by its molecular structure. The presence of two carboxylic acid groups makes its solubility and charge state highly dependent on the pH of the medium. The disodium salt of ADPA is the form most commonly supplied by vendors, which enhances its aqueous solubility.[4][5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Significance in Experimental Design |
| Molecular Formula | C₂₀H₁₈O₄ | Defines the base molecule's composition. |
| Molecular Weight | 338.35 g/mol (Acid form) | Essential for calculating molar concentrations. |
| Molecular Weight | 366.32 g/mol (Disodium Salt)[6] | Use this value when working with the salt form for accurate molarity. |
| pKa | Estimated ~4.5 | The carboxylic acid groups are deprotonated at physiological pH (~7.4), rendering the molecule negatively charged and increasing its aqueous solubility.[7][8] |
| logP | Estimated > 3 (for the protonated acid form) | The neutral form is lipophilic. The ionized (deprotonated) form at higher pH has a much lower logD, making it significantly more water-soluble.[7][9][10] |
| Appearance | Yellow needles or solid[5][11] | Visual confirmation of the solid-state material. |
Note: Experimental pKa and logP values for ADPA are not widely published. The values provided are estimated based on the propanoic acid functional groups and the anthracene core.
Solubility of ADPA: A pH-Dependent Phenomenon
The cornerstone of preparing ADPA solutions is managing pH. The two propanoic acid groups mean that ADPA has two pKa values, likely close to that of a typical carboxylic acid (~4.5).
-
Below the pKa (e.g., pH < 4): The carboxylic acid groups are protonated (-COOH). In this neutral state, the molecule is highly lipophilic due to the large anthracene core and has very low solubility in water.
-
Above the pKa (e.g., pH > 6): The carboxylic acid groups are deprotonated (-COO⁻), forming the carboxylate salt. This ionized form is significantly more polar and readily dissolves in aqueous buffers. This is why ADPA is often sold as a disodium salt, which is water-soluble.[5]
Experimental Protocol: Preparation of a Buffered ADPA Stock Solution
This protocol ensures complete solubilization and stability of a 10 mM ADPA stock solution.
Rationale: Starting with a small amount of an organic solvent can aid in the initial dispersion of the solid material before dilution into the final aqueous buffer. Direct addition to a buffer, especially if the pH is not sufficiently high, can lead to the formation of insoluble aggregates.
Materials:
-
This compound, disodium salt (ADPA)
-
Methanol or DMSO (optional, for initial wetting)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or other suitable buffer
-
0.1 M NaOH for pH adjustment
-
Volumetric flasks and calibrated pipettes
-
pH meter
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of ADPA disodium salt in a fume hood. For 10 mL of a 10 mM solution, you would need 36.63 mg.
-
Initial Wetting (Optional, Recommended): Add a minimal volume of methanol (e.g., 100-200 µL) to the solid ADPA in a glass vial. Gently swirl to create a slurry. This step helps to break up any clumps of powder and facilitates dissolution in the aqueous buffer.
-
Dilution in Buffer: Add approximately 8 mL of your desired buffer (e.g., PBS, pH 7.4) to a 10 mL volumetric flask. Transfer the ADPA slurry from the vial into the volumetric flask. Rinse the vial with small aliquots of the buffer and add to the flask to ensure a complete transfer.
-
Complete Dissolution: Mix the solution by inversion or gentle vortexing until all solid material is dissolved. The solution should appear as a clear, pale yellow.
-
pH Verification and Adjustment: Check the pH of the solution. It should be near the pH of the buffer used. If the pH is below 7, which can happen if starting with the acid form of ADPA, adjust it upwards with dropwise addition of 0.1 M NaOH until the desired pH is reached and the solution is clear.
-
Final Volume Adjustment: Bring the solution to the final volume of 10 mL with the buffer.
-
Storage: Transfer the solution to an amber vial or a clear vial wrapped in aluminum foil to protect it from light. Store at -20°C for long-term use.[5][11]
Caption: Workflow for preparing a buffered ADPA stock solution.
Stability of ADPA: Key Considerations and Degradation Pathways
The stability of ADPA is influenced by several factors, the most critical being light exposure and the presence of singlet oxygen.
Primary Degradation Pathway: Reaction with Singlet Oxygen
The intended function of ADPA is also its primary degradation pathway. The reaction with ¹O₂ forms an endoperoxide, which is stable but lacks the characteristic anthracene absorbance and fluorescence.[2][12] This reaction is the basis of its use as a probe but means that ADPA is consumed during the experiment.
Photodegradation
Like many polycyclic aromatic hydrocarbons, anthracene and its derivatives are susceptible to photodegradation. Exposure to UV or even high-intensity visible light can lead to the formation of photoproducts, compromising the integrity of the compound.[2][12]
Trustworthiness Pillar: It is imperative to perform control experiments. An ADPA solution kept in the dark under identical conditions as the experimental sample serves as a self-validating control to account for any non-specific degradation.
Temperature
While stable for short periods at room temperature when protected from light, long-term stability requires low-temperature storage. For periods longer than a few days, stock solutions should be stored at -20°C or below.[5][11] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.
Table 2: Summary of Stability Factors and Recommended Handling
| Factor | Risk | Mitigation Strategy |
| Light | Photodegradation, leading to loss of signal and generation of artifacts. | Work in low-light conditions. Use amber vials or foil-wrapped tubes. Store in the dark.[5][11] |
| Singlet Oxygen | Intended reaction, but can be a source of instability if there is inadvertent ¹O₂ generation. | Prepare solutions fresh. Avoid photosensitizers in storage buffers. |
| Temperature | Potential for slow degradation over time at room temperature. | Store stock solutions at -20°C for long-term stability.[5] Avoid multiple freeze-thaw cycles. |
| pH | Extreme pH values (highly acidic or basic) could potentially catalyze hydrolysis over long periods. | Store in a neutral to slightly basic buffer (pH 7-8.5). |
Experimental Protocol: Assessing ADPA Stability
This protocol provides a framework for evaluating the stability of your ADPA solution under specific experimental conditions.
Methodology:
-
Prepare a fresh, buffered solution of ADPA at the desired final concentration.
-
Initial Measurement: Immediately measure the absorbance spectrum (typically 300-450 nm) using a UV-Vis spectrophotometer. Note the absorbance values at the characteristic peaks (~360, 380, 400 nm).
-
Incubation Conditions: Aliquot the solution into separate vials for each condition to be tested:
-
Control: Wrapped in foil, stored at 4°C.
-
Light Exposure: Placed under the experimental light source.
-
Temperature Stress: Incubated at 37°C in the dark.
-
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and re-measure the absorbance spectrum.
-
Data Analysis: Plot the absorbance at the main peak (e.g., ~380 nm or ~400 nm) versus time for each condition. A stable solution will show minimal to no decrease in absorbance over time in the control condition.
Caption: Logical flow for conducting a stability study of ADPA solutions.
Conclusion
The effective use of this compound as a probe for singlet oxygen is critically dependent on proper solution preparation and handling. By understanding its pH-dependent solubility and inherent sensitivity to light, researchers can prepare stable, reliable solutions. The protocols and explanations provided in this guide offer a robust framework for maximizing the scientific integrity and reproducibility of experiments utilizing ADPA. Always validate your protocols with appropriate controls to ensure the trustworthiness of your data.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemodex.com [chemodex.com]
- 6. scbt.com [scbt.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. AID 19623 - Partition coefficient (logP) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 11. adipogen.com [adipogen.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to 9,10-Anthracenedipropanoic Acid: Commercial Sources, Purity Assessment, and Application-Critical Insights
Introduction: Beyond the Catalog Listing
9,10-Anthracenedipropanoic acid (ADPA), and more commonly its water-soluble disodium salt, is a highly valuable polycyclic aromatic hydrocarbon (PAH) derivative. Its rigid, planar anthracene core bestows unique photophysical properties, making it an indispensable tool in various advanced research fields. Primarily, it is recognized as a specific and reliable chemical probe for the detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in both physiological signaling and pathological oxidative stress.[1][2] The reaction between ADPA and singlet oxygen forms a stable endoperoxide, leading to a quantifiable decay in the characteristic anthracene fluorescence, which provides a direct measure of ¹O₂ generation.[1][2] This application is critical in fields such as photodynamic therapy, cellular biology, and materials science.
However, the successful application of ADPA is fundamentally dependent on its purity. For the researcher, a supplied vial of ADPA is not merely a reagent but the starting point of an experiment where its molecular integrity is paramount. The presence of impurities can lead to confounding results, such as altered fluorescence kinetics, misleading quantification of singlet oxygen, or unforeseen cytotoxicity in biological systems. This guide provides an in-depth analysis of the commercial landscape for ADPA, details the critical methodologies for verifying its purity, and offers expert insights into the implications of that purity for experimental success.
Commercial Availability and Purity Grades
This compound is predominantly available from chemical suppliers as its disodium salt (CAS No. 82767-90-6), which confers aqueous solubility.[3][4][5][6][7] Purity is the most critical specification, and suppliers typically offer grades ranging from ≥95% to >98%, with the analytical method for this determination, most commonly High-Performance Liquid Chromatography (HPLC), being a key piece of information on the product datasheet.
It is imperative for the researcher to understand that a catalog listing is a summary, not a complete quality dossier. The definitive document for any specific lot is the Certificate of Analysis (CoA) , which should always be requested from the supplier.[5] This document provides lot-specific data on the measured purity, the analytical methods used, and the results of other quality control tests.
Below is a summary of representative commercial sources for this compound Disodium Salt.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) Cited |
| Chemodex | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | ≥95% | HPLC |
| AdipoGen Life Sciences | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | - | ¹H-NMR |
| Santa Cruz Biotechnology | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | - | Refer to CoA |
| Alfa Chemistry | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | 95%+ | Not specified |
| Abcam | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | >98% | Not specified |
| Pharmaffiliates | Anthracene 9,10-dipropionate Disodium Salt | 82767-90-6 | - | Refer to CoA |
Note: This table is illustrative and not exhaustive. Availability and specifications are subject to change. Always consult the supplier and the lot-specific Certificate of Analysis for the most accurate information.
Understanding Potential Impurities: A Synthesis-Based Approach
To critically evaluate the purity of ADPA, one must understand its likely synthetic origins. While multiple synthetic routes to 9,10-disubstituted anthracenes exist, a prevalent and efficient strategy for creating carbon-carbon bonds at these positions is the Palladium-catalyzed Heck coupling reaction .[8][9]
A plausible synthesis for ADPA would involve the reaction of 9,10-dibromoanthracene with an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester to the carboxylic acid and conversion to the disodium salt.
Based on this pathway, a researcher should be aware of the following potential process-related impurities:
-
Starting Materials: Unreacted 9,10-dibromoanthracene.
-
Intermediates: Mono-substituted product (i.e., 9-bromo-10-(prop-2-enoate)anthracene).
-
Catalyst Residues: Trace amounts of palladium, which can be cytotoxic and interfere with biological assays.
-
Side-Products: Products from side reactions, such as homocoupling of the acrylate.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Analytical Verification: A Multi-Technique Approach
Relying solely on a supplier's stated purity is insufficient for rigorous scientific work. An orthogonal, multi-technique approach to quality control is essential. The diagram below outlines a logical workflow for the analytical validation of a new batch of ADPA.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, capable of separating the main compound from closely related impurities.
-
Principle & Causality: Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. ADPA, with its large aromatic core, is well-retained on a C18 column. Impurities like the more hydrophobic 9,10-dibromoanthracene will have a longer retention time, while more polar impurities will elute earlier. A Diode Array Detector (DAD) is crucial as it allows for the simultaneous acquisition of UV-Vis spectra for all eluting peaks. The characteristic anthracene absorbance spectrum (with distinct vibronic fine structure around 350-400 nm) provides confidence that the main peak is indeed the target compound and helps in tentatively identifying impurities.
-
Example Protocol: Purity Assessment by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at 254 nm and 378 nm. Acquire spectra from 220-500 nm.
-
Sample Preparation: Prepare a stock solution of ADPA at 1 mg/mL in 50:50 Water:Acetonitrile. Dilute to 0.1 mg/mL for injection.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for confirming the chemical structure of the molecule.
-
Principle & Causality: ¹H NMR provides information on the number and environment of protons in the molecule. For ADPA, one would expect to see characteristic signals for the aromatic protons on the anthracene core and the aliphatic protons of the propanoic acid side chains. The integration (area under the peaks) should correspond to the number of protons in each environment. ¹³C NMR provides complementary information on the carbon skeleton.
-
Expected ¹H NMR Signals (in D₂O):
-
Aromatic Protons: Multiplets in the range of ~7.5-8.5 ppm. The symmetry of the 9,10-disubstituted pattern should be evident.
-
Propanoic Protons: Two sets of triplets in the aliphatic region (~2.5-3.5 ppm), corresponding to the -CH₂- groups adjacent to the aromatic ring and the -CH₂- groups adjacent to the carboxylate, respectively. The coupling pattern (triplet of triplets) confirms the ethyl linkage.
-
Mass Spectrometry (MS)
MS provides unambiguous confirmation of the molecular weight.
-
Principle & Causality: When coupled with HPLC (LC-MS), this technique can assign a mass-to-charge ratio (m/z) to the main peak and any impurity peaks detected by HPLC. For ADPA (acid form, C₂₀H₁₈O₄), the expected exact mass is approximately 334.12 g/mol . In electrospray ionization (ESI) negative mode, one would expect to see the [M-H]⁻ ion at m/z ≈ 333.11. For the disodium salt, observing the correct mass for the free acid after in-source dissociation confirms the identity.
Conclusion: Ensuring Experimental Integrity
The quality of data generated using this compound is directly proportional to the quality of the starting material. While reputable commercial suppliers provide a reliable starting point, it is the responsibility of the diligent researcher to implement a robust quality control process. By understanding the potential synthetic byproducts and employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, scientists can ensure the identity and purity of their ADPA. This foundational verification is not a perfunctory step but a prerequisite for generating reproducible, high-impact data in the sensitive applications for which this probe is designed. Always request and scrutinize the lot-specific Certificate of Analysis, and when in doubt, perform your own validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Control of Singlet Oxygen Generation | MDPI [mdpi.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. chemodex.com [chemodex.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Mastering the Preparation of 9,10-Anthracenedipropanoic Acid Stock Solutions: An Application Note and Protocol
For researchers, scientists, and drug development professionals leveraging the unique properties of 9,10-Anthracenedipropanoic acid (ADPA), the preparation of accurate and stable stock solutions is the foundational step for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the chemical properties of ADPA, detailed protocols for its dissolution, and best practices for storage and quality control, ensuring the integrity of your research.
Introduction: Understanding this compound
This compound, particularly in its more commonly used disodium salt form (ADPA), is a versatile molecule with significant applications in biomedical research. Its core anthracene structure imparts fluorescent properties, making it a valuable tool for various analytical and imaging techniques. Primarily, ADPA is utilized as a singlet oxygen sensitizer and as a building block in the formation of self-assembling molecular structures.[1][2] Given its pivotal role in these sensitive assays, the precise and accurate preparation of ADPA stock solutions cannot be overstated.
This application note will detail the critical considerations and step-by-step procedures for preparing high-quality ADPA stock solutions, empowering researchers to proceed with their experiments with confidence.
Chemical and Physical Properties of ADPA
A thorough understanding of the physicochemical properties of ADPA is essential for its effective handling and use. The disodium salt is the most frequently encountered form in a laboratory setting due to its enhanced solubility in polar solvents compared to its free acid counterpart.
| Property | Value | Source(s) |
| Chemical Name | This compound, disodium salt | [3] |
| Synonyms | ADPA | [1] |
| Molecular Formula | C₂₀H₁₆Na₂O₄ | |
| Molecular Weight | 366.32 g/mol | [1] |
| Appearance | Yellow needles | [4][5] |
| Purity | Typically ≥95% (HPLC) | [5] |
Solubility and Solvent Selection: A Critical Decision
The choice of solvent is paramount in preparing a stable and effective stock solution. The solubility of ADPA is a key determinant in this selection process.
Key Solubility Data:
-
Water: Slightly soluble (approximately 2 mg/mL)
-
Dimethyl Sulfoxide (DMSO): While not explicitly stated for ADPA, DMSO is a common solvent for many hydrophobic compounds. A related compound, 9,10-Anthracenediyl-bis(methylene)dimalonic acid, is soluble in DMSO.
Expert Recommendations for Solvent Selection:
For most applications, methanol is the recommended solvent for preparing ADPA stock solutions due to its good solvating power for this compound. For experiments where methanol may interfere, a high-purity grade of DMSO can be considered. While ADPA has some solubility in water, achieving high concentrations for a stock solution is not feasible.
Step-by-Step Protocols for Stock Solution Preparation
Adherence to a meticulous protocol is crucial for the accuracy and reproducibility of your stock solutions. The following protocols provide detailed instructions for preparing ADPA stock solutions in methanol and DMSO.
General Laboratory Best Practices
Before proceeding with the specific protocols, ensure adherence to these general best practices for preparing any stock solution:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid ADPA.
-
Volumetric Glassware: Employ Class A volumetric flasks for precise volume measurements.
-
Proper Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a 10 mM ADPA Stock Solution in Methanol
This protocol is recommended for most standard applications.
Materials:
-
This compound, disodium salt (ADPA)
-
Anhydrous methanol (ACS grade or higher)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
10 mL Class A volumetric flask with a stopper
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of ADPA:
-
Molecular Weight (MW) of ADPA = 366.32 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 366.32 g/mol = 0.0366 g = 36.6 mg
-
-
-
Weighing the ADPA:
-
Carefully weigh out 36.6 mg of ADPA using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed ADPA into the 10 mL volumetric flask.
-
Add approximately 5-7 mL of anhydrous methanol to the flask.
-
Stopper the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.
-
-
Bringing to Final Volume:
-
Once the ADPA is completely dissolved, carefully add anhydrous methanol to the flask until the bottom of the meniscus aligns with the calibration mark.
-
-
Homogenization:
-
Stopper the flask and invert it 10-15 times to ensure a homogenous solution.
-
Protocol 2: Preparation of a 10 mM ADPA Stock Solution in DMSO
This protocol is an alternative for applications where methanol is not suitable.
Materials:
-
This compound, disodium salt (ADPA)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
10 mL Class A volumetric flask with a stopper
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate and weigh the ADPA as described in Protocol 1 (36.6 mg for a 10 mL of 10 mM solution).
-
Dissolution:
-
Transfer the weighed ADPA into the 10 mL volumetric flask.
-
Add approximately 5-7 mL of anhydrous DMSO to the flask.
-
Stopper the flask and vortex thoroughly. Due to the viscosity of DMSO, this may take longer than with methanol.
-
If necessary, sonicate the flask to aid dissolution. Gentle warming in a water bath (not exceeding 40°C) can also be employed, but caution should be exercised to avoid degradation.
-
-
Bringing to Final Volume:
-
Once fully dissolved, add anhydrous DMSO to the calibration mark.
-
-
Homogenization:
-
Stopper and invert the flask multiple times to ensure the solution is well-mixed.
-
Storage and Stability: Preserving the Integrity of Your Stock Solution
Proper storage is critical to maintain the stability and efficacy of your ADPA stock solution.
| Storage Condition | Solid ADPA | ADPA in Methanol | ADPA in DMSO |
| Long-term | -20°C, protected from light and moisture (stable for at least 2 years)[5] | -20°C, in airtight containers, protected from light | -80°C (stable for up to 6 months), protected from light |
| Short-term | Room temperature (for brief periods) | 4°C, protected from light | -20°C (stable for up to 1 month), protected from light |
Expert Recommendations for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: ADPA is a fluorescent compound and can be susceptible to photodegradation. Always store solutions in amber vials or wrap clear vials in aluminum foil.
-
Moisture Prevention: Use tightly sealed containers to prevent the absorption of moisture, which can degrade the compound and affect the concentration of the solvent (especially for DMSO).
Quality Control: Verifying the Accuracy of Your Stock Solution
To ensure the reliability of your experimental results, it is good practice to perform quality control checks on your prepared stock solutions.
UV-Vis Spectrophotometry:
A common and effective method for verifying the concentration of a stock solution is through UV-Vis spectrophotometry. While the specific molar extinction coefficient for ADPA is not widely published, the characteristic absorbance spectrum of the anthracene core can be used for a qualitative check and for relative quantification. Anthracene and its derivatives typically exhibit strong absorption bands in the UV region. For instance, 9,10-disilylanthracene shows an absorption maximum around 399 nm.[6]
Recommended QC Procedure:
-
Prepare a dilution of your stock solution in the same solvent used for its preparation.
-
Measure the UV-Vis absorbance spectrum (typically between 250-450 nm).
-
The presence of the characteristic anthracene absorbance peaks can confirm the presence of the compound.
-
For consistency between batches, the absorbance at a specific wavelength (e.g., the λmax) can be recorded and compared.
Workflow and Logic Diagrams
To visually represent the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for preparing ADPA stock solutions.
Caption: Logic diagram for solvent selection.
Conclusion
The preparation of this compound stock solutions is a fundamental yet critical step in a wide range of research applications. By understanding the chemical properties of ADPA, selecting the appropriate solvent, and adhering to meticulous preparation and storage protocols, researchers can ensure the accuracy, stability, and reliability of their experimental starting materials. This attention to detail at the outset will undoubtedly contribute to the generation of high-quality, reproducible data.
References
- 1. scbt.com [scbt.com]
- 2. Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6 | Chemodex | Biomol.com [biomol.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. adipogen.com [adipogen.com]
- 5. chemodex.com [chemodex.com]
- 6. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Regulatory Network of Streptomyces: Applications of AdpA in Cellular and Biological Systems
Foreword: Clarifying "ADPA" in the Context of Cellular Biology
The acronym "ADPA" can refer to two distinct molecules in biological research: Adenosine diphosphate (ADP), a ubiquitous nucleotide central to cellular bioenergetics, and AdpA, a highly specific transcriptional regulator in the bacterial genus Streptomyces. Given the request for in-depth technical guidance, this document will focus exclusively on AdpA (A-factor-dependent protein) , a master regulator of morphological differentiation and secondary metabolism in Streptomyces. The intricate regulatory networks governed by AdpA present a more specialized and pertinent subject for researchers and drug development professionals seeking to understand and manipulate bacterial development and antibiotic production.
Introduction to AdpA: The Master Switch of Streptomyces Development
Streptomyces are soil-dwelling, filamentous bacteria renowned for their complex lifecycle and their production of a vast array of clinically important secondary metabolites, including antibiotics, antifungals, and anticancer agents. The transition from vegetative growth to the formation of aerial hyphae and spores, a process known as morphological differentiation, is tightly linked to the production of these valuable compounds. At the heart of this intricate developmental program lies AdpA, a transcriptional activator that controls the expression of hundreds of genes.[1][2]
AdpA belongs to the AraC/XylS family of transcriptional regulators and its expression is controlled by a fascinating signaling cascade initiated by a small, diffusible signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[3] When A-factor reaches a critical concentration, it binds to its receptor, ArpA, causing ArpA to dissociate from the promoter of the adpA gene, thereby switching on AdpA production.[3][4] Once expressed, AdpA acts as a global regulator, binding to numerous sites across the bacterial chromosome to orchestrate the profound cellular changes required for differentiation and secondary metabolism.[1][2] Understanding the function and regulation of AdpA is therefore paramount for harnessing the full biosynthetic potential of Streptomyces.
The A-factor Signaling Pathway
The activation of AdpA is a critical checkpoint in Streptomyces development. The signaling pathway, while elegant in its logic, involves a series of precise molecular interactions.
Caption: A-factor signaling cascade leading to AdpA activation.
Application Notes: Investigating the AdpA Regulon
The study of AdpA and its extensive network of target genes (the AdpA regulon) is crucial for both fundamental microbiology and applied biotechnology. Key applications include:
-
Identifying Novel Antibiotic Production Pathways: By mapping the genes directly controlled by AdpA, researchers can uncover previously unknown or "silent" biosynthetic gene clusters.[2][5] Overexpression of adpA can be a strategy to activate these clusters and discover novel bioactive compounds.
-
Understanding Bacterial Development: AdpA is a central node in the developmental program of Streptomyces. Studying its function provides insights into the molecular mechanisms of multicellular differentiation in bacteria.[1][2]
-
Strain Improvement for Industrial Fermentation: Manipulating the expression of adpA or its key target genes can lead to engineered Streptomyces strains with enhanced production of valuable secondary metabolites.
-
Elucidating Mechanisms of Gene Regulation: The ability of AdpA to bind to a degenerate DNA consensus sequence and interact with other regulatory proteins makes it an excellent model for studying complex transcriptional regulation in bacteria.[6]
To achieve these applications, a suite of molecular biology techniques is employed to map AdpA-DNA interactions and quantify their effects on gene expression.
| Application | Primary Techniques | Key Information Gained | Relevant Species |
| Genome-wide mapping of AdpA binding sites | Chromatin Immunoprecipitation sequencing (ChIP-seq) | Comprehensive, in vivo identification of all genomic loci bound by AdpA. | S. griseus, S. coelicolor, S. venezuelae[1][5] |
| Validation of specific AdpA-DNA interactions | Electrophoretic Mobility Shift Assay (EMSA) | In vitro confirmation of direct binding of purified AdpA to a specific DNA sequence. | S. griseus, S. coelicolor |
| Quantifying the regulatory effect of AdpA | Reverse Transcription-quantitative PCR (RT-qPCR), Microarrays | Measurement of changes in target gene expression in response to adpA deletion or overexpression. | S. lividans, S. coelicolor[7][8] |
Protocols
The following protocols provide detailed, step-by-step methodologies for the core techniques used to study AdpA. These are intended as a starting point and may require optimization for specific Streptomyces species and experimental conditions.
Protocol 1: Chromatin Immunoprecipitation sequencing (ChIP-seq) for AdpA
This protocol describes the in vivo identification of AdpA binding sites across the Streptomyces genome.
Caption: Experimental workflow for AdpA ChIP-seq.
Materials:
-
Streptomyces culture grown to the desired developmental stage.
-
Formaldehyde (37%).
-
Glycine (2.5 M).
-
Lysis Buffer.
-
ChIP Dilution Buffer.
-
Anti-AdpA antibody.
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
Procedure:
-
Cross-linking:
-
To a 50 ml Streptomyces culture, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Lyse the cells (e.g., using lysozyme treatment followed by sonication).
-
Shear the chromatin by sonication to an average fragment size of 200-700 bp. The optimal sonication conditions must be empirically determined.
-
-
Immunoprecipitation:
-
Centrifuge the sheared lysate to pellet cell debris.
-
Dilute the supernatant (chromatin) with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-AdpA antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add Proteinase K and incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links and digest proteins.
-
Treat with RNase A to remove RNA.
-
Purify the ChIP DNA using a suitable DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the instructions of the desired next-generation sequencing platform.
-
Sequence the library to generate millions of short reads.
-
-
Data Analysis:
-
Align the sequencing reads to the appropriate Streptomyces reference genome.
-
Use a peak-calling algorithm to identify genomic regions enriched for AdpA binding.
-
Perform motif analysis on the identified peaks to confirm the AdpA binding consensus sequence.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for AdpA
This protocol describes the in vitro validation of a specific AdpA-DNA interaction.
Materials:
-
Purified AdpA protein.
-
DNA probe (a short, double-stranded DNA fragment containing the putative AdpA binding site), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope.
-
Unlabeled "cold" competitor DNA probe.
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
EMSA Binding Buffer.
-
Loading Dye.
-
Native polyacrylamide gel.
-
TBE or TGE running buffer.
Procedure:
-
Probe Preparation:
-
Synthesize complementary oligonucleotides for the target DNA sequence.
-
Label one of the oligonucleotides (e.g., at the 5' end with biotin).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
-
-
Binding Reaction:
-
Set up binding reactions in a final volume of 20 µl. A typical reaction includes:
-
EMSA Binding Buffer.
-
A fixed amount of labeled DNA probe (e.g., 1 ng).
-
Non-specific competitor DNA.
-
Increasing amounts of purified AdpA protein.
-
-
For competition assays, add an excess of the unlabeled "cold" probe to a parallel reaction to demonstrate binding specificity.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading dye to the binding reactions.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using a method appropriate for the label (e.g., streptavidin-HRP conjugate for biotin-labeled probes, followed by chemiluminescent detection).
-
A "shifted" band, which migrates more slowly than the free probe, indicates the formation of an AdpA-DNA complex. The intensity of this shifted band should increase with increasing AdpA concentration and decrease in the presence of the cold competitor.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol describes the quantification of the expression of a putative AdpA target gene.
Materials:
-
RNAprotect Bacteria Reagent (or similar).
-
Total RNA purification kit suitable for bacteria.
-
DNase I.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
qPCR master mix (e.g., containing SYBR Green).
-
Primers specific for the target gene and a reference (housekeeping) gene.
-
qPCR instrument.
Procedure:
-
RNA Isolation:
-
Grow Streptomyces cultures (e.g., wild-type and an adpA mutant strain) to the desired growth phase.
-
Harvest cells and immediately stabilize the RNA using RNAprotect Bacteria Reagent.
-
Isolate total RNA using a suitable kit, following the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
Verify the absence of genomic DNA by running a PCR reaction on the RNA sample with primers for a housekeeping gene.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing:
-
qPCR master mix.
-
cDNA template.
-
Forward and reverse primers for the target gene or the reference gene.
-
-
Run the reactions in a qPCR instrument using a standard thermal cycling program.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for the target and reference genes in each sample.
-
Calculate the relative expression of the target gene in the adpA mutant strain compared to the wild-type strain using a method such as the 2-ΔΔCq method, normalizing to the expression of the reference gene.
-
References
- 1. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 2. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 3. elearning.unite.it [elearning.unite.it]
- 4. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
Application Notes & Protocols: Synthesis of 9,10-Anthracenedipropanoic Acid Derivatives for Improved Solubility
Introduction: The Challenge of Solubility with Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs), with their extended π-conjugated systems, are foundational scaffolds in materials science and biomedicine. The anthracene core, in particular, is prized for its unique photophysical properties, making it a valuable component in fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. 9,10-Anthracenedipropanoic acid (ADPA) is a key derivative, often used as a chemical trap for detecting singlet molecular oxygen in biological systems.[1][2]
However, the inherent planarity and hydrophobicity of the anthracene ring system lead to strong π–π stacking interactions and consequently, very low aqueous solubility.[3][4] This poor solubility is a significant bottleneck, limiting the compound's bioavailability, utility in biological assays, and processability for materials applications.[3][4][5]
This guide provides a comprehensive overview of a strategic approach to overcome this limitation: the synthesis of ADPA derivatives with tailored, water-solubilizing functional groups. We will detail the synthesis of the parent ADPA compound and provide a robust protocol for its derivatization into a highly water-soluble amide, explaining the rationale behind each experimental step.
Strategic Approach: Enhancing Solubility through Structural Modification
While methods like using co-solvents or micellar solubilization can enhance the solubility of PAHs, these are formulation-based approaches.[3] A more permanent and often more effective strategy is to covalently modify the molecule itself by introducing hydrophilic groups.[4][5]
The carboxylic acid groups of ADPA offer convenient handles for chemical modification. By converting these groups into amides or esters functionalized with polar moieties, we can dramatically disrupt the intermolecular stacking and increase the compound's affinity for aqueous media. Common solubilizing groups include:
-
Polyethylene glycol (PEG) chains: Known for their excellent water solubility and biocompatibility.
-
Amino acids: Introduce both charge and hydrogen bonding capabilities.
-
Simple diols or polyols: Increase polarity through hydroxyl groups.[1]
-
Sulfonate or quaternary ammonium salts: Introduce permanent charges for high aqueous solubility.[2][6]
This guide will focus on the synthesis of an N,N'-di-(2,3-dihydroxypropyl) amide derivative, a neutral but highly polar modification that has been shown to be an effective strategy for creating hydrophilic anthracene derivatives.[1]
Experimental Design & Workflow
The overall strategy involves a two-stage synthetic process followed by rigorous characterization and solubility assessment.
Figure 1. Overall experimental workflow from synthesis to final solubility validation.
PART 1: Synthesis of this compound (ADPA)
The parent compound, ADPA, can be synthesized through various established routes, often starting from anthracene or anthraquinone.[7] A common method involves a Friedel-Crafts acylation of anthracene with succinic anhydride, followed by reduction. The protocol below outlines a representative procedure.
Protocol 1: Synthesis of ADPA
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Notes |
| Anthracene | C₁₄H₁₀ | 178.23 | 215-217 | |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 119-121 | Must be dry. |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 192.6 | Anhydrous, handle in a fume hood. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5-6 | Solvent; toxic. |
| Clemmensen Reagent | Zn(Hg), HCl | - | - | Prepared in situ (Zinc amalgam and conc. HCl). |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | Anhydrous. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | Concentrated and dilute solutions. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | For pH adjustment. |
Step-by-Step Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) and nitrobenzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add succinic anhydride (2.2 eq) to the stirred suspension.
-
Once the succinic anhydride has dissolved, add anthracene (1.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Expert's Note: This is a classic electrophilic aromatic substitution. Nitrobenzene is used as a solvent because it is relatively inert to Friedel-Crafts conditions and can dissolve the reactants. The reaction is run under anhydrous conditions as AlCl₃ is extremely hygroscopic and is deactivated by water.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the dark complex decomposes, yielding a precipitate.
-
Filter the crude solid product, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual nitrobenzene.
-
The resulting solid is the keto-acid intermediate.
-
-
Clemmensen Reduction:
-
Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercury(II) chloride.
-
In a large flask, add the crude keto-acid intermediate, the prepared zinc amalgam, concentrated HCl, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment.
Expert's Note: The Clemmensen reduction specifically reduces the aryl ketone to an alkane under acidic conditions. The toluene helps to maintain a homogenous reflux.
-
-
Final Purification:
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
The crude ADPA can be purified by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol). The final product should be a pale yellow solid.
-
PART 2: Synthesis of a Water-Soluble ADPA-Amide Derivative
This protocol details the conversion of the carboxylic acid groups of ADPA into hydrophilic amides using 3-amino-1,2-propanediol.
Reaction Scheme
Figure 2. General scheme for amide coupling to synthesize the ADPA derivative.
Protocol 2: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| ADPA | C₂₀H₁₈O₄ | 322.36 | Starting Material | Synthesized in Protocol 1. |
| EDC Hydrochloride | C₈H₁₈N₃Cl | 191.70 | Coupling Agent | Water-soluble carbodiimide. |
| HOBt | C₆H₅N₃O | 135.12 | Coupling Additive | Suppresses side reactions. |
| 3-Amino-1,2-propanediol | C₃H₉NO₂ | 91.11 | Solubilizing Moiety | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Scavenges acid by-product. |
| Diethyl Ether | C₄H₁₀O | 74.12 | Precipitation | For product isolation. |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve ADPA (1.0 eq) in anhydrous DMF.
-
Add 1-Hydroxybenzotriazole (HOBt) (2.2 eq) and EDC hydrochloride (2.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
Expert's Note: This initial step activates the carboxylic acid groups of ADPA. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and more stable than the O-acylisourea itself.
-
-
Amine Addition:
-
In a separate flask, dissolve 3-amino-1,2-propanediol (2.5 eq) in a small amount of anhydrous DMF.
-
Add this amine solution dropwise to the activated ADPA mixture.
-
Add triethylamine (TEA) (3.0 eq) to the reaction flask.
-
Allow the reaction to stir at room temperature for 24 hours.
Expert's Note: The primary amine of 3-amino-1,2-propanediol acts as a nucleophile, attacking the activated ester to form the stable amide bond. TEA is added to neutralize the HCl salt of EDC and the HOBt that is released, driving the reaction to completion.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ADPA is consumed.
-
Once complete, pour the reaction mixture into a large volume of cold diethyl ether with vigorous stirring. This will cause the polar product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid extensively with diethyl ether and then dichloromethane to remove unreacted starting materials and coupling by-products.
-
For final purification, the product can be purified via silica gel column chromatography using a polar eluent system (e.g., DCM/Methanol gradient).
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess purity using High-Performance Liquid Chromatography (HPLC).
-
PART 3: Assessing Solubility Improvement
The primary goal of this synthesis is to improve aqueous solubility. A standardized method is required to quantify this improvement. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][9]
Protocol 3: Equilibrium Solubility Determination by Shake-Flask Method
-
Sample Preparation: Add an excess amount of the test compound (e.g., 5-10 mg of ADPA and the synthesized derivative) to separate vials containing a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[8]
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8][9]
-
Phase Separation: Centrifuge the suspensions at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[8]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with the buffer solution as needed. Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection or UV-Vis spectroscopy, by comparing the signal to a standard curve of known concentrations.[10]
Expected Results
The solubility of the parent ADPA in aqueous buffer is expected to be very low. In contrast, the dihydroxypropyl amide derivative should exhibit a significant, quantifiable increase in solubility.
| Compound | Structure | Expected Solubility (pH 7.4) |
| ADPA | Anthracene core with two -CH₂CH₂COOH groups | Very Low (< 10 µg/mL) |
| ADPA-Amide Derivative | Anthracene core with two -CH₂CH₂CONHCH₂(CHOH)CH₂OH groups | Significantly Higher |
Troubleshooting and Further Considerations
-
Incomplete Reaction: If the coupling reaction does not go to completion, ensure all reagents and solvents are strictly anhydrous. The activity of EDC is highly sensitive to moisture.
-
Purification Challenges: The high polarity of the final derivative can make it difficult to elute from a standard silica column. A reverse-phase (C18) column may be a more suitable alternative for purification.
-
Alternative Solubilizing Groups: If the desired solubility is not achieved, other amines can be substituted in Protocol 2. For instance, using an amine with a terminal sulfonate or a PEG chain can provide different solubility profiles. The choice depends entirely on the downstream application requirements.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of water-soluble anthracene-appended benzoxaboroles and evaluation of their cis-1,2-diol recognition properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Monitoring ADPA Fluorescence Decay for Singlet Oxygen Detection
Introduction: The Critical Role of Singlet Oxygen and its Detection
Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a key mediator in a variety of chemical, biological, and photodynamic processes.[1][2] Its potent reactivity makes it a double-edged sword: it is a primary cytotoxic agent in photodynamic therapy (PDT) for cancer treatment, yet it can also induce significant oxidative damage to cellular components like lipids, proteins, and nucleic acids.[1] Consequently, the ability to accurately detect and quantify singlet oxygen is paramount for researchers in fields ranging from oncology and materials science to environmental chemistry.
Anthracene-9,10-dipropionic acid (ADPA) has emerged as a widely used and reliable fluorescent probe for the detection of singlet oxygen in aqueous environments.[3] The underlying principle of its use is a specific and rapid reaction between ADPA and singlet oxygen, which results in the formation of a non-fluorescent endoperoxide.[3][4] This reaction leads to a measurable decrease, or decay, in the fluorescence intensity of ADPA over time, which can be directly correlated with the amount of singlet oxygen generated.
This application note provides a comprehensive guide to the experimental setup and protocol for monitoring the fluorescence decay of ADPA using time-resolved fluorescence spectroscopy (TRFS). We will delve into the rationale behind the instrumental setup, provide a step-by-step methodology, and discuss data analysis, offering researchers a robust framework for the quantitative assessment of singlet oxygen generation.
Principle of Detection: A Chemical Reaction Monitored by Light
The detection of singlet oxygen using ADPA is based on a [4+2] cycloaddition reaction. The highly fluorescent ADPA molecule reacts with a molecule of singlet oxygen to form a stable, non-fluorescent endoperoxide (ADPAO₂).
This irreversible chemical reaction provides a direct link between the concentration of singlet oxygen and the fluorescence signal of ADPA. As more singlet oxygen is generated in the system, more ADPA is converted to its non-fluorescent endoperoxide, resulting in a decay of the overall fluorescence intensity. By monitoring this decay over time, one can deduce the rate and quantum yield of singlet oxygen production.
References
Quantifying singlet oxygen generation using ADPA absorbance changes.
Application Note & Protocol
Quantifying Singlet Oxygen Generation Using Anthracene-9,10-dipropionic Acid (ADPA) Absorbance Changes
Introduction: The Significance of Singlet Oxygen
Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive, non-radical species.[1] Unlike its stable triplet ground state (³O₂), ¹O₂ is a potent oxidizing agent due to its unique electron configuration.[2] This reactivity makes it a key mediator in a variety of chemical and biological processes, including organic synthesis, wastewater treatment, and, notably, photodynamic therapy (PDT) for cancer treatment.[2][3] In PDT, a photosensitizer (PS) molecule is excited by light of a specific wavelength and transfers its energy to ambient triplet oxygen, generating cytotoxic singlet oxygen that can induce cell death.[4] Given its central role, the accurate quantification of ¹O₂ generation is crucial for evaluating the efficacy of photosensitizers in drug development and for understanding its mechanisms of action in various research contexts.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on quantifying singlet oxygen generation using a reliable and widely used indirect method: monitoring the absorbance changes of Anthracene-9,10-dipropionic acid (ADPA).
Principle of ADPA-Based Singlet Oxygen Detection
The quantification of singlet oxygen can be approached through direct or indirect methods. Direct detection involves measuring the weak near-infrared phosphorescence of ¹O₂ at approximately 1270 nm, which is considered the "gold standard" but often requires specialized and highly sensitive equipment.[4] Indirect methods, which are more accessible, rely on chemical probes that react specifically with ¹O₂ to produce a measurable change, such as a decrease in absorbance or an increase in fluorescence.[5]
ADPA is a water-soluble chemical probe that serves as an excellent acceptor for singlet oxygen.[6] The underlying principle of the ADPA assay is its specific and irreversible reaction with ¹O₂. This reaction involves a [4+2] cycloaddition, where ¹O₂ adds across the anthracene core of ADPA to form a stable endoperoxide derivative (ADPAO₂).[6][7][8]
This chemical transformation has a critical consequence for spectrophotometric detection: the formation of the endoperoxide disrupts the conjugated π-electron system of the anthracene moiety. This disruption leads to a significant decrease, or "photobleaching," of ADPA's characteristic absorbance peaks in the UV region, typically monitored around 358 nm, 378 nm, or 400 nm.[9][10][11][12] The rate of this absorbance decrease is directly proportional to the rate of singlet oxygen generation in the system.[13]
Mechanism of ADPA Reaction with Singlet Oxygen
Caption: Reaction of ADPA with singlet oxygen to form a stable endoperoxide.
Experimental Protocol: Quantifying Singlet Oxygen Generation
This protocol outlines the steps to quantify singlet oxygen generation from a photosensitizer (PS) using ADPA. It includes the preparation of reagents, the experimental setup, and the data acquisition process.
Materials and Reagents
-
Photosensitizer (PS): The compound to be evaluated for singlet oxygen generation.
-
Reference Photosensitizer: A well-characterized PS with a known singlet oxygen quantum yield (ΦΔ) in the chosen solvent (e.g., Rose Bengal, Methylene Blue).
-
Anthracene-9,10-dipropionic acid, disodium salt (ADPA): The singlet oxygen probe.
-
Solvent: High-purity solvent appropriate for the PS and ADPA (e.g., Milli-Q water, phosphate-buffered saline (PBS), ethanol).
-
Spectrophotometer: A UV-Vis spectrophotometer capable of time-course measurements.
-
Light Source: A calibrated light source with a narrow band of emission at the excitation wavelength of the PS (e.g., laser, LED with appropriate filters).
-
Cuvettes: Quartz or appropriate transparent cuvettes.
-
Magnetic Stirrer and Stir Bars: To ensure solution homogeneity during irradiation.
Step-by-Step Methodology
Experimental Workflow
Caption: Workflow for quantifying singlet oxygen using ADPA.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the test PS, reference PS, and ADPA in the chosen solvent. Protect these solutions from light to prevent premature degradation.[14]
-
Expert Insight: It is recommended to prepare fresh solutions for each experiment to ensure accuracy and reproducibility.
-
-
Optical Matching of Photosensitizer Solutions:
-
The absorbance of the test PS and the reference PS solutions at the irradiation wavelength (λ_ex) must be identical. This ensures that both solutions absorb the same number of photons.[14]
-
Adjust the concentrations of the test and reference PS to achieve the same absorbance value at λ_ex. A typical absorbance range is 0.05 to 0.1 to minimize inner filter effects.
-
-
Preparation of Experimental Samples:
-
In separate cuvettes, prepare the following solutions:
-
Sample: Test PS (at matched absorbance) + ADPA (typically 10-50 µM).
-
Reference: Reference PS (at matched absorbance) + ADPA (same concentration as in the sample).
-
Control 1 (PS Photostability): Test PS only.
-
Control 2 (ADPA Photostability): ADPA only.
-
Control 3 (Dark Reaction): Test PS + ADPA (kept in the dark).
-
-
Causality: These controls are essential to validate the experiment. Control 1 checks for photobleaching of the PS itself. Control 2 ensures that ADPA is not degraded by the light source alone. Control 3 confirms that there is no reaction between the PS and ADPA in the absence of light.
-
-
Irradiation and Data Acquisition:
-
Place the cuvette containing the "Sample" solution in the spectrophotometer. If possible, use a cuvette holder with a magnetic stirrer to ensure the solution remains homogeneous.
-
Record the initial absorbance spectrum of the solution before irradiation, paying close attention to the absorbance maximum of ADPA (e.g., ~378 nm).
-
Begin irradiating the sample with the light source at the chosen excitation wavelength (λ_ex).
-
At regular time intervals (e.g., every 30 or 60 seconds), stop the irradiation and record the full absorbance spectrum or the absorbance at the ADPA maximum.[9][15]
-
Continue this process until a significant decrease in ADPA absorbance is observed.
-
Repeat the exact same procedure for the "Reference" and control solutions.
-
Data Analysis and Interpretation
Primary Data Processing
-
Plotting Absorbance Decay:
-
For the "Sample" and "Reference" data, plot the absorbance of ADPA at its monitoring wavelength (e.g., A₃₇₈) as a function of irradiation time.
-
You should observe a linear decrease in absorbance over time, especially in the initial phase of the reaction.
-
-
Calculating the Rate of ADPA Bleaching:
-
Determine the slope of the linear portion of the Absorbance vs. Time plot for both the sample (k_sample) and the reference (k_ref). The slope represents the rate of ADPA photobleaching.
-
Calculating the Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield (ΦΔ) of the test photosensitizer can be calculated using the following comparative equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
Where:
-
ΦΔ_sample is the singlet oxygen quantum yield of the test photosensitizer.
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k_sample is the slope of the ADPA absorbance decay plot for the test sample.
-
k_ref is the slope of the ADPA absorbance decay plot for the reference sample.
Trustworthiness: This ratiometric approach is robust because it normalizes for experimental variables such as light source intensity and detector sensitivity, as long as the experimental conditions are identical for both the sample and the reference.[12]
Data Presentation
Quantitative results should be summarized in a clear and organized table.
| Sample | Irradiation Time (s) | Initial A₃₇₈ | Final A₃₇₈ | Slope (k) (A/s) | ΦΔ (Calculated) |
| Reference PS | 300 | 0.85 | 0.45 | -0.00133 | 0.52 (Known) |
| Test PS | 300 | 0.86 | 0.58 | -0.00093 | 0.36 |
| Control (ADPA only) | 300 | 0.85 | 0.84 | -0.00003 | N/A |
This table presents example data for illustrative purposes.
Considerations and Best Practices
-
Solvent Effects: The lifetime of singlet oxygen and the quantum yield of the photosensitizer can be highly dependent on the solvent. Ensure that the chosen solvent is appropriate and that the reference ΦΔ value is for that specific solvent.
-
Oxygen Concentration: The generation of singlet oxygen is dependent on the presence of ground-state triplet oxygen. For reproducible results, ensure that the solutions are equilibrated with air. For specific applications, experiments can be conducted under oxygen-saturated or oxygen-depleted conditions.
-
Probe Concentration: The concentration of ADPA should be high enough to provide a good signal but not so high that it significantly quenches the excited state of the photosensitizer.
-
Light Source Stability: A stable light source is crucial for accurate kinetic measurements. Monitor the output of your lamp or laser if possible.
-
Alternative Probes: While ADPA is widely used, other probes like 1,3-diphenylisobenzofuran (DPBF) are also common, particularly in organic solvents. For biological systems, fluorescent probes like Singlet Oxygen Sensor Green (SOSG) may be considered, though their use requires careful validation.[16]
Conclusion
The ADPA absorbance assay is a robust, accessible, and reliable method for the indirect quantification of singlet oxygen generation. By carefully controlling experimental parameters and including appropriate controls, researchers can obtain accurate and reproducible data on the efficiency of photosensitizers. This information is invaluable for the development of new photodynamic therapies and for fundamental research into the role of singlet oxygen in chemical and biological systems.
References
- 1. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. researchgate.net [researchgate.net]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 9,10-Anthracenedipropanoic Acid as a Versatile Self-Assembly Building Block
Introduction: The Intrinsic Potential of 9,10-Anthracenedipropanoic Acid for Supramolecular Engineering
This compound (ADPA) is a fascinating molecule positioned at the intersection of supramolecular chemistry and functional materials science. Its rigid, planar anthracene core provides a strong impetus for π-π stacking interactions, a fundamental driving force in the self-assembly of aromatic molecules.[1] The two propanoic acid side chains introduce a crucial element of stimuli-responsiveness, particularly to pH, and enhance its aqueous solubility, especially in its deprotonated, salt form (anthracene-9,10-dipropionate disodium salt).[2][3] This amphiphilic nature, combining a hydrophobic core with hydrophilic side chains, makes ADPA an ideal candidate for the bottom-up fabrication of a variety of nanostructures, including micelles, vesicles, and nanofibers.[4][5] Furthermore, the inherent fluorescence of the anthracene moiety serves as a powerful, built-in tool for monitoring the self-assembly process and for potential applications in bioimaging and sensing.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the self-assembly properties of ADPA. We will delve into the fundamental principles governing its assembly, provide detailed protocols for the preparation and characterization of ADPA-based nanostructures, and explore their potential applications, particularly in the realm of drug delivery.
I. Fundamental Principles of ADPA Self-Assembly: A Balance of Forces
The self-assembly of ADPA in aqueous solution is governed by a delicate interplay of non-covalent interactions. Understanding these forces is critical for controlling the morphology and properties of the resulting nanostructures.
-
π-π Stacking: The electron-rich anthracene core of ADPA molecules have a strong tendency to stack in a face-to-face or offset manner to minimize their contact with the aqueous environment.[1] This interaction is a primary driver for the formation of H-type aggregates, which can be observed spectroscopically.
-
Hydrophobic Effect: The large, nonpolar surface area of the anthracene core is entropically unfavorable in water. Aggregation sequesters these hydrophobic regions, minimizing the disruption of the water hydrogen-bonding network.[5]
-
Electrostatic Interactions: The two propanoic acid groups of ADPA are ionizable. At pH values above their pKa, they will be deprotonated and negatively charged. This leads to electrostatic repulsion between ADPA molecules, which opposes aggregation. Conversely, at low pH, protonation of the carboxyl groups neutralizes this repulsion, favoring self-assembly.[9]
-
Van der Waals Forces: These short-range attractive forces contribute to the overall stability of the assembled structures once the molecules are in close proximity.[4]
-
Hydrogen Bonding: While less dominant than π-π stacking and hydrophobic interactions, hydrogen bonding between protonated carboxylic acid groups can play a role in stabilizing the self-assembled structures, particularly at lower pH.[4]
The balance of these forces can be finely tuned by manipulating the experimental conditions, such as pH, ionic strength, concentration, and temperature.
II. Protocols for the Preparation of ADPA Self-Assembled Nanostructures
This section provides detailed protocols for inducing the self-assembly of ADPA into various nanostructures. The disodium salt of ADPA is often used as the starting material due to its higher aqueous solubility.[2][3]
Protocol 1: pH-Induced Self-Assembly of ADPA
This protocol leverages the pH-dependent charge of the carboxylic acid groups to trigger self-assembly.
Objective: To form ADPA nanostructures by decreasing the pH of an aqueous solution.
Materials:
-
This compound disodium salt (ADPA-Na₂)
-
Deionized water (Milli-Q or equivalent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of ADPA-Na₂ in deionized water. Ensure complete dissolution. The initial pH of this solution will be slightly basic.
-
pH Adjustment:
-
Place a known volume of the ADPA stock solution in a beaker with a magnetic stir bar.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter.
-
As the pH decreases, the solution may become opalescent or turbid, indicating the formation of aggregates.
-
For systematic studies, prepare a series of solutions with varying final pH values (e.g., from pH 8 down to pH 3).
-
-
Equilibration: Allow the solutions to equilibrate for at least 1 hour at room temperature before characterization.
Causality Behind Experimental Choices:
-
Starting with the soluble disodium salt ensures a homogeneous solution of monomeric ADPA at basic pH.
-
Gradual addition of acid allows for controlled protonation of the carboxylate groups, reducing electrostatic repulsion and enabling the hydrophobic and π-π stacking interactions to dominate, thus driving self-assembly.
Protocol 2: Solvent-Switching Method for Nanoparticle Formation
This method is suitable for forming well-defined nanoparticles by rapidly changing the solvent environment.
Objective: To prepare ADPA nanoparticles via a rapid solvent exchange.
Materials:
-
This compound (ADPA)
-
A water-miscible organic solvent (e.g., ethanol, isopropanol, or DMSO)[10]
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Organic Stock Solution: Prepare a concentrated stock solution of ADPA in the chosen organic solvent (e.g., 10 mM in DMSO).
-
Injection:
-
Place a volume of deionized water in a beaker and stir vigorously.
-
Rapidly inject a small volume of the ADPA organic stock solution into the stirring water. The volume ratio of the organic solvent to water should be kept low (e.g., 1:100 to 1:10) to ensure efficient precipitation.
-
The rapid change in solvent polarity will cause the ADPA to precipitate and self-assemble into nanoparticles.
-
-
Solvent Removal: If necessary, the organic solvent can be removed by dialysis or gentle rotary evaporation.
Causality Behind Experimental Choices:
-
ADPA is highly soluble in many organic solvents in its protonated form.
-
Rapid injection into water, a poor solvent for the neutral ADPA, induces supersaturation and subsequent nucleation and growth of nanoparticles. The rapid kinetics of this process often leads to the formation of uniform, kinetically trapped nanostructures.
III. Characterization of ADPA Self-Assembled Structures
A multi-technique approach is essential for a thorough characterization of the ADPA self-assemblies.
Protocol 3: Spectroscopic Analysis of ADPA Self-Assembly and Determination of Critical Aggregation Concentration (CAC)
Objective: To monitor the self-assembly process and determine the CAC using UV-Vis and fluorescence spectroscopy.
Materials:
-
Series of ADPA solutions at different concentrations (prepared by serial dilution of a stock solution under conditions that promote assembly, e.g., a fixed low pH).
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum of each ADPA solution over a range of 250-500 nm.
-
Plot the absorbance at a specific wavelength (e.g., the λ_max around 380-400 nm) as a function of ADPA concentration.[11]
-
A deviation from the Beer-Lambert law (a break in the linearity of the plot) can indicate the onset of aggregation. Changes in the spectral shape, such as hypochromism or hyperchromism, are also indicative of π-π stacking.
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of each ADPA solution (excitation wavelength typically around 380 nm). The emission is expected in the 400-500 nm range.[6][7]
-
Plot the fluorescence intensity at the emission maximum versus the ADPA concentration.
-
The CAC is often identified as the concentration at which there is a sharp change in the slope of this plot. A decrease in fluorescence intensity (quenching) upon aggregation is common for H-type aggregates.[8]
-
Data Presentation:
| Concentration (µM) | Absorbance at λ_max | Fluorescence Intensity (a.u.) |
| 1 | ... | ... |
| 5 | ... | ... |
| 10 | ... | ... |
| 20 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Logical Relationship Diagram:
References
- 1. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemodex.com [chemodex.com]
- 4. researchgate.net [researchgate.net]
- 5. How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Correcting for Photobleaching of 9,10-Anthracenedipropanoic Acid (ADPA)
Introduction
Welcome to the technical support guide for 9,10-Anthracenedipropanoic acid (ADPA). ADPA is a widely utilized water-soluble probe for the detection and quantification of singlet oxygen (¹O₂), a critical reactive oxygen species (ROS) in various biological and chemical systems.[1][2][3] A key feature of ADPA is that its interaction with ¹O₂ leads to the formation of a stable, non-fluorescent endoperoxide.[2][4][5][6] This reaction, which results in a measurable decrease in ADPA's fluorescence or absorbance, is the very principle behind its use as a sensor.[7][8]
However, the term "photobleaching" in the context of ADPA experiments can be ambiguous and is a frequent source of experimental error. It is critical to distinguish between two distinct processes:
-
¹O₂-Mediated Signal Decay: The desired, stoichiometric consumption of ADPA by singlet oxygen, which directly correlates with ¹O₂ production. This is the signal you aim to measure.
-
Direct Photodegradation: The unwanted, light-induced destruction of the ADPA molecule itself, independent of singlet oxygen. This is an experimental artifact or noise that can lead to a significant overestimation of ¹O₂ levels.
This guide provides a comprehensive framework for identifying, quantifying, and correcting for the artifact of direct ADPA photobleaching to ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My ADPA fluorescence is decreasing during the experiment. Is this the photobleaching I need to correct for?
This is the most critical question. The decrease in fluorescence is your primary signal, but it may be composed of both the desired reaction and an unwanted artifact.
-
Yes, in part. The total decay you observe is the sum of the ¹O₂-mediated decay (your signal) and any direct, light-induced photobleaching of ADPA (the noise).
-
Causality: The fundamental goal is not to stop the fluorescence decay but to accurately parse out the component of that decay caused only by singlet oxygen. Correcting for photobleaching in this context means subtracting the rate of direct photodegradation from your total observed rate.
Q2: What causes the unwanted, direct photobleaching of ADPA?
Like many fluorescent molecules, the anthracene core of ADPA can be chemically altered or destroyed by the energy from excitation photons, a process accelerated by the presence of molecular oxygen.[9] This photochemical degradation is an irreversible process that renders the molecule non-fluorescent and occurs even in the absence of a photosensitizer that generates ¹O₂.[10] This artifact is highly dependent on the intensity and wavelength of the excitation light.
Q3: How can I experimentally distinguish between ¹O₂-mediated decay and direct photobleaching?
The most robust method is to run a parallel control experiment . This is the cornerstone of a self-validating protocol.
-
Experimental Sample: Contains ADPA + your photosensitizer (the source of ¹O₂) + your buffer/system.
-
Control Sample: Contains ADPA + your buffer/system, but without the photosensitizer .
By exposing both samples to the exact same illumination conditions, you can isolate the specific contributions to the fluorescence decay. The decay observed in the control sample is attributable solely to direct photobleaching.
Q4: Can I use standard anti-fade reagents like VECTASHIELD® or ProLong™ Gold with my ADPA experiment?
No, this is strongly discouraged. Many common antifade reagents work by scavenging oxygen from the sample environment to prevent the formation of ROS that damage fluorophores.[9][11] Since your experiment is designed to measure singlet oxygen, adding an oxygen scavenger will directly interfere with your results by quenching the very species you are trying to detect, leading to an underestimation or complete loss of your signal.
Troubleshooting Guide: Inaccurate Singlet Oxygen Measurements
This section addresses common issues encountered during ADPA-based experiments. A systematic approach to troubleshooting is key to identifying and resolving problems.[12][13][14][15][16]
Problem: Significant Overestimation of Singlet Oxygen Production
Primary Cause: Failure to Correct for Direct ADPA Photobleaching
If the decay rate from direct photobleaching is not subtracted, it is incorrectly attributed to singlet oxygen, artificially inflating the final calculated value.
-
Validation Check: Does the fluorescence of your "No Photosensitizer" control sample decrease over time when illuminated? If yes, direct photobleaching is occurring and must be accounted for.
-
Solution: Implement the mandatory control experiment outlined in Protocol 1 and use this data to correct your experimental results as described in Protocol 2 .
Secondary Cause: Photobleaching of the Photosensitizer
The molecule used to generate ¹O₂ can itself be photobleached, leading to a reduced rate of ¹O₂ generation over time. This would manifest as a non-exponential decay of ADPA fluorescence.
-
Validation Check: Monitor the absorbance or fluorescence of your photosensitizer over the course of the experiment. A significant decrease indicates instability.
-
Solution:
-
Choose a more photostable photosensitizer if possible.[11][17]
-
Reduce the excitation light intensity to a level that minimizes photosensitizer bleaching while still providing an adequate signal-to-noise ratio for ADPA detection.[17][18]
-
Limit the duration of the experiment. Analyze only the initial, more linear phase of the ADPA decay curve where the photosensitizer concentration is relatively stable.
-
Problem: High Variability and Poor Reproducibility in Decay Rates
Cause: Inconsistent Experimental Conditions
Fluorescence measurements are sensitive to minor fluctuations in the experimental setup.
-
Validation Check: Are your light source, temperature, and sample positioning identical for all measurements, including controls?
-
Solution:
-
Light Source Stability: Allow your lamp or laser to warm up and stabilize before beginning measurements. Use power meters to ensure consistent output.
-
Minimize Exposure: Use shutters to expose the sample to light only during data acquisition.[11] Find the region of interest using lower-intensity or transmitted light before switching to the excitation wavelength for the measurement.[11][18]
-
Temperature Control: Use a thermostatted cuvette holder, as reaction kinetics are temperature-dependent.[1]
-
Sample Preparation: Prepare fresh solutions of ADPA for each experiment, as it can degrade over time, especially if not protected from light.[11]
-
Protocols & Data Analysis Workflows
Protocol 1: Determining the Rate of Direct ADPA Photobleaching (Control)
This protocol establishes the baseline rate of ADPA decay due to direct illumination, which is essential for accurate correction.
-
Prepare the Control Sample: In a suitable cuvette or sample holder, prepare a solution containing ADPA at the same concentration and in the same buffer/medium as your experimental sample. Crucially, omit the photosensitizer.
-
Set Up Instrumentation: Place the control sample in your fluorometer or microscope. Set the excitation and emission wavelengths appropriate for ADPA (e.g., excitation ~375 nm, emission ~415 nm).
-
Configure Acquisition Parameters: Use the exact same illumination settings (light intensity, exposure time, acquisition interval, duration) that you will use for your main experiment.
-
Acquire Data: Record the fluorescence intensity of the ADPA control sample over the planned duration of your experiment.
-
Analyze Data: Plot the natural logarithm of the fluorescence intensity (ln(I)) versus time (t). Fit this data to a linear equation (y = mx + c). The absolute value of the slope (m) is the rate constant for direct photobleaching, k_bleach .
Protocol 2: Correcting Experimental Data for Photobleaching
-
Acquire Experimental Data: Run your main experiment with the photosensitizer present, using the identical acquisition parameters from Protocol 1.
-
Determine Total Decay Rate: Plot the natural logarithm of the experimental fluorescence intensity (ln(I)) versus time (t) and perform a linear fit. The absolute value of the slope is the total observed decay rate constant, k_total .
-
Calculate the Corrected Rate: The true rate constant for ¹O₂-mediated ADPA consumption (k_sO2 ) is calculated by simple subtraction:
k_sO2 = k_total - k_bleach
This corrected rate constant, k_sO2, is the value that should be used for the quantification of singlet oxygen.
Data Analysis and Correction Workflow
The following diagram illustrates the logical flow from experimental setup to the final, corrected data.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]
- 11. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 13. blog.edvotek.com [blog.edvotek.com]
- 14. sciencebuddies.org [sciencebuddies.org]
- 15. m.youtube.com [m.youtube.com]
- 16. go.zageno.com [go.zageno.com]
- 17. news-medical.net [news-medical.net]
- 18. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Protein Interaction and Interference with ADPA Probes
Welcome to the technical support center for Affinity-Dependent Proximity Assay (ADPA) probes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for your ADPA experiments. Here, we will delve into the intricacies of the ADPA workflow, focusing on overcoming common challenges such as protein interaction interference and non-specific binding to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the ADPA technology and its underlying principles.
Q1: What is the principle behind ADPA probes?
ADPA, or Antibody Detection by Agglutination-PCR, is a highly sensitive method that utilizes the proximity effect to detect and quantify antibodies or other protein interactions.[1][2] The assay employs pairs of probes, each consisting of a binder (such as an antigen or an antibody) conjugated to a unique DNA oligonucleotide. When these probes bind to the target molecule in close proximity, the oligonucleotides are brought near each other, facilitating a ligation or extension event. This newly formed DNA template is then amplified, typically via Polymerase Chain Reaction (PCR), and the resulting signal is proportional to the amount of the target protein.[1]
Q2: How does ADPA differ from a standard Proximity Ligation Assay (PLA)?
ADPA is a type of proximity-based assay and shares a core principle with the more broadly known Proximity Ligation Assay (PLA).[3][4][5] Both techniques rely on the proximity of probes to generate a detectable DNA signal.[3][4][5] The term ADAP has been specifically used to describe an application of this technology for antibody detection where the aggregation of antigen-coated probes by the target antibody brings the DNA strands together.[1] In essence, ADPA can be considered a specific application of the broader PLA technology. The troubleshooting strategies for both techniques are largely overlapping.
Q3: What are the critical factors for a successful ADPA experiment?
A successful ADPA experiment hinges on several key factors:
-
High-quality antibodies/binders: The specificity and affinity of your primary antibodies or binding agents are paramount.
-
Optimal probe concentration: Using the correct concentration of ADPA probes is crucial to maximize signal and minimize background.
-
Appropriate controls: The inclusion of proper negative and positive controls is essential for data interpretation and validation.
-
Effective blocking: Minimizing non-specific binding through efficient blocking is critical for a good signal-to-noise ratio.
-
Proper sample preparation: The quality of your cell or tissue preparation can significantly impact the outcome of the assay.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during ADPA experiments.
Diagram: ADPA Experimental Workflow
Caption: A simplified overview of the ADPA experimental workflow.
Problem 1: High Background or Non-Specific Signal
High background can obscure true signals and lead to false-positive results. It often manifests as a diffuse signal throughout the sample or a high number of signals in negative controls.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Blocking | Inadequate blocking of non-specific binding sites on the sample allows probes to adhere randomly.[6] | Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent, such as casein instead of Bovine Serum Albumin (BSA).[7][8] |
| Suboptimal Probe Concentration | Excessively high probe concentrations can lead to random proximity events and increased background. | Perform a titration experiment to determine the optimal concentration of your ADPA probes. |
| Non-Specific Antibody Binding | The primary antibodies may be cross-reacting with unintended targets in the sample.[9] | Validate the specificity of your primary antibodies using techniques like Western blotting or by testing on knockout/knockdown cells.[10] |
| Issues with Sample Preparation | Incomplete fixation or permeabilization can expose sticky intracellular components that bind probes non-specifically. | Optimize your fixation and permeabilization protocols. Ensure thorough washing steps to remove residual detergents. |
Protocol: Optimizing Blocking Conditions
-
Prepare multiple blocking buffers:
-
Buffer A: 1% BSA in PBS
-
Buffer B: 5% Normal Goat Serum in PBS
-
Buffer C: 1% Casein in PBS
-
-
Divide your sample: Use identical negative control samples for each blocking condition.
-
Incubate with blocking buffers: Incubate each sample with a different blocking buffer for 1 hour at room temperature.
-
Proceed with the ADPA protocol: Continue with the standard ADPA protocol for all samples.
-
Analyze the background signal: Compare the background levels in the images from each blocking condition to identify the most effective blocking agent for your system.
Problem 2: Weak or No Signal
A lack of signal can be frustrating and may be due to a variety of factors, from reagent issues to problems with the protein interaction itself.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Low Target Protein Expression | The protein of interest may be expressed at very low levels in your sample.[10] | If possible, use a cell line known to have high expression of the target protein as a positive control. Consider enriching your sample for the target protein. |
| Inefficient Primary Antibodies | The primary antibodies may have low affinity for the target or the epitope may be masked. | Test the performance of your primary antibodies individually using immunofluorescence. If using two different primary antibodies, ensure their host species are different. |
| Disruption of Protein Interaction | The experimental conditions (e.g., harsh lysis buffers) may be disrupting the protein-protein interaction you are trying to detect. | Use a milder lysis buffer. If applicable, perform the assay on intact, fixed cells to preserve the native cellular environment. |
| Incorrect Probe Dilution | The concentration of the ADPA probes may be too low. | Re-evaluate your probe titration to ensure you are using an optimal concentration. |
| Degraded Reagents | Enzymes like ligase and polymerase are sensitive to degradation. | Ensure all reagents have been stored correctly and are within their expiration date. Use fresh aliquots of enzymes. |
Diagram: Troubleshooting Weak or No Signal
Caption: A decision tree for troubleshooting weak or no signal in ADPA experiments.
Problem 3: Signal-to-Noise Ratio is Low
Even with a detectable signal, a low signal-to-noise ratio can make data interpretation difficult and quantification unreliable.
Strategies for Improving Signal-to-Noise Ratio
-
Adjust Buffer Composition: The pH and salt concentration of your buffers can influence non-specific binding.[7]
-
Incorporate Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20, to your wash buffers can help to disrupt hydrophobic interactions that contribute to non-specific binding.[8]
-
Optimize Incubation Times and Temperatures:
-
Probe Incubation: While longer incubation times can increase signal, they can also lead to higher background. It is important to find the optimal balance.
-
Washing Steps: Increase the duration and number of wash steps to more effectively remove unbound probes.
-
-
Image Acquisition and Analysis:
-
Exposure Time: Use the minimum exposure time necessary to capture the true signal without saturating the detector or increasing background noise.
-
Thresholding: Apply a consistent and objective thresholding method during image analysis to distinguish true signals from background noise.
-
Protocol: Buffer Optimization for Reduced Non-Specific Binding
-
Prepare a series of wash buffers:
-
Buffer 1: PBS with 0.05% Tween-20
-
Buffer 2: PBS with 0.1% Tween-20
-
Buffer 3: PBS with 0.05% Tween-20 and 150 mM NaCl
-
Buffer 4: PBS with 0.05% Tween-20 and 300 mM NaCl
-
-
Process samples in parallel: After the probe incubation step, wash replicate samples with each of the different wash buffers.
-
Proceed with the remainder of the protocol: Complete the ligation, amplification, and imaging steps.
-
Quantify signal and background: For each condition, measure the intensity of the specific signal and the background fluorescence.
-
Calculate the signal-to-noise ratio: Determine which buffer composition provides the highest signal-to-noise ratio.
References
- 1. Assay methods based on proximity-enhanced reactions for detecting non-nucleic acid molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An electrochemical proximity assay (ECPA) for antibody detection incorporating flexible spacers for improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 4. aboligo.com [aboligo.com]
- 5. Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Kinetics Assays to Prevent Avidity Effects - Robust experimental design avoids artefacts in the measurement of binding kinetics and affinity [bionity.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing the concentration of ADPA for in vitro assays.
Welcome to the Technical Support Center for optimizing P2Y receptor agonist concentrations in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental design and execution.
Note on Terminology: The term "ADPA" is used here to refer to the archetypal P2Y receptor agonist, Adenosine Diphosphate (ADP) , and its functional analogues (e.g., 2-MeS-ADP), which are commonly used to study purinergic signaling.
Frequently Asked Questions (FAQs)
Q1: What is ADPA and what is its primary mechanism of action?
A1: ADPA, or Adenosine Diphosphate (ADP), is a critical purinergic signaling molecule that activates a specific family of cell surface receptors called P2Y receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that translate the extracellular signal of ADP binding into intracellular responses.[2] Upon binding ADP, the receptor triggers a cascade of signaling events inside the cell, which can lead to various physiological outcomes, including platelet aggregation, T-cell activation, and regulation of vascular tone.[3][4][5]
Q2: Which specific P2Y receptors does ADP activate?
A2: ADP is the primary endogenous agonist for three P2Y receptor subtypes: P2Y1, P2Y12, and P2Y13.[1][6]
-
P2Y1 Receptor: This receptor couples to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in a rapid increase in intracellular calcium (Ca²⁺) levels.[3][4]
-
P2Y12 Receptor: This receptor couples to the Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is essential for amplifying and sustaining platelet activation.[1][7]
-
P2Y13 Receptor: This receptor is also coupled to Gi and shares functional similarities with the P2Y12 receptor.[6]
Co-activation of both P2Y1 and P2Y12 receptors is often required for a complete physiological response in platelets.[7]
Q3: How should I prepare and store ADPA stock solutions to ensure stability?
A3: ADP is typically supplied as a salt (e.g., sodium salt) and is soluble in aqueous buffers like PBS or sterile water. However, its stability in solution is a critical consideration.
-
Preparation: For a 10 mM stock solution, dissolve the appropriate amount of ADP powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).[8] Gently vortex to ensure it is fully dissolved. To minimize contamination, filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Phosphate groups in nucleotides are susceptible to hydrolysis, and repeated freeze-thaw cycles can accelerate degradation.[9] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid long-term storage at 4°C. For each experiment, thaw a fresh aliquot and discard any unused portion.
-
Stability Testing: If long-term storage is necessary, the stability of the active ingredient should be periodically verified, as degradation can lead to a loss of potency and experimental variability.[10]
Q4: What is a good starting concentration range for my experiments?
A4: The optimal concentration of ADPA is highly dependent on the cell type, receptor expression levels, and the specific assay being performed. A universal concentration does not exist. The best practice is to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system.[11]
For initial experiments, a broad concentration range is recommended, typically spanning several orders of magnitude.[12]
| Assay Type | Typical Starting Concentration Range (ADP) | Key Receptor(s) |
| Platelet Aggregation | 1 µM - 20 µM | P2Y1, P2Y12 |
| Calcium Mobilization | 10 nM - 10 µM | P2Y1 |
| T-Cell Activation (IL-2) | 100 nM - 50 µM | P2Y1 |
| cAMP Inhibition | 10 nM - 10 µM | P2Y12, P2Y13 |
Troubleshooting & Optimization Guide
Issue 1: I am not observing any cellular response, or the signal is very weak.
This is a common issue that can point to several underlying problems. A systematic approach is key to identifying the cause.
-
Possible Cause 1: ADPA Degradation.
-
Explanation: ADP in solution, especially at neutral pH and room temperature, can be degraded by phosphatases present in serum-containing media or released from cells. This reduces the effective concentration of the agonist.
-
Solution:
-
Use Fresh Aliquots: Always prepare fresh dilutions of ADPA from a frozen, single-use stock immediately before your experiment.
-
Assay Buffer: Perform stimulations in a serum-free buffer or medium to reduce enzymatic degradation.
-
Consider Analogues: For longer-term experiments, consider using more stable ADP analogues, such as 2-MeS-ADP, which are more resistant to degradation.[13]
-
-
-
Possible Cause 2: Sub-optimal Agonist Concentration.
-
Explanation: The concentration used may be too low to elicit a detectable response in your specific cell system, which may have lower receptor expression or sensitivity.
-
Solution:
-
-
Possible Cause 3: Low P2Y Receptor Expression.
-
Explanation: The cell line you are using may not express the target P2Y receptor (P2Y1, P2Y12) at a sufficient level to produce a measurable signal.
-
Solution:
-
Verify Expression: Confirm receptor expression at the mRNA (RT-qPCR) or protein (Western Blot, Flow Cytometry) level.
-
Positive Control Cells: Use a cell line known to express the receptor and respond to ADP as a positive control for your assay system.
-
Overexpression System: If necessary, use a system where the receptor is transiently or stably overexpressed (e.g., in HEK293 or CHO cells).[15]
-
-
Caption: Troubleshooting logic for a weak or absent signal.
Issue 2: The response is inconsistent and has poor reproducibility.
Reproducibility is essential for reliable data. Variation often stems from minor, overlooked inconsistencies in protocol execution.[16]
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Explanation: Cell health, density, passage number, and growth phase can significantly alter receptor expression and signaling capacity.
-
Solution:
-
Standardize Seeding: Seed cells at a consistent density and allow them to adhere and recover for the same amount of time before each experiment.
-
Monitor Passage Number: Use cells within a defined, low passage number range, as receptor expression can change over time in culture.
-
Control Confluency: Perform experiments when cells are at a consistent confluency (e.g., 80-90%), as both sparse and overly confluent cultures can behave differently.
-
-
-
Possible Cause 2: Variability in Reagent Preparation and Handling.
-
Explanation: Small errors in serial dilutions, temperature fluctuations during incubation, or differences in timing can lead to large variations in the final data.[17]
-
Solution:
-
Automate or Standardize Pipetting: Use calibrated pipettes and be meticulous with serial dilutions. Prepare a master mix of reagents where possible.
-
Control Timing and Temperature: Use a timer for all incubation steps. Ensure thermal uniformity across your plate by using a water bath or a calibrated incubator.
-
Internal Controls: Include a positive and negative control on every plate to monitor assay performance and normalize data between experiments.[18]
-
-
Key Experimental Protocols
Protocol 1: Determining the Optimal ADPA Concentration via Dose-Response Calcium Flux Assay
This protocol outlines a method to determine the EC50 of ADPA in a cell line expressing the P2Y1 receptor.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 with P2Y1 expression) into a black, clear-bottom 96-well plate at a density that will yield a 90-95% confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Dye Loading:
-
Prepare a calcium indicator dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often in a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 100 µL of the dye loading buffer to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
ADPA Compound Plate Preparation:
-
Thaw a fresh aliquot of 10 mM ADPA stock.
-
Perform serial dilutions in the assay buffer (HBSS) to create a range of concentrations. For a 10-point curve, you might prepare 3X final concentrations ranging from 300 µM down to 3 nM.
-
Include a "vehicle control" (assay buffer only) and a "max signal" control (e.g., a calcium ionophore like ionomycin).
-
-
Calcium Flux Measurement:
-
After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading and automated compound addition.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 50 µL from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data by setting the vehicle control response to 0% and the maximum agonist response to 100%.
-
Plot the normalized response against the logarithm of the ADPA concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Visualizing Mechanisms and Workflows
Caption: Canonical signaling pathway for the ADPA-activated P2Y1 receptor.[3][7]
Caption: A standard workflow for optimizing ADPA concentration in an in vitro assay.
References
- 1. The role of ADP receptors in platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptor - Wikipedia [en.wikipedia.org]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 8. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. epa.gov [epa.gov]
- 11. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 17. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 18. m.youtube.com [m.youtube.com]
Improving the stability of 9,10-Anthracenedipropanoic acid in long-term experiments.
Welcome to the technical support center for 9,10-Anthracenedipropanoic acid (ADPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of ADPA in long-term experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Introduction to ADPA Stability
This compound (ADPA) is a widely used fluorescent probe, particularly as a sensitizer for singlet oxygen detection. Its utility, however, is intrinsically linked to its chemical stability. The anthracene core is susceptible to degradation, primarily through photo-oxidation, which can lead to a loss of signal and inaccurate experimental results over time. Understanding and mitigating these degradation pathways are critical for the successful application of ADPA in long-term studies.
This guide provides field-proven insights and scientifically-grounded protocols to help you maintain the integrity of your ADPA solutions and, consequently, the reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the stability of ADPA in experimental settings.
Q1: My ADPA solution is losing its characteristic yellow color and fluorescence over time. What is happening?
A1: The loss of color and fluorescence in your ADPA solution is a classic sign of degradation. The primary cause is the reaction of the anthracene core with singlet oxygen ('O₂), a reactive oxygen species. This reaction forms a non-fluorescent endoperoxide, effectively breaking the conjugated π-system of the anthracene molecule that is responsible for its photophysical properties.[1][2] This process is often accelerated by exposure to light and the presence of oxygen.
Causality: The core of the issue lies in the inherent reactivity of the 9 and 10 positions of the anthracene ring system. These positions are electron-rich and susceptible to [4+2] cycloaddition reactions with dienophiles, such as singlet oxygen. Light exposure can excite the ADPA molecule itself or other photosensitizers in your medium, which then transfer energy to molecular oxygen (³O₂) to generate singlet oxygen ('O₂). This singlet oxygen then reacts with a ground-state ADPA molecule, leading to its degradation.
Q2: I'm preparing a stock solution of ADPA. What is the best solvent and storage procedure for long-term stability?
A2: For long-term stability of solid ADPA, it is recommended to store it at -20°C, protected from light and moisture.[3][4] Under these conditions, it can be stable for at least two years.[4]
For stock solutions, solubility is a key consideration. ADPA is soluble in methanol and slightly soluble in water.[3][4]
Recommended Protocol for Stock Solution Preparation and Storage:
-
Solvent Selection: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, analytical grade methanol. This minimizes the presence of water which can participate in secondary degradation reactions.
-
Inert Atmosphere: To minimize oxidation, after dissolving the ADPA, briefly sparge the solution with an inert gas like argon or nitrogen before capping the vial.
-
Aliquotting: Aliquot the stock solution into smaller, single-use vials. This is a critical step to avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
-
Storage Conditions: Store the aliquots at -20°C or, for enhanced stability, at -80°C. The vials should be tightly sealed and protected from light (e.g., by wrapping them in aluminum foil or using amber vials).
Trustworthiness of this Protocol: This protocol is self-validating because it addresses the primary drivers of degradation: light, oxygen, and temperature fluctuations. By preparing single-use aliquots under an inert atmosphere and storing them at low temperatures in the dark, you create an environment that significantly slows the kinetics of degradation reactions.
Q3: Can I prepare and store working solutions of ADPA in aqueous buffers? If so, for how long and under what conditions?
A3: Yes, you can prepare working solutions in aqueous buffers, but their stability will be significantly lower than methanolic stock solutions. The stability will be highly dependent on the buffer composition, pH, and experimental conditions.
Factors Influencing Stability in Aqueous Buffers:
-
pH: While some anthracene-based fluorescent probes show stability over a wide pH range (pH 5-13), extreme pH values can potentially catalyze the degradation of the propanoic acid side chains or influence the aggregation state of the molecule, which in turn can affect its photostability.
-
Dissolved Oxygen: Aqueous buffers are typically saturated with dissolved oxygen, a key reactant in the photodegradation of ADPA.
-
Buffer Components: Certain buffer components, especially those containing transition metals, could potentially catalyze oxidative degradation. Phosphate buffers are generally a safe choice.
Best Practices for Aqueous Working Solutions:
-
Prepare Freshly: It is always best practice to prepare aqueous working solutions of ADPA fresh for each experiment from a frozen methanolic stock.
-
Deoxygenate Buffer: For sensitive long-term experiments, consider deoxygenating your buffer by sparging with argon or nitrogen before adding the ADPA.
-
Light Protection: Always protect aqueous solutions from light by covering the container with aluminum foil.
-
Short-Term Storage: If short-term storage is unavoidable, store the aqueous solution at 2-8°C, protected from light, and use within 24 hours.
Q4: I am observing high background fluorescence or a rapid decrease in signal in my cell-based assay. What could be the cause and how can I troubleshoot it?
A4: High background or rapid signal loss in cell-based assays using ADPA can stem from several sources. Here's a troubleshooting guide:
| Potential Cause | Explanation | Troubleshooting Steps |
| Autofluorescence from Media/Cells | Phenol red, riboflavin in cell culture media, and endogenous cellular fluorophores can contribute to background fluorescence. | - Use phenol red-free media for the duration of the experiment.- Measure the fluorescence of a "no-ADPA" control to determine the background autofluorescence.- If possible, perform the final reading in a clear, colorless buffer like PBS. |
| Phototoxicity and ADPA Degradation | Intense or prolonged exposure to excitation light can cause phototoxicity to cells, leading to the release of reactive oxygen species (ROS) which then degrade ADPA. The excitation light itself can also directly contribute to the photodegradation of ADPA. | - Minimize the exposure time to the excitation light source.- Reduce the intensity of the excitation light.- Use a plate reader with a sensitive detector to allow for lower excitation intensity.- Include a "no-cell" control with ADPA to assess the rate of photobleaching in the absence of cellular activity. |
| Interaction with Assay Components | Components in your lysis buffer or other reagents may quench the fluorescence of ADPA or directly react with it. | - Test the compatibility of ADPA with all assay reagents individually.- Run a control with ADPA in the final assay buffer without cells to check for chemical incompatibility. |
| Precipitation of ADPA | ADPA has limited solubility in aqueous solutions, especially in the presence of high salt concentrations or certain proteins, which can lead to precipitation and a decrease in the effective concentration. | - Visually inspect your wells for any signs of precipitation.- Consider the use of a co-solvent like a small percentage of DMSO or methanol if compatible with your cells.- Ensure the final concentration of ADPA is below its solubility limit in your specific assay buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study of ADPA to Understand Stability Limits
This protocol allows you to assess the stability of ADPA under various stress conditions, which is crucial for developing stable formulations and understanding potential interferences.
Materials:
-
ADPA stock solution (10 mM in methanol)
-
Buffers: pH 4 (acetate), pH 7.4 (phosphate), pH 9 (borate)
-
3% Hydrogen peroxide (H₂O₂)
-
High-intensity UV lamp (e.g., 365 nm)
-
HPLC-UV system
Methodology:
-
Preparation of Samples:
-
Acidic/Basic/Neutral Hydrolysis: Dilute the ADPA stock solution to 100 µM in each of the pH 4, 7.4, and 9 buffers.
-
Oxidative Degradation: Dilute the ADPA stock solution to 100 µM in a 1:1 mixture of pH 7.4 buffer and 3% H₂O₂.
-
Photodegradation: Place the 100 µM ADPA solution in pH 7.4 buffer under a UV lamp.
-
Thermal Degradation: Place the 100 µM ADPA solution in pH 7.4 buffer in a water bath at 60°C.
-
-
Incubation: Incubate all solutions, protected from light (except for the photodegradation sample), for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, inject an aliquot of each sample into an HPLC-UV system to quantify the remaining ADPA and the formation of degradation products.
Data Analysis: Plot the percentage of remaining ADPA against time for each condition to determine the degradation kinetics.
Protocol 2: HPLC-UV Method for Monitoring ADPA Stability
This method can be used to separate and quantify ADPA from its primary degradation product, the endoperoxide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 378 nm (for ADPA) and monitor other wavelengths (e.g., 254 nm) to detect degradation products that may have different absorption maxima.
-
Injection Volume: 20 µL
Visualizing Degradation and Experimental Workflows
ADPA Degradation Pathway
The primary degradation pathway of ADPA involves the [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene core to form an endoperoxide.
Caption: ADPA degradation via singlet oxygen.
Workflow for Preparing and Using ADPA Solutions
This workflow outlines the key steps to ensure the stability and reliability of ADPA in your experiments.
Caption: Recommended workflow for ADPA handling.
References
Technical Support Center: Strategies to Prevent Aggregation of 9,10-Anthracenedipropanoic Acid (ADPA) in Aqueous Media
Introduction: 9,10-Anthracenedipropanoic acid (ADPA) is a vital tool for researchers, particularly as a water-soluble chemical probe for detecting singlet oxygen (¹O₂).[1][2] Its utility in photodynamic therapy research and cellular studies hinges on its behavior in aqueous environments.[2][3] However, the core of the ADPA molecule is a large, hydrophobic anthracene ring system. This inherent hydrophobicity drives the molecules to self-associate or aggregate in water, a phenomenon that can severely compromise experimental results by quenching fluorescence and reducing the efficiency of singlet oxygen trapping.[4][5][6]
This guide provides a comprehensive, in-depth technical resource for researchers encountering aggregation issues with ADPA. We will move beyond simple instructions to explain the underlying physicochemical principles, offering a structured troubleshooting framework and validated protocols to ensure the successful use of ADPA in your experiments.
Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is causing my this compound solution to appear cloudy or perform poorly?
A1: The primary cause is molecular aggregation driven by the hydrophobic effect. The central anthracene core of ADPA is nonpolar and repels water. In an aqueous medium, water molecules preferentially form hydrogen bonds with each other, effectively "pushing" the hydrophobic ADPA molecules together to minimize the disruption to their network.[7] This self-association is often stabilized by π-π stacking interactions between the flat anthracene rings.
Consequences of Aggregation:
-
Inaccurate Quantification: Aggregation alters the photophysical properties of ADPA, leading to a decrease in fluorescence intensity and a potential shift in absorption spectra, which can make quantitative measurements unreliable.[8]
-
Precipitation: At higher concentrations, these aggregates can grow large enough to precipitate out of the solution.
Section 2: Troubleshooting Guide - A Step-by-Step Approach to a Clear Solution
This section is designed as a logical workflow. Start with the simplest, most common solution (pH adjustment) and proceed to more advanced techniques if aggregation persists.
Q2: My ADPA solution has visible precipitate. What is the very first thing I should do?
A2: The first and most critical parameter to control is pH . ADPA is a dicarboxylic acid.[9][10] Its solubility in water is highly dependent on the ionization state of its two propanoic acid side chains.
-
The Chemistry: At low (acidic) pH, the carboxyl groups are protonated (-COOH), making the molecule less charged and significantly less soluble. At neutral or higher (alkaline) pH, these groups deprotonate to form carboxylates (-COO⁻). The resulting negative charges increase the molecule's polarity and electrostatic repulsion between ADPA molecules, dramatically enhancing water solubility and preventing aggregation. The use of the disodium salt form of ADPA (ADPA-Na₂) is common precisely because it starts with these groups in their soluble, ionized state.[11][12]
-
Immediate Action: Ensure your final working solution is buffered to a pH of 7.4 or higher. If you prepared a stock from the free acid form, you must add a base (like NaOH) to dissolve it. Even when using the disodium salt, the buffer composition of your experimental medium can lower the effective pH.
See Protocol 1 for a detailed methodology on preparing a pH-adjusted stock solution.
Q3: I've confirmed the pH is correct, but I still suspect aggregation, especially at the high concentrations my experiment requires. What is my next option?
A3: If pH adjustment alone is insufficient, the next strategy is to use a co-solvent . A small percentage of a water-miscible organic solvent can disrupt the hydrophobic interactions that lead to aggregation.
-
Mechanism of Action: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol create a more nonpolar microenvironment around the ADPA molecule, reducing the energetic penalty of exposing the hydrophobic anthracene core to the solvent.
-
Causality in Experimental Choice: The choice of co-solvent is critical and depends entirely on the tolerance of your experimental system (e.g., live cells, enzymes). DMSO is a powerful solvent but can have significant biological effects. Ethanol is often better tolerated but may be less effective. Always run a vehicle control (buffer + co-solvent, without ADPA) to account for any effects of the solvent itself.
Table 1: Comparison of Common Co-Solvents for ADPA
| Co-Solvent | Typical Starting % (v/v) | Advantages | Considerations & Cautions |
| DMSO | 0.1 - 1% | High solubilizing power | Can be toxic to cells at >0.5%; may affect enzyme activity. |
| Ethanol | 1 - 5% | Generally better tolerated by biological systems | Less effective than DMSO; may cause protein denaturation at higher concentrations. |
| Methanol | 1 - 5% | Good solubilizing power for ADPA[11][13] | Can be toxic; primarily used for in vitro chemical assays, not cell-based work. |
Q4: My experiment is highly sensitive to organic solvents. Is there a more biocompatible way to prevent ADPA aggregation?
A4: Yes. The most elegant and biocompatible solution for stubborn aggregation is the use of cyclodextrins . These are cyclic oligosaccharides with a unique "donut" structure.[14][15]
-
Mechanism of Encapsulation: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[16][17] The hydrophobic anthracene core of ADPA can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex."[14][18] This complex effectively shields the hydrophobic part of ADPA from the water, preventing self-aggregation.
-
Field-Proven Insight: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with a strong safety profile and is an excellent choice for cell-based assays and in vivo studies.[14][15] The formation of the inclusion complex is a dynamic equilibrium, meaning the ADPA can still be released to react as intended.
See Protocol 2 for a step-by-step guide to formulating ADPA with cyclodextrins.
Section 3: Validated Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution of ADPA
This protocol ensures your ADPA is fully dissolved and deprotonated for maximum solubility.
-
Objective: To prepare a 10 mM stock solution of ADPA (disodium salt) in a buffered aqueous solution.
-
Materials:
-
This compound, disodium salt (MW ~366.32 g/mol )[9]
-
Phosphate-Buffered Saline (PBS), 10X, pH 7.4
-
Nuclease-free water
-
0.1 M NaOH solution
-
Calibrated pH meter
-
-
Methodology:
-
Weigh out 3.66 mg of ADPA-Na₂ and place it in a 1.5 mL microcentrifuge tube.
-
Add 900 µL of nuclease-free water.
-
Add 100 µL of 10X PBS to achieve a final concentration of 1X PBS.
-
Vortex the solution for 30 seconds. If any particulate matter remains, the solution may be slightly acidic.
-
Validation Checkpoint: Measure the pH. If it is below 7.2, add 1-2 µL of 0.1 M NaOH at a time, vortexing and re-measuring the pH until it is stable between 7.4 and 8.0. The solution should become completely clear.
-
Store the stock solution protected from light at 4°C for short-term use or -20°C for long-term storage.[19]
-
Protocol 2: Formulation of ADPA with Cyclodextrins for Enhanced Solubility
This protocol creates a highly soluble and biocompatible ADPA formulation for sensitive applications.
-
Objective: To prepare a 1:2 molar ratio complex of ADPA and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
ADPA Stock Solution (10 mM, from Protocol 1)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1380 g/mol )
-
Nuclease-free water or desired buffer (e.g., PBS)
-
-
Methodology:
-
Prepare a 20 mM stock solution of HP-β-CD by dissolving 27.6 mg in 1 mL of your desired buffer.
-
In a clean tube, combine 100 µL of the 10 mM ADPA stock solution with 100 µL of the 20 mM HP-β-CD stock solution. This creates a 1:2 molar ratio of ADPA to cyclodextrin.
-
Incubate the mixture at room temperature for 1 hour with gentle agitation (e.g., on a rotator) to facilitate the formation of the inclusion complex.
-
The resulting 5 mM ADPA-cyclodextrin complex is now ready for dilution into your experimental medium.
-
Validation Checkpoint: A properly formed complex should remain clear upon dilution into aqueous media, even at concentrations where ADPA alone would precipitate. For formal validation, see Section 4.
-
Section 4: Diagnostic FAQs - How to Verify Your Solution
Q5: How can I be certain that my ADPA is truly dissolved and not forming nano-aggregates?
A5: Visual clarity is a good first indicator, but for scientific rigor, spectroscopic or physical characterization is recommended.
-
UV-Visible Spectroscopy: Dissolve ADPA in a purely organic solvent (like methanol) where it is monomeric, and record its absorption spectrum. Compare this to the spectrum of your aqueous preparation. Aggregation can cause a broadening of the absorption peaks or a shift in the peak wavelength (hypsochromic or bathochromic shifts).
-
Fluorescence Spectroscopy: Compare the fluorescence emission intensity of your aqueous sample to a dilute, monomeric standard. Aggregation is a known cause of fluorescence quenching, so a significant decrease in quantum yield can indicate a problem.
-
Dynamic Light Scattering (DLS): This is the most direct method. DLS measures the size distribution of particles in a solution. A monomeric ADPA solution should show very small particle sizes (a few nanometers), while aggregates will appear as a population of much larger particles (tens to hundreds of nanometers).
Section 5: Summary of Strategies & Decision Workflow
The choice of method depends on a balance of experimental needs and the severity of the aggregation problem.
Table 2: Comparative Analysis of Anti-Aggregation Strategies
| Strategy | Mechanism | Biocompatibility | Ease of Use | When to Use |
| pH Control | Increases electrostatic repulsion | High (if buffer is compatible) | Easy | Always. This is the foundational first step for any aqueous ADPA preparation. |
| Co-Solvents | Reduces solvent polarity | Moderate to Low | Easy | When pH control is insufficient and the system can tolerate low % of organic solvent. |
| Cyclodextrins | Hydrophobic encapsulation[14] | Very High | Moderate | For sensitive biological systems, high ADPA concentrations, or when co-solvents are not an option. |
Troubleshooting Workflow Diagram
This diagram outlines the logical decision-making process for addressing ADPA aggregation.
Caption: A decision-making workflow for troubleshooting ADPA aggregation.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of hydrophobic ADPA by a cyclodextrin molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 71367-28-7 [smolecule.com]
- 3. Anthracene-9,10-dipropionic acid disodium salt [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitizers with Aggregation-Induced Emission: Materials and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation-Induced Emission Photosensitizers: From Molecular Design to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate | C20H16Na2O4 | CID 88171498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anthracene-9,10-dipropionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. adipogen.com [adipogen.com]
- 12. scbt.com [scbt.com]
- 13. Anthracene-9,10-dipropionic acid disodium salt (CAS: 82767-90-6) | フナコシ [funakoshi.co.jp]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemodex.com [chemodex.com]
Technical Support Center: Troubleshooting Background Fluorescence in Singlet Oxygen Detection
<_
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Detecting Singlet Oxygen
Singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), is a key mediator in numerous biological and chemical processes, from cellular signaling and immune responses to photodynamic therapy (PDT) for cancer treatment.[1][2] However, its high reactivity and extremely short lifetime—mere microseconds in biological environments—make it notoriously difficult to detect and quantify accurately.[3][4]
This guide provides a comprehensive troubleshooting framework to help you identify the sources of background fluorescence in your singlet oxygen detection assays and implement effective solutions.
The Root of the Problem: Understanding Background Fluorescence
Background fluorescence in this context is any signal not originating from the specific reaction between your probe and singlet oxygen. It can arise from several sources, which must be systematically investigated.
-
Probe-Intrinsic Issues: The fluorescent probe itself can be a source of background. This includes inherent fluorescence of the unreacted probe, probe instability leading to spontaneous activation (auto-oxidation), or photosensitization, where the probe itself generates ¹O₂ upon excitation.[3][5][6][7]
-
Cellular Autofluorescence: Biological samples are inherently fluorescent.[8][9] Molecules like NADH, flavins, collagen, and lipofuscin emit light, particularly in the blue-green spectral region, which can overlap with the signal from popular green-emitting probes.[8][9][10]
-
Experimental Conditions: Factors such as the composition of the cell culture medium (phenol red, serum), fixation methods (especially aldehyde-based fixatives), and even the imaging consumables can contribute to the overall background signal.[10][11][12]
Troubleshooting Hub: A Question & Answer Approach
This section addresses common problems encountered during singlet oxygen detection experiments.
Question 1: My "no-light" or "dark" control shows a high fluorescent signal. What's happening?
A high signal in a control group that has not been irradiated (and thus should not be generating ¹O₂) points to issues independent of photosensitization.
Possible Causes:
-
Probe Auto-oxidation/Instability: Some probes can spontaneously oxidize or degrade over time, leading to a fluorescent product without reacting with ¹O₂. This can be exacerbated by improper storage, repeated freeze-thaw cycles, or the presence of other reactive species.[13]
-
Contaminated Reagents: The probe stock solution or buffers may be contaminated with fluorescent impurities or oxidizing agents.
-
Reaction with Other Cellular Components: While many probes are designed for specificity, some may react with other ROS or cellular components, especially under stressful conditions.[14][15] For instance, some probes are sensitive to hydroxyl radicals.[14]
-
High Cellular Autofluorescence: The inherent fluorescence of your cells might be high, masking the low baseline fluorescence of the unreacted probe.[8][9]
Troubleshooting Steps:
-
Run a "Probe Only" Control: Measure the fluorescence of the probe in your assay buffer without any cells or photosensitizer. This will reveal if the probe solution itself is the source of the high background.
-
Check Probe Handling and Storage: Ensure your probe is stored as recommended by the manufacturer (typically at -20°C or -80°C, desiccated, and protected from light).[13][16] Aliquot the probe upon receipt to avoid repeated freeze-thaw cycles.[13]
-
Optimize Probe Concentration: A high probe concentration can lead to increased background and non-specific binding.[12] Perform a titration to find the lowest effective concentration that still provides a robust signal-to-noise ratio.
-
Assess Autofluorescence: Image your cells without any probe to determine their intrinsic autofluorescence under your imaging conditions.
Question 2: My signal is high in the "photosensitizer only" control (no probe). Why?
This is a classic case of spectral bleed-through or autofluorescence from the photosensitizer (PS) itself.
Possible Causes:
-
Photosensitizer Fluorescence: Many photosensitizers are themselves fluorescent, and their emission spectrum may overlap with the detection window for your ¹O₂ probe.
-
Incorrect Filter Sets: The filter sets on your microscope or plate reader may not be optimal for separating the PS emission from the probe's emission.
Troubleshooting Steps:
-
Characterize Spectra: Measure the excitation and emission spectra of your photosensitizer and your probe separately. This will confirm the extent of spectral overlap.
-
Optimize Filter Selection: Choose filter sets that maximize the collection of the probe's signal while minimizing the collection of the photosensitizer's fluorescence.[13]
-
Use Sequential Imaging: If your imaging system allows, acquire images of the photosensitizer and the ¹O₂ probe in separate channels using sequential scanning. This prevents bleed-through between channels.
-
Perform Spectral Unmixing: For advanced microscopy, use spectral imaging and linear unmixing algorithms to computationally separate the two overlapping signals.
Question 3: My signal looks good, but it's not specific to singlet oxygen. How can I be sure?
Possible Causes:
-
Probe Reactivity with Other ROS: Some probes, while marketed for ¹O₂, can also react with other species like hydroxyl radicals or superoxide.[14][15]
-
Probe Photosensitization: The probe itself can act as a photosensitizer, generating ¹O₂ upon excitation, which then reacts with another probe molecule.[3][5][6][7] This self-propagating cycle can create an artifactual signal.
Troubleshooting Steps:
-
Use a ¹O₂ Scavenger: The most critical control is to use a known ¹O₂ scavenger, such as sodium azide (NaN₃) or histidine.[2] Pre-incubating your cells with a scavenger should significantly reduce or eliminate the fluorescence signal if it is genuinely dependent on ¹O₂.
-
Minimize Excitation Light: To reduce probe-induced photosensitization, use the lowest possible excitation light intensity and the shortest exposure times needed to acquire a good image.[3][13]
-
Compare Different Probes: If possible, validate your findings using a second, structurally different ¹O₂ probe. Different probes may have different off-target reactivities.
dot graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} enddot Caption: Troubleshooting workflow for high background fluorescence.
Best Practices for Probe Selection and Handling
Choosing the right tool and using it correctly can prevent many common issues.
| Probe Characteristic | Key Considerations & Best Practices |
| Specificity | Select probes with documented high selectivity for ¹O₂ over other ROS like superoxide and hydroxyl radicals.[16][17] Always confirm specificity in your system with scavenger controls. |
| Photostability | Probes prone to photobleaching can lead to signal loss during imaging.[13] Use anti-fade mounting media for fixed samples and minimize light exposure for all samples.[13] |
| Storage & Handling | Store lyophilized probes at -20°C or -80°C, protected from light and moisture.[16][18] Allow vials to warm to room temperature before opening to prevent condensation.[13] Prepare stock solutions in an appropriate solvent (e.g., methanol or DMSO) and aliquot to avoid freeze-thaw cycles.[13][16] |
| Cell Permeability | Choose a probe based on your target location. Some probes are cell-impermeant and suitable for detecting extracellular ¹O₂, while others are designed to enter cells.[17][18] |
Key Experimental Protocols
Protocol 1: General Staining Protocol for Cellular Singlet Oxygen Detection
This protocol provides a general framework. Optimal concentrations and incubation times must be determined empirically for your specific cell type, photosensitizer, and probe.
-
Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere.
-
Photosensitizer Loading: Incubate cells with the photosensitizer at the desired concentration and for the appropriate time, according to your experimental design. Wash cells 2-3 times with phosphate-buffered saline (PBS) or imaging medium to remove unbound photosensitizer.
-
Probe Loading: Prepare a working solution of your ¹O₂ probe in a serum-free, phenol red-free imaging medium. A starting concentration of 1-10 µM is common for many probes.[18] Replace the medium on your cells with the probe solution.
-
Incubation: Incubate the cells with the probe for the manufacturer-recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with warm imaging medium to remove excess probe.
-
Imaging: Proceed with light irradiation to generate ¹O₂ and immediately acquire fluorescent images using the appropriate filter sets.
Protocol 2: Essential Control Experiments
Running the proper controls is non-negotiable for validating your results.
dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", label="Experimental Design with Essential Controls", labelloc=t, fontsize=14]; node [shape=circle, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Diagram of necessary experimental and control groups.
-
Negative Control (Dark): Cells + Photosensitizer + Probe, but NO light exposure. This control identifies background from probe auto-oxidation or instability.
-
PS-Free Control: Cells + Probe + Light exposure. This control checks if the probe itself is generating ¹O₂ under illumination.
-
Probe-Free Control: Cells + Photosensitizer + Light exposure. This measures the fluorescence of the photosensitizer itself to check for spectral bleed-through.
-
Autofluorescence Control: Cells Only + Light exposure. This measures the baseline fluorescence of the cells.
-
Scavenger Control: Cells + Photosensitizer + Probe + ¹O₂ Scavenger (e.g., NaN₃) + Light exposure. This is the critical control to confirm that the signal is truly from singlet oxygen.
By systematically applying these troubleshooting strategies, best practices, and rigorous controls, researchers can overcome the challenges of background fluorescence and generate reliable, high-quality data in their singlet oxygen detection assays.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Singlet oxygen imaging using fluorescent probe Singlet Oxygen Sensor Green in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. southernbiotech.com [southernbiotech.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells | CoLab [colab.ws]
- 16. yzvideo-c.yizimg.com [yzvideo-c.yizimg.com]
- 17. SO Green™ 520WS Singlet Oxygen Sensor *Water-Soluble for Extracellular Applications* | AAT Bioquest [aatbio.com]
- 18. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting ADPA-Based Assays in Complex Biological Media
Welcome to the technical support center for the novel chemiluminescent probe, 9-(2-adamantyl)-10-(4-(dimethylamino)phenyl)acridinium (ADPA). This guide is designed for researchers, scientists, and drug development professionals utilizing ADPA for the detection of reactive oxygen species (ROS) and in other chemiluminescence-based assays within complex biological matrices such as serum, plasma, and cell culture media. Here, we address potential artifacts and provide in-depth troubleshooting strategies to ensure the accuracy and reproducibility of your experimental data.
Introduction to ADPA and Its Chemiluminescence
ADPA belongs to the acridinium ester class of chemiluminescent compounds, which are renowned for their high quantum yield and rapid light emission kinetics.[1] The light-emitting reaction is initiated by reaction with reactive oxygen species, most commonly triggered by alkaline hydrogen peroxide, leading to the formation of an electronically excited N-methylacridone, which then decays to its ground state by emitting a flash of light.[2][3] This direct, non-enzymatic light emission makes ADPA an exceptionally sensitive and versatile tool in many assay formats.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise when using ADPA in complex biological samples.
Question 1: Why am I observing lower-than-expected chemiluminescent signals in my serum/plasma samples compared to my buffer controls?
Answer:
Reduced signal intensity in complex biological media is a common challenge and can be attributed to several factors, collectively known as matrix effects.[4] These effects arise from the various components present in serum and plasma that can interfere with the ADPA chemiluminescence reaction.
Potential Causes and Troubleshooting Steps:
-
Chemiluminescence Quenching: Certain molecules present in biological samples can absorb the energy from the excited N-methylacridone, preventing the emission of light. This process, known as quenching, directly reduces your signal. While specific quenchers for ADPA in biological media are not exhaustively characterized, compounds with overlapping absorption spectra with ADPA's emission spectrum can be potential culprits. Studies have shown that materials like graphene oxide and gold nanoparticles can effectively quench acridinium ester chemiluminescence.[5][6]
-
Troubleshooting:
-
Sample Dilution: Diluting your serum or plasma sample with an appropriate assay buffer can reduce the concentration of quenching agents.[4] It is crucial to determine the optimal dilution factor that minimizes interference without diluting your analyte of interest below the detection limit of the assay.
-
Matrix Matching: Prepare your standards and calibrators in a matrix that closely resembles your samples (e.g., analyte-depleted serum or a synthetic matrix).[4] This ensures that both standards and samples are subjected to similar quenching effects.
-
-
-
Inhibition of the Chemiluminescent Reaction: Components in the biological matrix can interfere with the chemical reaction between ADPA and ROS.
-
Presence of Reducing Agents: Biological samples contain endogenous reducing agents like glutathione, which could potentially interact with the ADPA reaction intermediates.[7]
-
Metal Ions: Certain metal ions can interfere with the chemiluminescent reaction. For instance, Manganese (II) has been shown to trigger a strong chemiluminescent emission from acridinium esters, which could lead to non-specific signal generation.[8] Conversely, other metal ions may act as quenchers.
-
Protein and Lipid Effects: High concentrations of proteins and lipids can create a microenvironment that is unfavorable for the chemiluminescent reaction, potentially by sterically hindering the interaction of ADPA with its reactants or by sequestering the probe.[9][10]
-
Troubleshooting:
-
Sample Pre-treatment: Depending on the nature of your analyte and the interfering substance, sample pre-treatment steps like protein precipitation or lipid removal might be necessary. However, these steps should be carefully validated to ensure they do not affect your analyte of interest.
-
Buffer Optimization: The composition of your assay buffer is critical. The use of surfactants, such as cetyltrimethylammonium chloride (CTAC), has been shown to enhance the light output and accelerate the emission kinetics of acridinium esters.[11] Optimizing the pH and ionic strength of your buffer can also help to mitigate some matrix effects.[12]
-
-
Question 2: I am observing high background signals in my negative controls. What could be the cause?
Answer:
High background chemiluminescence can significantly reduce the sensitivity and dynamic range of your assay. This issue can stem from several sources, including the ADPA probe itself, the biological matrix, or contamination.
Potential Causes and Troubleshooting Steps:
-
Autoxidation of ADPA: Although relatively stable, ADPA can undergo slow, spontaneous oxidation, leading to a low level of background chemiluminescence. This can be exacerbated by certain conditions.
-
Troubleshooting:
-
Proper Storage: Store your ADPA stock solutions and conjugates protected from light and at the recommended temperature to minimize degradation.[13]
-
Fresh Reagents: Always prepare fresh working solutions of ADPA before each experiment.
-
-
-
Endogenous ROS in the Sample: Biological samples can contain varying levels of endogenous reactive oxygen species, which will react with ADPA and generate a signal that is not related to your analyte of interest.[14]
-
Troubleshooting:
-
Inclusion of ROS Scavengers: In assays where you are not measuring ROS, the addition of a mild ROS scavenger to your sample dilution buffer could help to reduce this background. This approach must be carefully validated to ensure it does not interfere with your intended assay chemistry.
-
-
-
Contamination: Contamination of your samples, reagents, or labware with oxidizing agents or other luminescent compounds can lead to high background.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure all your buffers and reagents are prepared with high-purity water and chemicals.
-
Thorough Cleaning: Meticulously clean all labware used in the assay.
-
-
Question 3: My assay results are not reproducible. What are the likely sources of variability?
Answer:
Poor reproducibility can be a frustrating issue. The key to resolving it is a systematic approach to identify and control the sources of variation.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Handling and Storage: The stability of analytes and the composition of the biological matrix can change with handling and storage conditions.[15][16]
-
Troubleshooting:
-
Standardized Protocols: Implement and strictly adhere to standardized protocols for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles.[17]
-
Aliquot Samples: Upon receipt, aliquot your samples to be stored at the appropriate temperature, so that a fresh aliquot can be used for each experiment.[15]
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, reagents, and the ADPA probe can introduce significant variability.
-
Troubleshooting:
-
Calibrated Pipettes: Regularly calibrate your pipettes.
-
Consistent Technique: Use a consistent pipetting technique for all samples and standards.
-
-
-
Instability of ADPA Conjugates: If you are using an ADPA-labeled antibody or another biomolecule, the stability of the conjugate is crucial. Acridinium ester conjugates can lose activity over time.[13]
-
Troubleshooting:
-
Optimal Storage Conditions: Store your conjugates at the recommended pH and temperature. Some studies suggest that a pH of 3.0 is optimal for the long-term stability of certain acridinium ester reagents.[13]
-
Regular Quality Control: Periodically check the performance of your ADPA conjugate using a positive control to ensure it is still active.
-
-
Summary of Potential Interferences in ADPA Assays
| Interferent Category | Potential Mechanism of Interference | Effect on Assay | Mitigation Strategies |
| Endogenous Reducing Agents (e.g., Glutathione) | May interact with ADPA or its reaction intermediates.[7] | Signal reduction or alteration of reaction kinetics. | Sample dilution; Buffer optimization. |
| Metal Ions (e.g., Mn(II)) | Can directly trigger chemiluminescence or quench the signal.[8] | False positive signal or signal reduction. | Use of chelating agents (e.g., EDTA) in the assay buffer; Matrix matching. |
| Hemoglobin (from hemolyzed samples) | Can absorb emitted light (quenching) and may have peroxidase-like activity. | Signal reduction; Increased background. | Avoid using hemolyzed samples; Sample dilution. |
| Bilirubin and Lipids | Can cause light scattering and quenching.[9][18] | Signal reduction and increased variability. | Sample pre-treatment (e.g., lipid removal); Use of surfactants in the assay buffer. |
| Endogenous ROS | Direct reaction with ADPA, independent of the analyte of interest.[14] | High background signal. | Inclusion of mild ROS scavengers (with careful validation). |
| High Protein Concentration | Can cause non-specific binding of the probe and steric hindrance.[9] | Reduced signal and poor reproducibility. | Sample dilution; Optimization of blocking agents in immunoassays. |
Visualizing the Process: Diagrams
ADPA Chemiluminescence Pathway
Caption: Simplified reaction pathway of ADPA chemiluminescence.
General Troubleshooting Workflow for ADPA Assays
Caption: A systematic approach to troubleshooting common ADPA assay issues.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Spike and Recovery
This protocol is designed to determine if components in your biological matrix are interfering with the detection of your analyte.
Materials:
-
Biological samples (e.g., serum, plasma)
-
Analyte-free matrix (or a suitable substitute)
-
Concentrated analyte standard
-
Assay buffer
-
ADPA detection reagent
Procedure:
-
Prepare two sets of samples:
-
Set A (Spiked Matrix): Add a known amount of the analyte standard to your biological sample.
-
Set B (Spiked Buffer): Add the same amount of the analyte standard to the assay buffer or analyte-free matrix.
-
-
Prepare an unspiked biological sample to measure the endogenous analyte level.
-
Perform the ADPA assay on all samples according to your standard protocol.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Matrix - Endogenous Concentration) / Concentration in Spiked Buffer] x 100
Interpretation:
-
A recovery of 80-120% generally indicates that matrix effects are minimal.[4]
-
A recovery outside this range suggests significant interference, which may require further optimization, such as sample dilution.
Protocol 2: Determining the Optimal Sample Dilution
This protocol helps to identify the appropriate dilution factor to minimize matrix effects while maintaining a detectable analyte concentration.
Materials:
-
Biological sample
-
Assay buffer
Procedure:
-
Create a serial dilution of your biological sample in the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16, etc.).
-
Perform the ADPA assay on each dilution.
-
For each dilution, calculate the concentration of the analyte and then multiply by the dilution factor to get the corrected concentration.
-
Plot the corrected analyte concentration against the dilution factor.
-
The optimal dilution is the lowest dilution at which the corrected analyte concentration plateaus, indicating that the matrix effects have been overcome.
Conclusion
The successful implementation of ADPA-based assays in complex biological media hinges on a thorough understanding of the potential for matrix-induced artifacts and a systematic approach to troubleshooting. By carefully considering sample handling, assay conditions, and the inherent chemistry of acridinium esters, researchers can harness the full potential of this sensitive chemiluminescent probe to generate reliable and reproducible data.
References
- 1. nbinno.com [nbinno.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. researchgate.net [researchgate.net]
- 6. Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemiluminescence accompanied by the reaction of acridinium ester and manganese (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of Proteins and Lipids in Synaptic Membrane Compartments Is Altered in Q175/Q7 Huntington’s Disease Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bevital.no [bevital.no]
- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Differential Effects of Lipid-lowering Drugs in Modulating Morphology of Cholesterol Particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9,10-Anthracenedipropanoic Acid (ADPA) Calibration
Welcome to the technical support guide for 9,10-Anthracenedipropanoic acid (ADPA), a versatile fluorescent probe used extensively in drug development and scientific research, particularly as a singlet oxygen sensitizer and self-assembly building block.[1][2][3] Achieving a reliable calibration curve is fundamental to quantitative analysis. This guide provides in-depth troubleshooting for common problems encountered during ADPA calibration, grounded in core photophysical and chemical principles.
Quick Reference: ADPA Properties
For successful experiments, it's crucial to be aware of the fundamental properties of your probe.
| Property | Value / Observation | Source(s) |
| Alternate Names | ADPA | [3] |
| Molecular Formula | C₂₀H₁₆Na₂O₄ | [2][3] |
| Molecular Weight | 366.32 g/mol | [2][3] |
| Appearance | Yellow needles | [1][2] |
| Purity | Typically ≥95-98% | [2] |
| Solubility | Soluble in methanol, slightly soluble in water. | [1][2] |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [1][2] |
Troubleshooting Guide & FAQs
Question 1: My calibration curve is non-linear at high concentrations, either plateauing or bending downwards. What is causing this?
This is the most frequently encountered issue and is typically caused by one or both of the following phenomena: the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ).
A. The Inner Filter Effect (IFE)
-
Causality: At high concentrations, the ADPA molecules in the solution absorb a significant fraction of the excitation light before it reaches the center of the cuvette where the emission is measured. This is the primary inner filter effect.[4] Additionally, the emitted fluorescence can be re-absorbed by other ADPA molecules in its path to the detector, known as the secondary inner filter effect.[4][5][6] This absorption at either end of the process leads to a lower-than-expected fluorescence signal, causing the calibration curve to plateau. The effect can be significant even at modest absorbances; an error of ~8% can occur at a total absorbance of just 0.06 in a standard 1 cm cuvette.[5][7]
-
Troubleshooting Protocol:
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of your highest concentration standard at the excitation wavelength.
-
Dilute if Necessary: As a rule of thumb for standard 1 cm pathlength fluorometers, the total absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize the primary inner filter effect.
-
Adjust Experimental Geometry: If possible, using a microplate reader with top-reading optics can reduce the pathlength and mitigate IFE.
-
B. Aggregation-Caused Quenching (ACQ) / Self-Quenching
-
Causality: ADPA, with its planar anthracene core, has a tendency to self-associate or aggregate in aqueous solutions at higher concentrations.[8][9][10] When two or more ADPA molecules are in close proximity, non-radiative decay pathways are created, which "quench" the fluorescence, reducing the quantum yield.[11] This phenomenon, also known as self-quenching, means that as you add more ADPA, a smaller fraction of the molecules are able to fluoresce efficiently, causing the signal to deviate from linearity.[12][13][14]
-
Troubleshooting Protocol:
-
Work within the Linear Range: The most straightforward solution is to determine the linear dynamic range of your assay and prepare your standards and samples within this concentration window.
-
Solvent Modification: The propanoic acid side chains on ADPA provide some water solubility, but aggregation is common for such amphiphilic structures. Adding a small percentage of an organic co-solvent like methanol or DMSO can sometimes disrupt aggregation, but be sure to verify that the solvent itself does not affect the assay chemistry.
-
Control pH: The charge on the carboxylic acid groups is pH-dependent. At low pH, the groups are protonated and neutral, which may increase the tendency to aggregate. Ensure your buffer system maintains a consistent and appropriate pH.
-
Diagram: Root Causes of Non-Linearity in ADPA Calibration
Caption: Logical flow from high concentration to non-linear response.
Question 2: My fluorescence readings are unstable and have poor reproducibility between measurements. What's going on?
Signal instability often points to photobleaching, environmental factors, or instrument drift.
-
Causality:
-
Photobleaching: Anthracene derivatives can be susceptible to photochemical degradation (photobleaching) upon prolonged or high-intensity exposure to the excitation light.[15] ADPA, in fact, is used as a chemical trap for singlet oxygen, where its reaction causes an irreversible change to a non-fluorescent endoperoxide.[16][17] This means the molecule is inherently designed to be photoreactive under certain conditions.
-
Temperature & Solvent: Fluorescence is sensitive to temperature. Higher temperatures can increase molecular collisions, leading to non-radiative decay and lower signals. Solvent evaporation from uncovered cuvettes will concentrate the sample over time, artificially increasing the signal.
-
pH Fluctuation: The protonation state of ADPA's propanoic acid groups can be influenced by pH, which in turn can affect its electronic structure and fluorescence properties.[18][19] Inadequately buffered solutions can absorb atmospheric CO₂, leading to a drop in pH and signal drift.
-
-
Troubleshooting Protocol:
-
Minimize Light Exposure: Prepare standards and samples in amber vials. Reduce the time the sample sits in the fluorometer by preparing your measurement settings beforehand. Use the instrument's shutter feature to block the excitation beam when not actively measuring.
-
Instrument Warm-up: Allow the fluorometer's lamp and detectors to warm up for at least 30-60 minutes before starting measurements to ensure a stable output.
-
Consistent Sample Handling: Use cuvette caps to prevent evaporation. Ensure all solutions have equilibrated to the same temperature, ideally controlled by a Peltier element in the sample holder.
-
Use a Robust Buffer: Employ a good quality buffer (e.g., PBS, HEPES) at a concentration sufficient to resist pH changes (typically 10-50 mM).
-
Diagram: Workflow for Maximizing Reproducibility
Caption: Best practices for sample preparation and measurement.
Question 3: The fluorescence emission I observe is shifted compared to the literature values. Why?
This phenomenon is most likely due to solvatochromism, where the solvent's properties influence the spectral characteristics of the fluorophore.
-
Causality: The polarity of the solvent can alter the energy difference between the ground and excited states of a fluorophore.[20][21] When a polar fluorophore is in a polar solvent, the solvent molecules can reorient themselves around the excited-state dipole, lowering its energy.[22] This energy reduction results in a fluorescence emission that is red-shifted (shifted to a longer wavelength) compared to the emission in a non-polar solvent. ADPA, with its carboxylic acid groups, has polar characteristics and will exhibit such solvatochromic shifts.[23][24]
-
Troubleshooting Protocol:
-
Confirm Solvent System: Always report your results with the exact solvent or buffer system used. A spectrum taken in pure methanol will differ from one taken in a phosphate buffer.
-
Check for Contaminants: Ensure your solvents are of high purity (spectroscopic grade is recommended). Fluorescent impurities can contribute to the signal and distort the perceived emission maximum.
-
Instrument Calibration: While less common, it's good practice to periodically check the wavelength accuracy of your fluorometer using a known standard, such as a sealed water Raman cuvette or a certified fluorescent standard.
-
References
- 1. adipogen.com [adipogen.com]
- 2. chemodex.com [chemodex.com]
- 3. scbt.com [scbt.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. static.horiba.com [static.horiba.com]
- 8. Controlled aggregation in conjugated polymer nanoparticles via organic acid treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregate Particles in Aqueous Solution [saylordotorg.github.io]
- 10. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting Intramolecular Conformational Dynamics of Single Molecules in Short Distance Range with Sub-Nanometer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Self-Quenching from Reporter Dyes Informs on the Structural Properties of Amyloid Clusters Formed in Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-Quenched Fluorophore-DNA Labels for Super-Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journalcsij.com [journalcsij.com]
- 21. chalcogen.ro [chalcogen.ro]
- 22. coconote.app [coconote.app]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Best practices for storing and handling 9,10-Anthracenedipropanoic acid.
Welcome to the technical support center for 9,10-Anthracenedipropanoic acid (ADPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for storing, handling, and utilizing this valuable chemical probe. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Core Concepts: Understanding this compound
This compound, often used as its more water-soluble disodium salt (ADPA), is a fluorescent probe widely employed for the detection and quantification of singlet oxygen (¹O₂).[1][2] Its anthracene core is highly reactive with singlet oxygen, leading to the formation of a non-fluorescent endoperoxide. This reaction results in a measurable decrease in fluorescence, allowing for the quantification of singlet oxygen generation in various chemical and biological systems.[3][4]
The reliability of experimental data generated using ADPA is directly dependent on its proper storage and handling. The anthracene moiety is susceptible to degradation, particularly through photo-oxidation, which can lead to erroneous results and misinterpretation of data.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound and its disodium salt should be stored at -20°C.[5] It is also crucial to protect the compound from light and moisture.[6] When stored under these conditions, the compound is stable for at least two years.[6]
Q2: Can I store the compound at 4°C for short periods?
Yes, short-term storage at +4°C is acceptable.[6] However, for periods longer than a few days, it is highly recommended to move the compound to -20°C to minimize any potential degradation.
Q3: Why is it so important to protect ADPA from light?
The anthracene core of ADPA is photosensitive.[7] Exposure to light, especially UV light, can excite the molecule and, in the presence of oxygen, lead to its degradation.[7][8] This photodegradation can generate the same endoperoxide product that is formed upon reaction with singlet oxygen, leading to a high background signal and an underestimation of the singlet oxygen produced in your experiment.
Q4: What solvents are recommended for dissolving ADPA?
The disodium salt of this compound is soluble in methanol and slightly soluble in water.[7] For biological experiments, it is common to prepare a concentrated stock solution in a suitable organic solvent like methanol or DMSO and then dilute it to the final working concentration in the aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Is ADPA intended for diagnostic or therapeutic use?
No, this compound is for research use only and is not intended for diagnostic or therapeutic procedures.[2]
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High background fluorescence or rapid signal decay in control samples. | 1. Photodegradation of ADPA: The compound was exposed to light during storage or handling. 2. Contaminated Solvents/Buffers: The solvents or buffers used may contain oxidizing species. | 1. Minimize Light Exposure: Always store ADPA in an amber vial or a container wrapped in aluminum foil. Prepare solutions in a dimly lit room and protect them from light. 2. Use High-Purity Solvents: Employ fresh, high-purity, or spectroscopy-grade solvents for preparing your solutions. |
| Inconsistent or non-reproducible results. | 1. Inaccurate Concentrations: Pipetting errors or incomplete dissolution of the compound. 2. Temperature Fluctuations: Reaction rates are often temperature-dependent. | 1. Ensure Complete Dissolution: Vortex or sonicate the stock solution to ensure ADPA is fully dissolved. Use calibrated pipettes for accurate dilutions. 2. Maintain Consistent Temperature: Use a temperature-controlled cuvette holder or water bath to maintain a constant temperature throughout the experiment. |
| Precipitation of the compound in aqueous buffer. | 1. Poor Solubility: The concentration of ADPA exceeds its solubility limit in the aqueous buffer. 2. Low pH: The disodium salt may convert to the less soluble free acid form at low pH. | 1. Optimize Concentration: Perform a solubility test to determine the maximum soluble concentration of ADPA in your specific buffer. 2. Maintain pH: Ensure the pH of your buffer is suitable for keeping the compound in its soluble salt form. |
IV. Experimental Protocols
A. Preparation of a Stock Solution
-
Allow the vial of this compound (disodium salt) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a dimly lit environment, weigh out the desired amount of the compound.
-
Dissolve the compound in a high-purity solvent (e.g., methanol or DMSO) to a final concentration of 1-10 mM.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C in an amber vial or a vial wrapped in aluminum foil.
B. General Protocol for Singlet Oxygen Detection
This protocol provides a general workflow for detecting singlet oxygen using ADPA. The final concentrations and incubation times should be optimized for your specific experimental setup.
-
Prepare your experimental samples (e.g., cells, protein solutions, or chemical reactions).
-
From your stock solution, dilute the ADPA to the desired final working concentration in your experimental buffer. A typical starting concentration is in the low micromolar range.
-
Add the ADPA solution to your samples. Include appropriate controls (e.g., samples without a photosensitizer, samples kept in the dark).
-
Incubate the samples for the desired period under your experimental conditions (e.g., exposure to light to induce photosensitization).
-
Measure the fluorescence of the samples at appropriate excitation and emission wavelengths (typically around 380 nm for excitation and 430 nm for emission).[3]
-
The decrease in fluorescence intensity is proportional to the amount of singlet oxygen generated.
V. Visualizations
A. Workflow for Handling and Storage
Caption: A logical workflow for the proper storage and handling of this compound.
B. Degradation Pathway
Caption: The reaction of this compound with singlet oxygen or photodegradation leads to a non-fluorescent endoperoxide.[7][9]
VI. Safety and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
Spill Cleanup:
In case of a spill, avoid generating dust. For small spills, gently sweep the solid material into a container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.
Waste Disposal:
This compound and any materials contaminated with it should be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[11][12] Do not dispose of it down the drain or in the regular trash.[10]
VII. References
-
Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS One.
-
Sunlight light-driven degradation of anthracene and naphthalene on robust Cu 2+ doped ZnO nanoparticles from simulated rainwater. RSC Publishing.
-
Determination of the lifetime of singlet oxygen in water-d2 using 9,10-anthracenedipropionic acid, a water-soluble probe. Journal of the American Chemical Society.
-
Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6. AdipoGen Life Sciences.
-
Photodegradation enhances the toxic effect of anthracene on skin. PubMed.
-
CAS 82767-90-6 Anthracene-9,10-dipropionic acid disodium salt. Alfa Chemistry.
-
Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. ResearchGate.
-
Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. National Institutes of Health.
-
Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media. ScienceDirect.
-
Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy. PubMed.
-
Detection of singlet oxygen ( 1 O2) in solution. ResearchGate.
-
Singlet oxygen detection in biological systems: Uses and limitations. National Institutes of Health.
-
Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application. Medical Research Archives.
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
-
Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS One.
-
Hazardous Waste Disposal Guidelines. Purdue University.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Reaction of ADPA with singlet oxygen to form endoperoxide ADPAO 2. ResearchGate.
-
Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6. Santa Cruz Biotechnology.
-
Pathway of the degradation process of anthracene to 9, 10 anthraquinone. ResearchGate.
-
Proper Disposal of 9,10-Dichloroanthracene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
Singlet Oxygen Detection: A Review of Recent Advances. Aston Publications Explorer.
-
Pathway of the degradation process of anthracene to 9,10 anthraquinone. ResearchGate.
-
Anthracene-9,10-dipropionic acid disodium salt, Singlet oxygen sensitizer. Abcam.
References
- 1. scbt.com [scbt.com]
- 2. Anthracene-9,10-dipropionic acid disodium salt, Singlet oxygen sensitizer (CAS 82767-90-6) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunlight light-driven degradation of anthracene and naphthalene on robust Cu 2+ doped ZnO nanoparticles from simulated rainwater: optimization factors ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00245D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. pfw.edu [pfw.edu]
Validation & Comparative
A Senior Scientist's Guide to Singlet Oxygen Detection: A Comparative Analysis of 9,10-Anthracenedipropanoic Acid (ADPA) and Other Probes
For researchers, scientists, and drug development professionals, the accurate detection and quantification of singlet oxygen (¹O₂) is a critical yet challenging task. As a highly reactive oxygen species (ROS), ¹O₂ is a key mediator in photodynamic therapy (PDT), cellular signaling, and oxidative damage.[1][2] Its ephemeral nature, with a lifetime of less than a microsecond in biological environments, necessitates sensitive and specific detection methods.[1][3] This guide provides an in-depth comparison of common singlet oxygen probes, focusing on the classic chemical trap, 9,10-Anthracenedipropanoic acid (ADPA), and contrasting its performance with popular alternatives like Singlet Oxygen Sensor Green (SOSG).
Chapter 1: The Fundamentals of ¹O₂ Detection: Direct vs. Indirect Methods
The pursuit of ¹O₂ detection has led to two primary methodologies: direct and indirect.
Direct Detection: The most unequivocal method for identifying ¹O₂ is the detection of its characteristic phosphorescence at approximately 1270 nm as it relaxes to its triplet ground state.[3][4][5] This approach is specific and non-invasive. However, its practical application is severely limited by the extremely low quantum yield of this emission in aqueous solutions (around 10⁻⁷), making the signal exceptionally weak and requiring highly specialized, sensitive detectors.[4][5][6]
Indirect Detection: To circumvent the challenges of direct detection, indirect methods employing chemical traps are far more common. These probes are molecules that selectively react with ¹O₂ to produce a stable product, the formation or consumption of which can be monitored using standard laboratory techniques like spectrophotometry or fluorometry.[4][7] While offering much higher sensitivity, this approach is susceptible to artifacts and requires careful selection of the probe to ensure specificity.[8] ADPA and SOSG are prime examples of probes used in this indirect manner.
Chapter 2: A Deep Dive into this compound (ADPA)
ADPA is a well-established, water-soluble chemical trap for singlet oxygen.[9] Its utility lies in its predictable and irreversible reaction with ¹O₂, which allows for straightforward quantification.
Mechanism of Action and Detection Principle
ADPA functions as a "turn-off" or photobleaching probe. The core of the molecule is an anthracene ring, which reacts with ¹O₂ via a [4+2] cycloaddition to form a stable endoperoxide adduct.[4][9] This reaction destroys the aromaticity of the anthracene moiety, leading to a corresponding decrease—or bleaching—of its characteristic absorbance and fluorescence.[4][10] The rate of this bleaching is directly proportional to the rate of ¹O₂ generation.
Caption: Reaction mechanism of ADPA with singlet oxygen (¹O₂).
Key Attributes and Considerations
-
Water Solubility: The dipropanoic acid side chains render ADPA soluble in aqueous buffers, making it suitable for many biological assays.[9]
-
High Reactivity: ADPA reacts rapidly and irreversibly with ¹O₂, with a reported reactive rate constant of 8 x 10⁷ M⁻¹s⁻¹ in heavy water.[4]
-
Monitoring: Detection is straightforward and can be performed with any standard UV-Vis spectrophotometer by monitoring the decrease in absorbance at approximately 378-380 nm or with a fluorometer by observing the fluorescence decay.[4][10]
-
Limitation: As a "turn-off" probe, a decrease in signal can sometimes be ambiguous. It is crucial to have proper controls to ensure the signal loss is due to ¹O₂ and not photobleaching from the excitation source or probe degradation.
Chapter 3: Key Alternatives to ADPA
While ADPA is a reliable tool, several other probes have been developed, each with distinct characteristics. The most prominent is Singlet Oxygen Sensor Green (SOSG).
Singlet Oxygen Sensor Green (SOSG): The "Turn-On" Standard
SOSG is perhaps the most widely used commercially available probe for ¹O₂.[6][11] Unlike ADPA, it is a "turn-on" fluorescent probe, meaning its fluorescence increases upon reaction with singlet oxygen.
-
Mechanism: The SOSG molecule consists of an anthracene moiety (the ¹O₂ trap) covalently linked to a fluorescein fluorophore.[12][13] In its native state, the anthracene quenches the fluorescein's fluorescence via photoinduced electron transfer (PET).[14] When the anthracene part reacts with ¹O₂ to form an endoperoxide, the PET process is disrupted, and the fluorescein emits a bright green fluorescence (~525 nm).[6][12]
-
Advantages: The "turn-on" response provides a high signal-to-background ratio, which is often preferred for cellular imaging. SOSG is also reported to be highly selective for ¹O₂ over other ROS like superoxide or hydroxyl radicals.[12][13][15]
-
Significant Limitations:
-
Self-Photosensitization: A major drawback is that the fluorescent product, the SOSG-endoperoxide, can itself act as a photosensitizer, generating more ¹O₂ upon excitation.[6][16] This can lead to an artificially amplified signal and makes quantitative measurements unreliable.
-
Cell Permeability: SOSG is generally considered cell-impermeant, requiring specific loading procedures for intracellular studies, and even then, its ability to detect ¹O₂ during PDT has been reported as unreliable.[14][17]
-
Other Activation Pathways: Studies have shown that SOSG can be activated by ionizing radiation (gamma-rays and X-rays) and in alkaline conditions, independent of ¹O₂ presence, which can lead to false positives.[12][18]
-
Other Notable Probes
-
1,3-Diphenylisobenzofuran (DPBF): One of the most sensitive chemical traps for ¹O₂, DPBF reacts at a near diffusion-limited rate.[8] However, its utility is hampered by a significant lack of specificity, as it readily reacts with other ROS.[8] It is also insoluble in water, limiting its use to organic solvents.
-
Diethyl-3,3′-(9,10-anthracenediyl)bis acrylate (DADB): A cell-permeable anthracene derivative that, like ADPA, acts as a "turn-off" fluorescent probe.[17] Its permeability makes it a more suitable alternative than ADPA for monitoring intracellular ¹O₂ formation during PDT in various organelles.[17]
Chapter 4: Quantitative Comparison of ¹O₂ Probes
Choosing the right probe requires a clear understanding of their performance characteristics. The table below summarizes key parameters for ADPA and its common alternatives.
| Probe | Mechanism Type | Excitation/Emission (nm) | Reaction Rate with ¹O₂ (M⁻¹s⁻¹) | Specificity | Key Advantages | Key Disadvantages |
| ADPA | Turn-Off (Bleaching) | Ex: ~380 / Em: ~430[4] | 8.0 x 10⁷ (in D₂O)[4] | High | Water-soluble[9]; Simple absorbance/fluorescence measurement. | "Turn-off" signal can be ambiguous; Not cell-permeable. |
| SOSG | Turn-On | Ex: ~504 / Em: ~525[12][19] | N/A (complex kinetics) | High (vs. other ROS)[15] | "Turn-on" response gives high signal-to-noise. | Self-photosensitization[6][16]; Poor cell permeability[17]; Can be activated by other means.[18] |
| DPBF | Turn-Off (Bleaching) | Ex: ~410 / Em: N/A | ~8.0 x 10⁸ (in various solvents) | Low[8] | Very high sensitivity.[8] | Not specific for ¹O₂[8]; Insoluble in water. |
| DADB | Turn-Off (Bleaching) | Ex: ~415 / Em: ~435 | N/A | High | Cell-permeable[17]; Can be used for intracellular detection.[17] | "Turn-off" signal; Lower water solubility than ADPA. |
Chapter 5: Experimental Design & Protocols
Scientific integrity demands robust and well-controlled experiments. The choice of protocol depends heavily on the research question. Below are example protocols for quantifying ¹O₂ in a cell-free system.
Experimental Workflow: A General Approach
The following diagram outlines a universal workflow for evaluating and comparing singlet oxygen probes in a cuvette-based assay.
Caption: General experimental workflow for comparing ¹O₂ probes.
Protocol 1: Quantifying ¹O₂ Production using ADPA
This protocol describes a method to measure the relative ¹O₂ generation efficiency of a photosensitizer using ADPA.
Expertise & Causality:
-
Choice of Solvent: Phosphate-buffered saline (PBS) is used for physiological pH. For mechanistic studies where the ¹O₂ signal is weak, PBS prepared with deuterium oxide (D₂O) is often used. The longer lifetime of ¹O₂ in D₂O (~67 µs) compared to H₂O (~3.5 µs) results in a stronger, more easily detectable signal.
-
Concentrations: The photosensitizer concentration is kept low to ensure the solution is not optically dense (Absorbance < 0.1 at the irradiation wavelength) to allow for uniform light penetration. The ADPA concentration (~50 µM) is chosen to be high enough for a robust absorbance signal but not so high that it significantly quenches the photosensitizer's excited state.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (ADPA) at 10 mM in DMSO.
-
Prepare a stock solution of a reference photosensitizer (e.g., Rose Bengal) at 1 mM in ethanol or water.
-
Prepare the working buffer (e.g., air-saturated PBS, pH 7.4).
-
-
Sample Preparation:
-
In a 1 cm path length quartz cuvette, add the working buffer.
-
Add the photosensitizer to a final concentration of ~1-5 µM.
-
Add the ADPA stock solution to a final concentration of ~50 µM. Mix gently by pipetting.
-
-
Measurement:
-
Place the cuvette in a spectrophotometer.
-
Measure the initial full absorbance spectrum or the absorbance at the λ_max of ADPA (~378 nm). This is your t=0 reading.
-
Remove the cuvette and irradiate it with a light source (e.g., a filtered lamp or LED) at a wavelength corresponding to the photosensitizer's absorption maximum (for Rose Bengal, ~560 nm).
-
At defined time intervals (e.g., every 30 seconds), briefly stop the irradiation, place the cuvette back into the spectrophotometer, and record the absorbance at ~378 nm.
-
-
Data Analysis:
-
Plot the absorbance of ADPA at 378 nm as a function of irradiation time.
-
The rate of ADPA bleaching (the negative slope of the initial linear portion of the curve) is proportional to the rate of ¹O₂ production.[10]
-
Protocol 2: Comparative Analysis using SOSG
This protocol outlines the use of SOSG for comparison, highlighting the key differences from the ADPA assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Singlet Oxygen Sensor Green (SOSG) at 1 mM in methanol.[13]
-
Use the same photosensitizer stock and working buffer as in Protocol 1.
-
-
Sample Preparation:
-
In a fluorescence cuvette, prepare the sample with the photosensitizer as described above.
-
Add the SOSG stock solution to a final working concentration of ~1-10 µM.[13] Protect the sample from light from this point forward.
-
-
Measurement:
-
Place the cuvette in a fluorometer.
-
Set the excitation wavelength to ~504 nm and the emission wavelength to ~525 nm.
-
Record the baseline fluorescence (t=0).
-
Irradiate the sample in situ if the fluorometer is equipped with an external light source, or follow the same irradiate-and-measure procedure as with ADPA.
-
-
Data Analysis:
-
Plot the fluorescence intensity at 525 nm as a function of irradiation time.
-
The initial rate of fluorescence increase is indicative of ¹O₂ production.
-
Chapter 6: Conclusion & Expert Recommendations
The selection of a singlet oxygen probe is not a one-size-fits-all decision. It must be guided by the specific experimental context.
-
For quantitative, cell-free measurements of ¹O₂ quantum yields, ADPA remains a robust and reliable choice.[9] Its predictable bleaching kinetics and lack of confounding side reactions like self-photosensitization provide a trustworthy dataset, provided appropriate controls are in place.
-
For qualitative intracellular imaging , where a bright "turn-on" signal is paramount, SOSG can be useful for demonstrating the presence of ¹O₂.[6] However, researchers must be acutely aware of its limitations, especially its potential for self-photosensitization and off-target activation, and should interpret results with caution.[6][18] For more reliable intracellular detection, cell-permeable "turn-off" probes like DADB may offer a more robust alternative.[17]
Ultimately, the most rigorous studies often employ multiple methods to validate their findings. Combining an indirect chemical trapping method with attempts at direct 1270 nm phosphorescence detection, or using two different chemical probes with distinct mechanisms (e.g., ADPA and SOSG), can provide a much higher degree of confidence in the results.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ratiometric Singlet Oxygen Sensor Based on BODIPY-DPA Dyad - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. researchgate.net [researchgate.net]
- 15. Invitrogen Singlet Oxygen Sensor Green - Special Packaging 10 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. scientificarchives.com [scientificarchives.com]
- 17. Evaluation of Diethyl-3-3′-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to the Mass Spectrometric Validation of Singlet Oxygen Detection Using ADPA
Introduction: The Challenge of Detecting a Fleeting Oxidant
Singlet oxygen (¹O₂), the first electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) of profound importance in chemistry, biology, and medicine.[1][2] It is the primary cytotoxic agent in Type II photodynamic therapy (PDT) for cancer, a key mediator of photo-oxidative damage, and a participant in various cellular signaling pathways.[3][4][5][6] However, its detection and quantification are notoriously challenging due to its transient nature—possessing a lifetime of only a few microseconds in aqueous biological environments—and its high reactivity with a plethora of biomolecules.[7][8]
This guide provides an in-depth protocol and comparative analysis for the validation of ¹O₂ detection using the chemical probe 9,10-anthracenedipropionic acid (ADPA). While traditional methods monitor the decay of ADPA's absorbance or fluorescence, we will focus on the definitive validation of its specificity through mass spectrometry. This approach provides unambiguous evidence of the ¹O₂-mediated reaction, establishing a gold standard for confidence in your experimental results.
The Mechanism: How ADPA Traps Singlet Oxygen
ADPA is an anthracene derivative that serves as a highly efficient chemical trap for ¹O₂. The core of its detection capability lies in a specific and rapid [4+2] cycloaddition reaction between the anthracene moiety and a molecule of singlet oxygen.[2] This reaction is mechanistically distinct from radical-based oxidation pathways, granting it a high degree of selectivity for ¹O₂ over other ROS like superoxide or hydroxyl radicals.[9]
The reaction product is a stable endoperoxide, ADPA-O₂.[3][10] The formation of this endoperoxide disrupts the conjugated π-electron system of the anthracene core, leading to a "bleaching" or decrease in the characteristic UV absorbance and fluorescence of ADPA, a change that can be monitored spectrophotometrically.[11][12]
Caption: Reaction of ADPA with singlet oxygen to form a stable endoperoxide.
Definitive Validation: Mass Spectrometry of the ADPA-O₂ Adduct
While monitoring the disappearance of ADPA via spectroscopy is a convenient and high-throughput method, it is an indirect measurement. It assumes that the loss of signal is due only to the reaction with ¹O₂. Photobleaching of the probe or reactions with other species could potentially confound the results.
Mass spectrometry (MS) provides direct, irrefutable evidence by identifying the specific product, ADPA-O₂, based on its unique mass-to-charge (m/z) ratio. This validation step is crucial for confirming the specificity of ADPA in your experimental system. The formation of the endoperoxide results in a mass increase of 31.99 Da, corresponding to the addition of two oxygen atoms.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, incorporating essential controls to ensure the trustworthiness of the results. The principle is to generate ¹O₂ in a controlled manner, allow it to react with ADPA, and then analyze the reaction mixture for the presence of the ADPA-O₂ endoperoxide.
Materials:
-
9,10-anthracenedipropionic acid (ADPA)
-
Photosensitizer (PS), e.g., Rose Bengal or Methylene Blue
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Solvents for MS analysis (e.g., LC-MS grade methanol, water, formic acid)
-
Light source with appropriate wavelength for the chosen photosensitizer
-
High-resolution mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap)
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of ADPA (e.g., 1 mM) in a suitable solvent (note: the disodium salt is water-soluble). Protect from light.
-
Prepare a stock solution of the photosensitizer (e.g., 100 µM Rose Bengal) in the aqueous buffer. Protect from light.
-
-
Reaction Setup (Including Controls):
-
Prepare four reaction vials, each with a final volume of 1 mL:
-
Test Sample: 50 µM ADPA + 10 µM Photosensitizer in buffer.
-
Control 1 (No Light): 50 µM ADPA + 10 µM Photosensitizer in buffer. Keep this vial in complete darkness.
-
Control 2 (No Photosensitizer): 50 µM ADPA in buffer. This will be irradiated alongside the test sample.
-
Control 3 (No ADPA): 10 µM Photosensitizer in buffer. This control checks for any interfering signals from the PS itself.
-
-
Causality Check: These controls are critical. Control 1 demonstrates that the reaction requires light. Control 2 shows that the reaction requires the ¹O₂ generator (the PS). Together, they establish that the formation of any product is dependent on the complete ¹O₂-generating system.
-
-
Singlet Oxygen Generation and Trapping:
-
Place the "Test Sample" and "Control 2" vials under the light source and irradiate for a defined period (e.g., 15-30 minutes). The irradiation time can be optimized based on the quantum yield of the PS and the intensity of the light source.
-
Ensure the "No Light" control is kept shielded from light during this period.
-
-
Sample Preparation for Mass Spectrometry:
-
Following irradiation, dilute a small aliquot (e.g., 10 µL) of each reaction mixture into an appropriate solvent for MS analysis (e.g., 990 µL of 50:50 methanol:water with 0.1% formic acid for positive ion mode).
-
The dilution factor should be optimized to bring the analyte concentration into the linear range of the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer, preferably with electrospray ionization (ESI).
-
Acquire data in both positive and negative ion modes if possible.
-
Expected m/z Values:
-
ADPA (C₂₀H₁₈O₄; Mol. Wt. = 322.12 Da)
-
ADPA-O₂ (C₂₀H₁₈O₆; Mol. Wt. = 354.12 Da)
-
Positive Ion Mode [M+H]⁺: Look for m/z 323.13 (ADPA) and m/z 355.13 (ADPA-O₂).
-
Negative Ion Mode [M-H]⁻: Look for m/z 321.11 (ADPA) and m/z 353.11 (ADPA-O₂).
-
-
Expertise Insight: High mass accuracy is key. A TOF or Orbitrap analyzer allows you to confirm the elemental composition of the detected ions, providing an additional layer of certainty that you are observing the correct species and not an isobaric interference.
-
-
Data Interpretation:
-
The mass spectrum from the "Test Sample" should show a clear peak corresponding to the ADPA-O₂ endoperoxide (e.g., m/z 355.13).
-
The spectra from all three control samples should show a negligible or non-existent peak for ADPA-O₂.
-
The presence of the ADPA-O₂ peak exclusively in the test sample validates that ADPA is trapping ¹O₂ under your experimental conditions.
-
Caption: A self-validating workflow for confirming ADPA specificity using MS.
Comparison of Singlet Oxygen Detection Methods
ADPA with mass spectrometry is a powerful validation tool, but it is not always the most practical method for every application. Researchers must choose a detection method based on their specific experimental needs, balancing specificity, sensitivity, cost, and compatibility with the system under study.
| Method | Principle | Advantages | Disadvantages |
| ADPA with Mass Spectrometry | Direct detection of the specific ADPA-O₂ endoperoxide product by its mass-to-charge ratio. | Unambiguous & Highly Specific: Provides definitive proof of ¹O₂ trapping. Excellent for method validation. | Not Real-Time: Requires sample workup. Equipment: Needs expensive MS instrumentation. Not for Imaging: Unsuitable for live-cell or in-vivo imaging. |
| ADPA with UV-Vis/Fluorescence | Indirect detection via the decrease in ADPA's absorbance or fluorescence as it is consumed.[9][12] | Accessible: Uses standard spectrophotometers/fluorometers. Kinetics: Good for measuring rates of ¹O₂ generation. Cost-Effective. | Indirect: Does not directly observe the product. Interference: Susceptible to photobleaching or spectral overlap from other sample components.[9] |
| Singlet Oxygen Sensor Green (SOSG) | A fluorogenic probe that becomes highly fluorescent upon reaction with ¹O₂.[7][13] | High Sensitivity: Strong fluorescence turn-on response.[8] Imaging: Excellent for fluorescence microscopy and cellular studies.[14][15] | Specificity Concerns: Can be activated by other ROS under certain conditions (e.g., ionizing radiation).[6] Self-Sensitization: The fluorescent product can itself generate ¹O₂.[7] Expensive. |
| EPR with Spin Traps (e.g., TEMP) | ¹O₂ reacts with a spin trap (TEMP) to form a stable nitroxide radical (TEMPO), which is detected by EPR.[16] | Highly Specific & Quantitative: Considered a gold standard for quantification.[1][7] | Specialized Equipment: Requires a dedicated and expensive EPR spectrometer. Indirect: Detects a secondary product. |
| Direct 1270 nm Luminescence | Direct physical detection of the phosphorescence emitted as ¹O₂ decays to its ground state.[5][7] | Absolutely Specific: The only method that directly observes ¹O₂ itself. Non-Invasive. | Extremely Weak Signal: Very low quantum yield of emission.[1] Specialized Detectors: Requires highly sensitive, specialized NIR detectors. Difficult in Biology: Signal is strongly quenched by water and scattered by tissues.[7][17] |
Conclusion: Ensuring Rigor in Singlet Oxygen Research
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Singlet Oxygen Sensor Green is not a Suitable Probe for 1O2 in the Presence of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. scientificarchives.com [scientificarchives.com]
- 17. Validation of multispectral singlet oxygen luminescence dosimetry (MSOLD) for photofrin-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Singlet Oxygen Detection: The Advantages of ADPA over 1,3-Diphenylisobenzofuran (DPBF)
In the fields of photodynamic therapy (PDT), materials science, and cellular biology, the accurate detection and quantification of singlet oxygen (¹O₂) is paramount. As a highly reactive oxygen species (ROS), ¹O₂ is a key mediator of both therapeutic action and cellular damage. Researchers have historically relied on a variety of chemical traps to indirectly measure its fleeting presence. Among the most common are 1,3-diphenylisobenzofuran (DPBF) and water-soluble anthracene derivatives like 9,10-anthracenediyl-bis(methylene)dimalonic acid (ADPA).
While DPBF has been a workhorse in organic media for decades due to its high sensitivity, its application in aqueous and biological systems is fraught with challenges. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of using ADPA, particularly for researchers working in aqueous environments and complex biological milieu.
Core Comparison: ADPA vs. DPBF
The choice between ADPA and DPBF is not merely one of preference but is dictated by the experimental system itself. Their fundamental chemical properties lead to significant differences in performance, reliability, and the validity of the data obtained.
Solubility and Biocompatibility: The Aqueous Advantage of ADPA
The most significant and operationally critical advantage of ADPA is its excellent water solubility [1]. ¹O₂ research is increasingly focused on biological systems—from protein oxidation to cellular signaling and PDT—which are inherently aqueous.
-
ADPA's Strength: ADPA and its close analogue, 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA), are specifically designed for use in aqueous buffers and cell culture media[2][3]. This allows for direct, homogenous assays without the need for additives that can perturb the system under study.
-
DPBF's Limitation: DPBF is practically insoluble in water[4][5]. To use it in aqueous environments, researchers must resort to co-solvents like ethanol or methanol, or incorporate it into micelles[4][6]. This is a substantial experimental compromise. The introduction of organic solvents can alter protein conformation, affect cell membrane integrity, and influence the photophysical properties of the photosensitizer being studied, thereby introducing significant artifacts into the experiment[7]. For cellular assays, DPBF's lipophilic nature and poor solubility make consistent delivery and quantification challenging[8].
Specificity: Distinguishing ¹O₂ from the ROS Crowd
Singlet oxygen is rarely the only reactive species present, especially in complex biological systems or during high-energy photochemical reactions. A reliable probe must be highly selective for ¹O₂.
-
ADPA's Strength: Anthracene-based probes like ADPA are recognized for their high specificity for singlet oxygen over other ROS[3]. This selectivity is crucial for correctly attributing observed oxidative damage or signaling events to ¹O₂ and not to other species like superoxide anions (O₂•⁻) or hydroxyl radicals (•OH).
-
DPBF's Limitation: DPBF suffers from a significant lack of specificity. It is known to react with a variety of other reactive oxygen and nitrogen species, including hydroxyl, alkoxyl, and peroxyl radicals[7][9][10]. It has also been shown to react with hydrogen peroxide[11]. This cross-reactivity can lead to a "false positive" signal, where the bleaching of DPBF is incorrectly attributed entirely to ¹O₂, resulting in an overestimation of its production[12]. This is a critical flaw when attempting to dissect specific mechanistic pathways.
Photostability and Experimental Integrity
An ideal chemical probe should not react to the light source used to generate the species it is meant to detect.
-
ADPA's Advantage: While all organic molecules have the potential to photodegrade, water-soluble anthracene derivatives are generally robust under the conditions used for ¹O₂ generation.
-
DPBF's Limitation: DPBF can undergo direct photodegradation when exposed to light, particularly in the UV-visible range, even in the absence of a photosensitizer[12][13]. This inherent instability necessitates meticulous dark controls and can complicate the interpretation of results, as it becomes difficult to separate ¹O₂-mediated bleaching from direct photobleaching of the probe itself.
Reactivity and Sensitivity: The Case for DPBF
While this guide focuses on the advantages of ADPA, it is crucial to acknowledge the primary reason for DPBF's longevity in the field: its exceptional reactivity.
-
DPBF's Strength: DPBF reacts with ¹O₂ at a nearly diffusion-limited rate[4][9]. This makes it extremely sensitive, capable of trapping up to 50% of all singlet oxygen generated in some solutions[4][14]. This high sensitivity is advantageous in systems with a very low ¹O₂ quantum yield, where a less reactive probe might not show a discernible signal[4].
-
ADPA's Consideration: Water-soluble anthracene derivatives like ADPA and ABDA have a lower bimolecular rate constant for reaction with ¹O₂ compared to DPBF[4]. This results in lower overall sensitivity. For example, studies comparing DPBF to the analogue ABDA showed that ABDA traps only a small fraction (e.g., ~2%) of the generated ¹O₂ in water, whereas DPBF can trap a much larger proportion in co-solvent mixtures[4]. However, for most applications in photodynamic therapy and cellular studies where ¹O₂ generation is significant, the sensitivity of ADPA is more than sufficient to obtain robust and, critically, more accurate and relevant data.
Quantitative Data Summary
| Parameter | ADPA (Anthracene-9,10-dipropionic acid) | 1,3-Diphenylisobenzofuran (DPBF) | Rationale & Field Insight |
| Water Solubility | High [1] | Insoluble [4][5] | Expertise: ADPA's solubility is its single greatest advantage, eliminating the need for system-perturbing co-solvents required for DPBF. This is critical for biological and aqueous-phase experiments. |
| Specificity for ¹O₂ | High (Does not react with O₂•⁻, etc.)[3] | Low (Reacts with •OH, ROO•, H₂O₂)[7][9][10] | Trustworthiness: ADPA provides higher confidence that the measured signal is from ¹O₂. DPBF's cross-reactivity can lead to significant overestimation and misinterpretation of results in complex systems. |
| Reactivity with ¹O₂ | Moderate | Very High (Diffusion-limited)[4][9] | Expertise: DPBF's high reactivity makes it a sensitive probe for low-yield systems. However, ADPA's reactivity is sufficient for most biological applications, where specificity and solubility are more important. |
| Typical Solvent | Aqueous Buffers (e.g., PBS, D₂O)[2] | Organic Solvents (e.g., EtOH, MeCN, DMF) or Ethanol/Water mixtures[6] | Causality: The choice of solvent is dictated by the probe's solubility and directly impacts the biological relevance of the experiment. |
| Absorbance λmax | ~378 nm[1][15] | ~410-415 nm[6][12] | Causality: The different absorption maxima require distinct experimental setups and consideration of spectral overlap with the photosensitizer. |
| Primary Limitation | Lower sensitivity compared to DPBF[4] | Poor solubility, low specificity, photolability[4][7][12] | Trustworthiness: The limitations of DPBF are numerous and can compromise data integrity, whereas the primary limitation of ADPA is a lower signal magnitude, which can often be overcome. |
Mechanistic and Experimental Frameworks
Reaction Mechanisms with Singlet Oxygen
Both ADPA and DPBF react with singlet oxygen via a [4+2] cycloaddition reaction to form a stable endoperoxide. This reaction disrupts the chromophore of the probe molecule, leading to a decrease in its absorbance (photobleaching), which can be monitored spectrophotometrically.
General Experimental Workflow
The following workflow highlights the key decision points and procedural differences when using ADPA versus DPBF for measuring ¹O₂ generation from a photosensitizer (PS).
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps grounded in the chemical properties of the probes.
Protocol 1: ¹O₂ Detection in Aqueous Solution using ADPA
This protocol is ideal for characterizing photosensitizers in biocompatible media.
-
Objective: To quantify the relative ¹O₂ generation of a water-soluble photosensitizer (PS).
-
Materials:
-
ADPA (disodium salt)
-
Photosensitizer (PS) of interest
-
Phosphate-buffered saline (PBS, pH 7.4) or D₂O for enhanced ¹O₂ lifetime
-
UV-Vis Spectrophotometer
-
Light source with a narrow bandpass filter centered at the PS excitation wavelength.
-
-
Methodology:
-
Stock Solution Preparation:
-
Prepare a ~10 mM stock solution of ADPA in PBS. Store protected from light at 4°C.
-
Prepare a concentrated stock solution of the PS in PBS.
-
Causality: Preparing concentrated stocks allows for minimal volume addition, preventing significant dilution effects during the experiment. Storing ADPA in the dark prevents incidental degradation.
-
-
Working Solution Preparation:
-
In a quartz cuvette, prepare a solution containing a final concentration of ~50 µM ADPA and a concentration of the PS that yields an absorbance of ~0.1-0.2 at the irradiation wavelength. The final volume should be consistent for all experiments (e.g., 2 mL).
-
Causality: An absorbance of 0.1-0.2 for the PS ensures sufficient light absorption to generate ¹O₂ while minimizing inner-filter effects where the PS absorbs the light before it can reach the entire sample volume[16].
-
-
Baseline Measurement (A₀):
-
Place the cuvette in the spectrophotometer. Record the full absorbance spectrum or the specific absorbance at the ADPA maximum (~378 nm). This is your initial absorbance, A₀[15].
-
-
Irradiation and Measurement:
-
Place the cuvette in front of the calibrated light source and irradiate for a set amount of time (e.g., 30 seconds).
-
Immediately after irradiation, return the cuvette to the spectrophotometer and record the absorbance (Aₜ) at ~378 nm.
-
Repeat the irradiation/measurement cycle for a total duration that results in a significant but not complete bleaching of ADPA (e.g., 5-10 minutes).
-
Causality: A time-course measurement allows for the determination of the initial reaction rate, which is the most accurate representation of ¹O₂ generation before factors like PS degradation or oxygen depletion become significant.
-
-
Data Analysis:
-
Plot the absorbance of ADPA at 378 nm against the cumulative irradiation time.
-
The initial rate of ¹O₂ generation is proportional to the initial slope of this curve. This can be used to compare the relative efficiency of different photosensitizers.
-
-
Protocol 2: ¹O₂ Detection in Organic Solvent using DPBF
This protocol is suitable for characterizing photosensitizers that are only soluble in organic media.
-
Objective: To quantify the relative ¹O₂ generation of a photosensitizer (PS) in a non-aqueous solvent.
-
Materials:
-
1,3-Diphenylisobenzofuran (DPBF)
-
Photosensitizer (PS) of interest
-
Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis Spectrophotometer
-
Light source with a narrow bandpass filter.
-
-
Methodology:
-
Preparation (in subdued light):
-
All solutions containing DPBF must be prepared and handled in the dark or under red light to prevent photobleaching[12].
-
Prepare a ~10 mM stock solution of DPBF in the chosen solvent.
-
Prepare a concentrated stock solution of the PS in the same solvent.
-
-
Working Solution and Baseline (A₀):
-
In a quartz cuvette, prepare a solution with a final concentration of ~50 µM DPBF and a PS concentration yielding an absorbance of ~0.1-0.2 at the irradiation wavelength.
-
Immediately record the initial absorbance (A₀) at the DPBF maximum (~410 nm)[6].
-
-
Control - Direct Photobleaching:
-
Prepare an identical cuvette containing only 50 µM DPBF (no PS).
-
Irradiate this sample using the same light source and time intervals as the main experiment and monitor any decrease in absorbance at 410 nm.
-
Trustworthiness: This essential control quantifies how much of the observed bleaching is due to the instability of the DPBF probe itself, rather than from ¹O₂. This value must be subtracted from the experimental data.
-
-
Irradiation and Measurement:
-
Irradiate the sample cuvette (PS + DPBF) in time intervals as described in Protocol 1.
-
After each interval, measure the absorbance (Aₜ) at ~410 nm.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at 410 nm against irradiation time for both the sample and the control.
-
Correct the sample data by subtracting the bleaching observed in the "DPBF only" control.
-
The initial slope of the corrected curve is proportional to the rate of ¹O₂ generation.
-
-
Conclusion: Choosing the Right Probe for Authoritative Results
While 1,3-diphenylisobenzofuran (DPBF) offers high sensitivity for detecting singlet oxygen in organic solvents, its utility is severely limited in the aqueous and complex environments relevant to most biological and biomedical research. Its poor water solubility, lack of specificity for ¹O₂, and susceptibility to photobleaching introduce unacceptable variables that can compromise the integrity and interpretation of experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 6. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Guide to 9,10-Anthracenedipropanoic Acid (ADPA) as a ¹O₂ Trap: Specificity, Limitations, and Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of reactive oxygen species (ROS), the accurate detection of singlet oxygen (¹O₂) is paramount. As a key mediator in photodynamic therapy (PDT), cellular signaling, and oxidative stress, precise quantification of ¹O₂ is critical for assessing therapeutic efficacy and understanding disease pathology. This guide provides an in-depth analysis of 9,10-Anthracenedipropanoic acid (ADPA), a widely used chemical trap for ¹O₂, and objectively compares its performance against other common alternatives, supported by experimental data and detailed protocols.
The Critical Role of Singlet Oxygen Detection
Singlet oxygen is a highly reactive, non-radical ROS that plays a dual role in biological systems. While it is a key cytotoxic agent in PDT, harnessed to destroy cancer cells, its involvement in oxidative damage to lipids, proteins, and nucleic acids also implicates it in various pathologies.[1] Consequently, the ability to specifically and quantitatively measure ¹O₂ is a cornerstone of research in these fields. Chemical traps, which react with ¹O₂ to produce a measurable change in their spectroscopic properties, are a primary tool for this purpose.
This compound (ADPA): Mechanism and Utility
ADPA is a water-soluble derivative of anthracene that serves as a chemical trap for ¹O₂. Its utility stems from a [4+2] cycloaddition reaction with ¹O₂, where the anthracene moiety acts as a diene and ¹O₂ as a dienophile. This reaction forms a stable endoperoxide, leading to the bleaching of ADPA's characteristic absorbance peaks, typically monitored around 378 nm.[2][3] The rate of this bleaching is proportional to the concentration of ¹O₂, providing a means for its quantification.
The Reaction Mechanism of ADPA with Singlet Oxygen
The fundamental principle behind using ADPA as a ¹O₂ trap is its specific chemical reaction that results in a measurable spectroscopic change. The process can be visualized as follows:
Caption: Reaction of ADPA with singlet oxygen to form a stable endoperoxide.
Limitations and Specificity of ADPA
While ADPA is a valuable tool, it is crucial to understand its limitations to ensure accurate data interpretation.
Photobleaching and Interference from Photosensitizer Triplet States
A significant limitation of ADPA is that its bleaching is not exclusively caused by ¹O₂. Studies have shown that the excited triplet state of some photosensitizers, such as Rose Bengal, can directly react with ADPA, leading to its degradation. In one study, it was found that only 77% of ADPA bleaching was a result of its interaction with ¹O₂ when Rose Bengal was used as the photosensitizer. This direct reaction can lead to an overestimation of ¹O₂ production if not accounted for.
Solubility
Although considered water-soluble, the solubility of the disodium salt of ADPA can be limited, especially in buffers with high salt concentrations or at acidic pH. This can restrict its applicability in certain biological media and may require careful optimization of experimental conditions.
Specificity against Other Reactive Oxygen Species
A key advantage of anthracene-based probes is their high specificity for ¹O₂ compared to other ROS. While comprehensive quantitative data on the reaction rates of ADPA with a wide array of ROS are scarce, the general consensus in the literature is that its reactivity with species like superoxide (O₂⁻) and hydroxyl radicals (•OH) is negligible. This high specificity is a significant advantage over other probes like 1,3-diphenylisobenzofuran (DPBF).
Comparative Analysis of ¹O₂ Traps
To provide a clearer perspective on ADPA's performance, a comparison with other commonly used ¹O₂ traps is essential. The following table summarizes key performance parameters.
| Feature | This compound (ADPA) | 1,3-Diphenylisobenzofuran (DPBF) | Singlet Oxygen Sensor Green (SOSG) |
| Detection Method | Absorbance decrease | Absorbance or fluorescence decrease | Fluorescence increase |
| Bimolecular Rate Constant with ¹O₂ (M⁻¹s⁻¹) | (8.2 ± 0.5) x 10⁷ in D₂O | ~1.2 x 10⁹ in various organic solvents | Not readily available, but highly reactive |
| Water Solubility | Moderate (as disodium salt) | Insoluble | Good |
| Specificity for ¹O₂ | High | Low (reacts with •OH, RO•, ROO•, H₂O₂)[2][4][5] | High (low response to O₂⁻ and •OH)[6] |
| Key Limitations | - Susceptible to direct reaction with photosensitizer triplet states- Limited solubility in certain buffers | - Lack of specificity- Photobleaching- Insoluble in aqueous solutions | - Self-sensitization (generates ¹O₂ upon irradiation)[1]- Endoperoxide product is a more potent photosensitizer- Cell permeability issues[7] |
Experimental Protocols
To ensure reliable and reproducible results, the following detailed protocols are provided for the quantification of ¹O₂ using ADPA and its alternatives.
Experimental Workflow for ¹O₂ Quantification
The general workflow for quantifying ¹O₂ using a chemical trap involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for singlet oxygen quantification.
Protocol 1: Quantification of ¹O₂ Using ADPA
Objective: To determine the relative quantum yield of ¹O₂ generation by a photosensitizer using ADPA.
Materials:
-
Photosensitizer of interest
-
Reference photosensitizer with a known ¹O₂ quantum yield (e.g., Rose Bengal)
-
This compound, disodium salt (ADPA)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation (e.g., laser, filtered lamp)
-
Magnetic stirrer and stir bars
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the photosensitizer of interest, the reference photosensitizer, and ADPA in the chosen solvent. Protect these solutions from light.
-
The final concentration of ADPA is typically in the range of 10-50 µM. The photosensitizer concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to avoid inner filter effects.
-
-
Sample and Reference Preparation:
-
In separate quartz cuvettes, prepare the sample solution (photosensitizer of interest + ADPA) and the reference solution (reference photosensitizer + ADPA).
-
Ensure the absorbance of the sample and reference solutions are matched at the irradiation wavelength.
-
-
Measurement:
-
Place the sample cuvette in the spectrophotometer and record the initial absorbance spectrum, paying close attention to the peak of ADPA (around 378 nm).
-
Transfer the cuvette to the irradiation setup and irradiate for a set period while stirring.
-
After irradiation, immediately record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for several time intervals.
-
Perform the same procedure for the reference solution.
-
-
Data Analysis:
-
Plot the absorbance of ADPA at its maximum wavelength against the irradiation time for both the sample and the reference.
-
Determine the initial rate of ADPA bleaching (k) from the slope of the linear portion of the plot for both the sample (k_sample) and the reference (k_ref).
-
Calculate the ¹O₂ quantum yield (Φ_sample) of the photosensitizer of interest using the following equation:
Φ_sample = Φ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where Φ_ref is the known quantum yield of the reference, and I_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength. If the absorbances are matched, this term becomes 1.
-
Causality and Self-Validation: By using a reference standard under identical conditions, this protocol internally validates the measurements. The linear decrease in ADPA absorbance over initial time points confirms that the reaction is proceeding as expected. Any deviation from linearity may indicate issues such as photosensitizer degradation or oxygen depletion.
Protocol 2: Qualitative Detection of ¹O₂ Using DPBF
Objective: To qualitatively detect the production of ¹O₂ in an organic solvent.
Materials:
-
Photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
Appropriate organic solvent (e.g., ethanol, methanol)
-
Fluorometer or UV-Vis spectrophotometer
-
Light source
Procedure:
-
Solution Preparation: Prepare solutions of the photosensitizer and DPBF in the chosen solvent. A typical concentration for DPBF is 10-50 µM.
-
Measurement: Record the initial fluorescence emission spectrum (excitation ~410 nm, emission ~455 nm) or absorbance spectrum (~410 nm) of the DPBF solution containing the photosensitizer.
-
Irradiation: Irradiate the solution with light of a wavelength that excites the photosensitizer but is minimally absorbed by DPBF.
-
Final Measurement: After a period of irradiation, record the fluorescence or absorbance spectrum again. A decrease in the signal from DPBF indicates its consumption, suggesting the production of ¹O₂.
Causality and Self-Validation: While this method is primarily qualitative due to DPBF's lack of specificity, running control experiments is crucial. A control sample containing only DPBF should be irradiated to account for any direct photobleaching. Another control with a known ¹O₂ quencher (e.g., sodium azide) can be used to confirm that the observed decrease in DPBF signal is indeed due to ¹O₂.
Protocol 3: Intracellular ¹O₂ Detection with Singlet Oxygen Sensor Green (SOSG)
Objective: To visualize the intracellular generation of ¹O₂.
Materials:
-
Singlet Oxygen Sensor Green (SOSG)
-
Cell culture medium
-
Photosensitizer
-
Fluorescence microscope
-
Cells of interest
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish and allow them to adhere.
-
Loading: Incubate the cells with the photosensitizer according to its specific protocol.
-
SOSG Staining: Wash the cells and incubate them with a working solution of SOSG (typically 1-10 µM) in a suitable buffer for 30-60 minutes at 37°C, protected from light.
-
Imaging: Wash the cells to remove excess SOSG. Acquire baseline fluorescence images using the appropriate filter set for SOSG (excitation ~488 nm, emission ~525 nm).
-
Irradiation and Imaging: Irradiate the cells with light to activate the photosensitizer. Acquire fluorescence images at different time points during and after irradiation. An increase in green fluorescence indicates the presence of ¹O₂.
Causality and Self-Validation: Due to the potential for SOSG to self-sensitize, several controls are essential for valid interpretation.
-
No Photosensitizer Control: Irradiate cells stained with SOSG but without the photosensitizer to assess the level of ¹O₂ generation by SOSG itself.
-
No Light Control: Keep cells with both the photosensitizer and SOSG in the dark to ensure there is no background increase in fluorescence.
-
Quencher Control: Treat cells with a ¹O₂ quencher (e.g., sodium azide or histidine) before irradiation to confirm that the fluorescence increase is ¹O₂-dependent.
Conclusion and Recommendations
The choice of a ¹O₂ trap is highly dependent on the specific experimental system and the research question.
-
This compound (ADPA) is a strong candidate for quantitative studies in aqueous solutions due to its high specificity for ¹O₂. However, researchers must be mindful of its potential for direct reaction with photosensitizer triplet states and may need to perform control experiments to quantify this effect. Its moderate water solubility also requires consideration.
-
1,3-Diphenylisobenzofuran (DPBF) , while highly sensitive, should be used with extreme caution in biological systems due to its lack of specificity. Its use is more appropriate for qualitative screening in well-defined chemical systems where the presence of other ROS can be ruled out.
-
Singlet Oxygen Sensor Green (SOSG) is a popular choice for intracellular imaging of ¹O₂. However, its propensity for self-sensitization and potential for artifacts necessitate a rigorous set of controls to ensure that the observed fluorescence is a true representation of ¹O₂ production by the photosensitizer of interest.
For robust and reliable quantification of ¹O₂, particularly in complex biological environments, a multi-pronged approach is often the most prudent. This may involve the use of a highly specific trap like ADPA, complemented by experiments with quenchers and, where possible, direct detection methods such as ¹O₂ phosphorescence at 1270 nm. By understanding the limitations and specificities of each tool, researchers can design more rigorous experiments and generate more accurate and trustworthy data in the dynamic field of reactive oxygen species research.
References
- 1. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Water-Soluble Anthracene Derivatives: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a comparative analysis of water-soluble anthracene derivatives, moving beyond a simple catalog of compounds to offer a deeper understanding of their structure-property relationships and practical applications. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and experimental success. Therefore, this guide emphasizes the "why" behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Rationale for Water-Soluble Anthracene Derivatives
Anthracene, a polycyclic aromatic hydrocarbon, is a cornerstone fluorophore known for its rigid, planar structure and strong blue fluorescence.[1] However, its inherent hydrophobicity severely limits its utility in biological and aqueous environments.[2] The development of water-soluble anthracene derivatives has unlocked a vast array of applications, from fluorescent probes for cellular imaging to potent photosensitizers in photodynamic therapy (PDT) and DNA intercalating agents for anticancer therapies.[3][4]
The primary strategy to enhance aqueous solubility involves the introduction of polar functional groups onto the anthracene core. The most common modifications include:
-
Sulfonation: Introduction of sulfonic acid (-SO₃H) groups dramatically increases water solubility and can influence the electronic properties of the anthracene ring.[2][5]
-
Amination: The incorporation of amino groups (-NH₂) or their derivatives can also improve water solubility, particularly when protonated, and can serve as reactive handles for further functionalization.[6]
-
Carboxylation: The addition of carboxylic acid (-COOH) groups provides another means to achieve water solubility and offers pH-dependent properties.
-
Functionalization with polyethylene glycol (PEG) or other hydrophilic moieties: This strategy is often employed to improve biocompatibility and pharmacokinetic profiles.
This guide will delve into a comparative analysis of these derivatives, focusing on their performance in key application areas.
Comparative Analysis of Water-Soluble Anthracene Derivatives
The choice of a water-soluble anthracene derivative is dictated by the specific application, which in turn depends on its unique photophysical and biological properties. Here, we compare derivatives based on their primary application areas, supported by experimental data.
Fluorescent Probes and Sensors
The intrinsic fluorescence of the anthracene core makes its water-soluble derivatives excellent candidates for developing fluorescent probes.[7] Functionalization with specific recognition moieties allows for the selective detection of various analytes, often through mechanisms like photoinduced electron transfer (PET), which can lead to a "turn-on" or "turn-off" fluorescence response.
Table 1: Performance Comparison of Water-Soluble Anthracene-Based Fluorescent Probes
| Derivative Type | Analyte | Detection Limit | Fluorescence Response | Solvent System | Reference |
| Anthracene-dithioacetal | Hg²⁺ | 4.8 x 10⁻⁸ M | Turn-on/Turn-off | Aqueous media | [8] |
| Anthracene-based chalcone | Picric Acid (PA) | Not Specified | Quenching | Aqueous solution | [7] |
| 9-Anthracenecarboxaldehyde derivatives | HS⁻ | Not Specified | Not Specified | Not Specified | [9] |
This table provides a snapshot of the capabilities of different anthracene-based fluorescent probes. The choice of the core structure and the chelating group is critical in determining the selectivity and sensitivity of the probe.
Photosensitizers for Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death. Water-soluble anthracene derivatives have emerged as promising photosensitizers due to their ability to efficiently generate ¹O₂ upon photoirradiation.
A key parameter for evaluating a photosensitizer's efficacy is its singlet oxygen quantum yield (ΦΔ), which represents the number of singlet oxygen molecules generated per photon absorbed.
Table 2: Singlet Oxygen Quantum Yields of Representative Water-Soluble Photosensitizers
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Anthracene-functionalized semiconducting polymer (DPPA) | 0.213 | Dichloromethane | [10][11] |
| Methylene Blue (Reference) | 0.52 | Water | [12] |
Note: The singlet oxygen quantum yield can be highly dependent on the solvent and the specific molecular structure of the anthracene derivative.
DNA Intercalators and Anticancer Agents
The planar structure of the anthracene ring allows its derivatives to intercalate between the base pairs of DNA, leading to conformational changes that can inhibit DNA replication and transcription, ultimately resulting in cytotoxicity. This property has been exploited in the development of novel anticancer agents. The binding affinity to DNA is a crucial parameter for these compounds.
Table 3: DNA Binding Affinity and Cytotoxicity of Water-Soluble Anthracene Derivatives
| Derivative | DNA Binding Constant (K) | Target DNA Sequence | Cell Line | IC₅₀ | Reference |
| 9-Aminomethylanthracene derivative | 4.0 x 10⁴ M⁻¹ | Calf Thymus DNA | - | - | [13] |
| Phenanthrene and Anthracene derivatives with side chains | A-T selective | d(ATAT)₂ | - | - | [14] |
| Anthracene-9,10-dione derivatives | Varies with substituent position | Calf Thymus DNA, poly(dA-dT), poly(dG-dC) | Various | Varies | [15] |
| Tetraalkynylated anthracene derivatives | - | - | MDA-MB-231 | 35.1 - 43.4 µM | [16] |
The substituent position and the nature of the side chains on the anthracene core play a critical role in determining the DNA binding mode, sequence selectivity, and cytotoxic potency.[15]
Experimental Protocols
To ensure the reproducibility and reliability of research findings, this section provides detailed, step-by-step methodologies for key experiments related to the synthesis and characterization of water-soluble anthracene derivatives.
Synthesis of a Water-Soluble Anthracene Derivative: 9-Anthrylammonium Chloride
This protocol describes the synthesis of a simple, water-soluble aminoanthracene derivative.[6]
Materials:
-
9-Nitroanthracene
-
Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Acetic acid
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
Reduction of 9-Nitroanthracene: Prepare a slurry of SnCl₂ in a mixture of concentrated HCl and acetic acid. Add 9-nitroanthracene to the slurry and heat the mixture to effect the reduction to 9-aminoanthracene (9AA).
-
Purification of 9-Aminoanthracene: After the reaction is complete, cool the mixture and neutralize it to precipitate the crude 9AA. The product can be purified by recrystallization or column chromatography.
-
Formation of the Hydrochloride Salt: Dissolve the purified 9AA in CHCl₃ and cool the solution to 0 °C.
-
Precipitation: Slowly add concentrated HCl to the stirred solution at 0 °C. A pale red solid of 9-anthrylammonium chloride (9AAH⁺·Cl⁻) will precipitate.
-
Isolation: Filter the precipitate, wash it with cold concentrated HCl and then with CHCl₃, and dry it under vacuum to obtain the final product.
Characterization: The synthesized compound should be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity.[17][18]
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter for evaluating the performance of fluorescent probes. The comparative method using a well-characterized standard is a reliable approach.[19][20]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., water, ethanol)
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Water-soluble anthracene derivative (test sample)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).
-
Integrate the area under the fluorescence emission curves for both the standard and the test sample.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.
-
Calculate the fluorescence quantum yield of the test sample (ΦF_test) using the following equation:
ΦF_test = ΦF_std * (Grad_test / Grad_std) * (n_test² / n_std²)
where:
-
ΦF_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the linear plots for the test sample and the standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of a photosensitizer in generating singlet oxygen can be quantified by its singlet oxygen quantum yield. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.[21][22][23]
Materials:
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvette
-
Solvent (e.g., water, ethanol, DMSO)
-
Standard photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)
-
Water-soluble anthracene derivative (test photosensitizer)
-
1,3-Diphenylisobenzofuran (DPBF)
Procedure:
-
Prepare solutions of the standard and test photosensitizers, as well as a solution of DPBF in the chosen solvent.
-
In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be recorded.
-
Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitor the decrease in the absorbance of DPBF at regular time intervals during irradiation.
-
Plot the change in absorbance of DPBF versus irradiation time. The initial slope of this plot is proportional to the rate of singlet oxygen generation.
-
Repeat the experiment with the standard photosensitizer under identical conditions.
-
Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) using the following equation:
ΦΔ_test = ΦΔ_std * (k_test / k_std) * (I_abs_std / I_abs_test)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_test and k_std are the initial rates of DPBF decomposition for the test and standard photosensitizers, respectively.
-
I_abs_std and I_abs_test are the rates of light absorption by the standard and test photosensitizers, respectively, which can be determined from their absorbance at the irradiation wavelength.
-
Visualization of Key Concepts and Workflows
To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.
General Synthesis and Functionalization of Water-Soluble Anthracene Derivatives
Caption: Synthetic pathways to introduce water-solubilizing groups onto the anthracene core.
Mechanism of Action for Anthracene-Based Photosensitizers in PDT
Caption: Jablonski diagram illustrating the photophysical processes leading to singlet oxygen generation in PDT.
Experimental Workflow for Evaluating a New Water-Soluble Anthracene Derivative
Caption: A logical workflow for the comprehensive evaluation of a novel water-soluble anthracene derivative.
Conclusion and Future Perspectives
The field of water-soluble anthracene derivatives continues to be an exciting area of research with significant potential for advancements in medicine and materials science. The ability to tune the photophysical and biological properties of these molecules through synthetic modification offers a powerful platform for the development of next-generation fluorescent probes with enhanced sensitivity and selectivity, more potent and targeted photosensitizers for photodynamic therapy, and novel DNA-interactive agents with improved anticancer efficacy. Future research will likely focus on the development of derivatives with near-infrared (NIR) absorption and emission for deeper tissue penetration in biological imaging and therapy, as well as the design of "smart" probes that respond to multiple stimuli in complex biological environments. The foundational knowledge and experimental protocols provided in this guide are intended to empower researchers to contribute to these exciting future developments.
References
- 1. omlc.org [omlc.org]
- 2. Anthracene-1-sulfonic Acid | High-Purity Reagent [benchchem.com]
- 3. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability [mdpi.com]
- 9. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]
- 10. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics [frontiersin.org]
- 12. Table 1 from Singlet oxygen quantum yields (Φd) in water using beetroot extract and an array of LEDs | Semantic Scholar [semanticscholar.org]
- 13. The synthesis of a new type of anthracene DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A theoretical study of anthracene and phenanthrene derivatives acting as A-T specific intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituent position dictates the intercalative DNA-binding mode for anthracene-9,10-dione antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uci.edu [chem.uci.edu]
- 20. Making sure you're not a bot! [opus4.kobv.de]
- 21. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 23. scientificarchives.com [scientificarchives.com]
A Senior Application Scientist's Guide to Intracellular Singlet Oxygen Detection: A Critical Evaluation of Fluorescent Probes
For researchers in cellular biology and drug development, particularly in the field of photodynamic therapy (PDT), the accurate detection of intracellular singlet oxygen (¹O₂) is paramount. This highly reactive oxygen species (ROS) is a double-edged sword: it's a key cytotoxic agent in cancer therapy but also a potential mediator of cellular damage and signaling.[1][2][3] Its detection is notoriously challenging due to its short lifetime (~3.5 μs in water) and high reactivity with biomolecules.[3][4] This guide provides a critical evaluation of the fluorescent probes available for this task, offering field-proven insights and validation protocols to ensure the scientific integrity of your findings.
The Challenge and the Ideal Probe
Direct detection of ¹O₂'s near-infrared phosphorescence at ~1270 nm is specific but often impractical for cellular imaging due to extremely low quantum yield and signal-to-noise ratios.[3][5] This necessitates the use of indirect methods, primarily fluorescent probes that react with ¹O₂ to produce a change in their optical properties.[3]
An ideal fluorescent probe for intracellular ¹O₂ should possess:
-
High Specificity: It must react exclusively with ¹O₂, showing no cross-reactivity with other ROS like superoxide (•O₂⁻), hydroxyl radicals (•OH), or hydrogen peroxide (H₂O₂).
-
High Sensitivity: A large fluorescence turn-on ratio and high quantum yield are needed to detect minute, physiologically relevant concentrations of ¹O₂.
-
Photochemical Inertness: The probe itself should not generate ¹O₂ upon excitation, a common artifact that can lead to false positives.
-
Appropriate Cellular Localization: The probe must accumulate in the subcellular compartment of interest (e.g., mitochondria, lysosomes) where ¹O₂ is being generated.
-
Low Toxicity & Cell Permeability: It must easily enter live cells without altering their normal function.
-
Favorable Photophysics: Excitation and emission wavelengths in the far-red or near-infrared spectrum are preferred to minimize cellular autofluorescence and light scattering.
A Comparative Look at Common Fluorescent Probes
The majority of ¹O₂ probes operate via a reaction with an electron-rich diene, typically an anthracene or furan moiety. This reaction, a [4+2] cycloaddition, forms an endoperoxide, which disrupts a quenching mechanism—such as Photoinduced Electron Transfer (PET)—and "turns on" the fluorescence of an attached fluorophore.[5][6]
Here, we compare two of the most prominent classes of probes.
Fluorescein-Based Probes: The Workhorse with Caveats
Singlet Oxygen Sensor Green (SOSG) is the most widely used and commercially available probe for ¹O₂.[7] It consists of a fluorescein fluorophore linked to an anthracene moiety.[5][7] In the absence of ¹O₂, the anthracene quenches the fluorescein's fluorescence via PET. Reaction with ¹O₂ forms an endoperoxide, blocks PET, and results in a bright green fluorescence.[3][8]
Key Characteristics of SOSG:
-
High Selectivity: SOSG is renowned for its high selectivity for ¹O₂ over other ROS like •O₂⁻ and •OH.[8][9]
-
Cell Permeability Issues: Originally marketed as cell-impermeant, studies have shown that SOSG can be incorporated into living cells, though uptake can be inconsistent and may require stressful conditions or long incubation times.[3][4][10][11] This variability is a significant drawback for reproducible quantitative studies.
-
Phototoxicity Concerns: This is the most critical limitation of SOSG. The fluorescein component can act as a photosensitizer, generating ¹O₂ itself upon excitation, especially with high-intensity light.[4][7][12] This self-generation can create a self-propagating cycle, leading to signal amplification and potential misinterpretation of results.[4]
-
Nonspecific Staining: Recent evidence suggests that SOSG can produce a fluorescent signal in cells with compromised plasma membranes, even in the absence of ¹O₂, leading to potential artifacts.[11][13]
Silicon-Rhodamine Probes: The Next Generation
Probes like Si-DMA represent a significant advancement. These probes replace the fluorescein core with a silicon-rhodamine scaffold, which shifts the excitation and emission profiles to the far-red spectrum (~640 nm excitation).[14][15] This is highly advantageous for cellular imaging as it minimizes autofluorescence and reduces the energy of the excitation light, thereby lowering the risk of probe-induced photosensitization.
Key Characteristics of Si-DMA:
-
Far-Red Optics: Enables deeper tissue penetration and cleaner signal detection.
-
Mitochondrial Localization: The cationic nature of the silicon-rhodamine dye causes it to accumulate specifically in the mitochondria, making it an excellent tool for studying ¹O₂ generation in this organelle, which is highly relevant for many PDT agents.[1][14][15]
-
High Photostability and Low Self-Sensitization: Si-DMA exhibits negligible self-oxidation from photoirradiation, making it far more reliable than SOSG for imaging ¹O₂ during photosensitization experiments.[14][15]
-
High Turn-On Response: The reaction with ¹O₂ at its anthracene moiety results in a dramatic (up to 17-fold) increase in fluorescence.[1][2][14][15]
Data Summary: Head-to-Head Comparison
| Feature | Singlet Oxygen Sensor Green (SOSG) | Si-DMA |
| Chemical Class | Fluorescein-Anthracene | Silicon Rhodamine-Anthracene |
| Mechanism | PET-based turn-on | PET-based turn-on |
| Excitation (nm) | ~504[8][16] | ~640[17] |
| Emission (nm) | ~525[8][16] | ~660 |
| Selectivity vs. other ROS | High[8][9] | High[1][2] |
| Cellular Localization | Variable, often requires membrane permeabilization[4][11] | Mitochondria-specific[1][14][15] |
| Key Advantage | Widely cited and commercially available | Far-red optics, low phototoxicity, mitochondrial targeting[14][15] |
| CRITICAL LIMITATION | Can act as a photosensitizer, generating ¹O₂ itself [4][7][12] | Limited commercial availability compared to SOSG |
Essential Validation Protocols: Ensuring Trustworthy Data
No probe should be used without rigorous controls. The following protocols are designed as a self-validating system to confirm that the fluorescence signal you observe is genuinely from intracellular ¹O₂.
Diagram: Workflow for Probe Validation
Caption: Experimental workflow for validating a fluorescent ¹O₂ probe.
Protocol 1: Intracellular ¹O₂ Detection and Validation using Si-DMA
Causality: This protocol is designed to confirm that the signal from Si-DMA is dependent on both a photosensitizer and light, and can be diminished by a known ¹O₂ quencher, providing strong evidence for its specificity.
Materials:
-
Si-DMA stock solution (e.g., 1 mM in DMSO).[18]
-
Cultured cells (e.g., HeLa or HepG2).
-
A known photosensitizer (e.g., 5-aminolevulinic acid (5-ALA), which generates Protoporphyrin IX).[2]
-
Sodium Azide (NaN₃) or Astaxanthin (¹O₂ quenchers).[19]
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5).
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes and grow to 70-90% confluency.
-
Photosensitizer Loading (if applicable): If using an external photosensitizer like 5-ALA, incubate cells with it according to established protocols to allow for its conversion to Protoporphyrin IX.
-
Probe Loading:
-
Prepare a working solution of Si-DMA in HBSS/HEPES at a final concentration of 25-100 nM. Expert Tip: Using concentrations above 1 µM may lead to non-specific organelle accumulation and cytotoxicity.[18]
-
Wash cells twice with HBSS/HEPES.
-
Add the Si-DMA working solution and incubate for 30-45 minutes at 37°C.[18]
-
-
Washing: Discard the loading solution and wash the cells gently with HBSS/HEPES twice to remove excess probe.[18]
-
Setting up Controls: Prepare at least four separate dishes:
-
Experimental: Cells + Photosensitizer + Probe
-
Control 1 (No Light): Cells + Photosensitizer + Probe (kept in the dark)
-
Control 2 (No Sensitizer): Cells + Probe (no photosensitizer)
-
Control 3 (Quencher): Cells + Photosensitizer + Probe + NaN₃ (e.g., 10 mM) or Astaxanthin (e.g., 50 µM).[19]
-
-
Imaging and Induction:
-
Place the "Experimental" dish on the microscope stage.
-
Acquire a baseline "pre-irradiation" image using the far-red channel.
-
Irradiate the sample with light of a wavelength appropriate to excite the photosensitizer (e.g., 405 nm for Protoporphyrin IX) to generate ¹O₂.
-
Acquire a "post-irradiation" image in the far-red channel and observe the increase in Si-DMA fluorescence.
-
-
Image Control Groups: Repeat the imaging process (including irradiation) for Control 2 and Control 3. Image Control 1 without the irradiation step.
-
Analysis: A valid ¹O₂ signal is confirmed if you observe a significant fluorescence increase only in the "Experimental" sample, which is absent or greatly diminished in all three control groups.
Potential Pitfalls and Artifacts
Accurate ¹O₂ detection requires vigilance against common experimental artifacts.
Diagram: Sources of Fluorescent Signal
Caption: Deconvoluting the true signal from common artifacts.
-
Probe-Sensitized ¹O₂ Production: As discussed, probes like SOSG can generate the very species they are meant to detect.[4][7][12] Using minimal excitation power and a highly photostable probe like Si-DMA is the best mitigation strategy.
-
Solvent Effects: Some probes, including SOSG, can show increased fluorescence in certain organic solvents (like DMSO) or at alkaline pH, independent of ¹O₂.[8][9] Always ensure final solvent concentrations are minimal and the buffer pH is stable.
-
Cross-Reactivity with Other ROS: While the probes discussed here are highly selective, less specific probes (e.g., dihydrorhodamine) can react with a variety of oxidants. Always confirm selectivity with in vitro tests.
Conclusion and Recommendations
The detection of intracellular singlet oxygen is a complex but achievable goal. While Singlet Oxygen Sensor Green (SOSG) has been a foundational tool, its significant potential for phototoxic artifacts requires that it be used with extreme caution and extensive controls.[4][7][10] For quantitative and reliable imaging, particularly in the context of PDT where an external light source is already being used, next-generation far-red probes like Si-DMA are demonstrably superior.[14][15] Their mitochondrial specificity, low self-sensitization rate, and favorable spectral properties minimize artifacts and provide a clearer window into the dynamics of this reactive oxygen species.
References
- 1. BioTracker Si-DMA 一重項酸素生細胞色素 Live cell imaging dye for singlet oxygen (1O2) localized to mitochondria. Singlet oxygen is important in the field of cancer therapy, photodynamic medicine and other skin treatments. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mitochondrial Singlet Oxygen Imaging Si-DMA for Mitochondrial Singlet Oxygen Imaging | CAS 1621598-01-3 Dojindo [dojindo.com]
- 3. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Singlet Oxygen Sensor Green®: photochemical behavior in solution and in a mammalian cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Singlet oxygen detection in vivo is hindered by nonspecific SOSG staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Singlet oxygen photosensitisation by the fluorescent probe Singlet Oxygen Sensor Green® - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Singlet oxygen detection in vivo is hindered by nonspecific SOSG staining | Semantic Scholar [semanticscholar.org]
- 14. Far-Red Fluorescence Probe for Monitoring Singlet Oxygen during Photodynamic Therapy | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
- 17. US20170363636A1 - Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method - Google Patents [patents.google.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Quantitative kinetics of intracellular singlet oxygen generation using a fluorescence probe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 9,10-Anthracenedipropanoic Acid
For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide, designed for scientists and drug development professionals, provides a detailed, step-by-step protocol for the safe disposal of 9,10-Anthracenedipropanoic acid, moving beyond mere procedure to explain the rationale behind each recommendation.
Understanding the Hazard Profile: A Synthesis of Available Data
Key Hazard Considerations:
-
Irritant: Based on data for its disodium salt and the related compound 9-Anthroic acid, this compound should be handled as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2]
-
Environmental Hazard: The disodium salt is classified as hazardous to the aquatic environment.[1] Therefore, it is crucial to prevent this compound from entering drains or waterways.
-
"Dangerous Good for Transport": The disodium salt of this compound is classified as a "Dangerous Good for transport," which indicates that it has hazardous properties that require special handling and packaging for shipment.[3] This classification underscores the importance of using a certified hazardous waste disposal service.
The following table summarizes the pertinent hazard information extrapolated from available sources.
| Hazard Classification | GHS Hazard Statement | Primary Source(s) |
| Skin Irritation | H315: Causes skin irritation | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1][2] |
| Aquatic Hazard | H400: Very toxic to aquatic life | [1] |
Immediate Safety and Handling Protocols: Your First Line of Defense
Before beginning any disposal-related activities, it is imperative to be situated in a controlled laboratory environment with immediate access to safety equipment.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to protect against accidental splashes.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
The Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe and efficient hazardous waste management.
-
Waste Identification: Any material, including the pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be considered hazardous waste.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container. For acidic compounds, high-density polyethylene (HDPE) containers are a suitable choice.
-
Chemical Incompatibility: Do not mix this compound waste with incompatible materials. A chemical compatibility chart should be consulted, but as a general rule, avoid mixing with strong bases, oxidizing agents, or other reactive chemicals.
Step 2: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
-
The words "HAZARDOUS WASTE " must be clearly visible.
-
The full chemical name, "This compound ," must be written out.
-
An indication of the hazards (e.g., "Irritant") should be included.
-
The accumulation start date (the date the first drop of waste is added to the container) must be recorded.
Step 3: Storage
-
The sealed and labeled hazardous waste container must be stored in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), in accordance with your institution's policies and EPA regulations.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Only licensed hazardous waste contractors are permitted to transport and dispose of this material.
Emergency Procedures: Spill Response Protocol
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment:
-
Solid Spills: Carefully sweep or scoop the material to avoid creating dust. Place it in a labeled hazardous waste container.
-
Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials (wipes, absorbent pads, contaminated PPE) as hazardous waste.
Advanced Considerations: Neutralization and Decontamination
While collection for professional disposal is the standard and required procedure, in some research contexts, a validated neutralization or decontamination protocol for trace amounts on equipment may be necessary. This should only be performed by highly trained personnel and with the explicit approval of your institution's EHS department.
The carboxylic acid functional groups of this compound can be neutralized with a weak base. A dilute solution of sodium bicarbonate or sodium carbonate could be used for this purpose. However, the polycyclic aromatic hydrocarbon core of the molecule is more persistent. Studies have shown that activated charcoal can be effective at adsorbing and removing polycyclic aromatic hydrocarbons from solutions.[4]
A potential decontamination procedure for glassware could involve a rinse with a dilute basic solution to neutralize the acid, followed by a rinse with a solvent known to solubilize the compound (e.g., methanol), and then treatment of the rinsate with activated charcoal before collection as hazardous waste. The efficacy of such a procedure would need to be validated for your specific application.
By adhering to these comprehensive guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of 9,10-Anthracenedipropanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 9,10-Anthracenedipropanoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling information.
Understanding the Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral: Category 4)[1]
-
Causes skin irritation (Skin Irritation: Category 2)[1]
-
Causes serious eye irritation (Eye Irritation: Category 2)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure: Category 3)[1]
-
Very toxic to aquatic life [1]
Understanding these classifications is the first step in establishing a robust safety protocol. The subsequent sections will detail the necessary personal protective equipment and handling procedures to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and subsequent irritation[1]. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and splashes that can cause serious eye irritation[1]. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. | To avoid inhalation of dust which can cause respiratory irritation[1]. |
The Causality Behind PPE Selection
Simply wearing PPE is not enough; understanding its purpose ensures correct usage. The requirement for chemical-resistant gloves stems directly from the compound's classification as a skin irritant[1]. Similarly, the serious eye irritation hazard necessitates the use of protective eyewear[1]. Respiratory protection is crucial because fine particles of the solid can become airborne and be inhaled, leading to respiratory tract irritation[1].
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and environmental contamination.
Engineering Controls: Creating a Safe Workspace
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of dust.
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area[2].
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound[1].
-
Don all required PPE as outlined in the table above.
-
-
During Handling:
-
Avoid generating dust. Use careful scooping and weighing techniques.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn[1].
-
-
Post-Handling:
-
Decontaminate the work surface.
-
Properly doff and dispose of gloves.
-
Store the chemical in a cool, dry, well-ventilated area away from incompatible substances[1].
-
Disposal Plan: Environmental Responsibility
The high aquatic toxicity of this compound mandates a strict disposal protocol to prevent environmental release[1].
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated wipes) must be collected in a designated, labeled hazardous waste container.
-
Unused or unwanted this compound must also be disposed of as hazardous waste.
-
-
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant[1].
-
Do not dispose of down the drain or in the regular trash. This is critical to prevent contamination of waterways, as the substance is very toxic to aquatic life[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate unprotected personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent further leakage or spillage if it is safe to do so[1].
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1].
-
Clean the spill area thoroughly.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[1].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[1].
-
Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1].
-
Visualizing the PPE Decision Process
The following diagram illustrates the logical flow for selecting the appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental protection.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
